Allyl methanesulfonate
Description
Structure
3D Structure
Properties
IUPAC Name |
prop-2-enyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3S/c1-3-4-7-8(2,5)6/h3H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDMKGNNRMLBMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20217618 | |
| Record name | Allyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20217618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6728-21-8 | |
| Record name | 2-Propen-1-yl methanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6728-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allyl methanesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006728218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20217618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | prop-2-en-1-yl methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Allyl methanesulfonate chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl methanesulfonate (B1217627) (CAS No. 6728-21-8), also known as prop-2-en-1-yl methanesulfonate, is a reactive ester of methanesulfonic acid.[1] Its bifunctional nature, possessing both a good leaving group (methanesulfonate) and a reactive allyl moiety, makes it a versatile reagent in organic synthesis and a subject of interest in toxicological and pharmaceutical research.[1] This document provides an in-depth overview of the chemical properties, structure, and relevant experimental methodologies associated with allyl methanesulfonate.
Chemical Structure and Properties
This compound consists of an allyl group bonded to the oxygen atom of a methanesulfonate group.[1] The electron-withdrawing nature of the sulfonyl group makes the methanesulfonate anion an excellent leaving group in nucleophilic substitution reactions. The allyl group, with its double bond, can participate in a variety of addition and transition-metal-catalyzed reactions.[1]
Chemical Structure
Caption: Chemical structure of this compound.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 6728-21-8 | [1][2][3] |
| Molecular Formula | C₄H₈O₃S | [1][2] |
| Molecular Weight | 136.17 g/mol | [1] |
| IUPAC Name | prop-2-en-1-yl methanesulfonate | [1] |
| Synonyms | Allyl mesylate, 2-Propen-1-yl methanesulfonate, 3-(Mesyloxy)-1-propene | [1][2] |
| Appearance | Colorless liquid (predicted) | [2] |
| Boiling Point | 220.45 °C (rough estimate) | [2] |
| Density | 1.283 g/cm³ (estimate) | [2] |
| Refractive Index | 1.4640 (estimate) | [2] |
| Solubility | Good solubility in common organic solvents (e.g., alcohols, ethers); limited solubility in water. | [1] |
| Flash Point | 93.6 °C | [2] |
| Vapor Pressure | 0.0962 mmHg at 25 °C | [2] |
Experimental Protocols
Synthesis of this compound
A general and common method for the synthesis of methanesulfonate esters involves the reaction of an alcohol with methanesulfonyl chloride in the presence of a tertiary amine base. The following protocol is adapted for the synthesis of this compound.
Materials:
-
Allyl alcohol
-
Methanesulfonyl chloride
-
Triethylamine (B128534) (or other tertiary amine)
-
Anhydrous diethyl ether (or other suitable aprotic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve allyl alcohol (1.0 eq) and triethylamine (1.1 eq) in anhydrous diethyl ether.
-
Addition of Methanesulfonyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Add methanesulfonyl chloride (1.1 eq) dropwise from the dropping funnel to the stirred solution, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.
Caption: Experimental workflow for the synthesis and purification of this compound.
Spectral Data
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.9 | ddt | 1H | -CH=CH₂ |
| ~5.4 | d | 1H | -CH=CH ₂(cis) |
| ~5.3 | d | 1H | -CH=CH ₂(trans) |
| ~4.6 | d | 2H | -O-CH ₂- |
| ~3.0 | s | 3H | -S-CH ₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~132 | -C H=CH₂ |
| ~120 | -CH=C H₂ |
| ~70 | -O-C H₂- |
| ~38 | -S-C H₃ |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | =C-H stretch |
| ~2950-2850 | Medium | C-H stretch (aliphatic) |
| ~1650 | Medium | C=C stretch |
| ~1360 | Strong | S=O stretch (asymmetric) |
| ~1175 | Strong | S=O stretch (symmetric) |
| ~950 | Strong | S-O-C stretch |
Mass Spectrometry
| m/z | Interpretation |
| 136 | [M]⁺ (Molecular ion) |
| 95 | [M - C₃H₅]⁺ (Loss of allyl group) |
| 79 | [CH₃SO₂]⁺ (Methanesulfonyl cation) |
| 41 | [C₃H₅]⁺ (Allyl cation) |
Biological Activity and Signaling Pathway
This compound is known to be a genotoxic agent, capable of causing genetic defects.[1] Its mechanism of action is attributed to its ability to act as an alkylating agent, similar to other methanesulfonate esters. It is a direct-acting S(N)2 alkylating agent, meaning it can directly modify nucleophilic sites in biological macromolecules like DNA without prior metabolic activation.
The primary targets for alkylation within DNA are the nitrogen atoms of the purine (B94841) bases, particularly the N7 position of guanine (B1146940) and the N3 position of adenine. This alkylation can lead to DNA damage, including base mispairing during replication, which can result in mutations. If not repaired by cellular DNA repair mechanisms, these mutations can contribute to carcinogenesis.
References
Allyl Methanesulfonate: A Technical Guide for Researchers
CAS Number: 6728-21-8
Synonyms: Allyl methanesulphonate, 3-(Mesyloxy)-1-propene, Methanesulfonic acid allyl ester, 2-Propen-1-yl methanesulfonate (B1217627).[1][2]
This technical guide provides an in-depth overview of allyl methanesulfonate, a reactive chemical compound with significant applications in chemical synthesis and genetic research. The information is intended for researchers, scientists, and professionals in drug development and related fields.
Chemical and Physical Properties
This compound is a colorless liquid with a pungent odor.[2] It is an ester of methanesulfonic acid and allyl alcohol, characterized by the presence of both a reactive allyl group and a good leaving group (methanesulfonate). This dual functionality makes it a versatile reagent in organic synthesis but also contributes to its biological reactivity. It exhibits good solubility in common organic solvents like alcohols and ethers, with limited solubility in water.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₈O₃S | [1][2] |
| Molecular Weight | 136.17 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 220.45 °C (estimate) | [2] |
| Flash Point | 93.6 °C (estimate) | [2] |
| Density | 1.283 g/cm³ (estimate) | [2] |
| Vapor Pressure | 0.0962 mmHg at 25 °C | [2] |
| Refractive Index | 1.4640 (estimate) | [2] |
Synthesis
The primary method for synthesizing this compound is the reaction of allyl alcohol with methanesulfonyl chloride.[1] This reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine, in an aromatic organic solvent. The tertiary amine acts as a scavenger for the hydrochloric acid byproduct. The crude product is then typically washed with an aqueous solution of a weak base, like an alkali metal carbonate, to remove impurities and excess reagents, yielding a product with high thermal stability.
Experimental Protocol: General Synthesis of Alkyl Methanesulfonates
-
Reaction Setup: Under a nitrogen atmosphere, a mixture of the alkyl alcohol (in this case, allyl alcohol) and methanesulfonyl chloride is prepared in an aromatic organic solvent. The mixture is typically cooled to a temperature between 10-15 °C.
-
Addition of Base: A tertiary amine is added dropwise to the cooled mixture while maintaining the temperature.
-
Reaction: The reaction mixture is stirred at a controlled temperature for a set period to ensure the completion of the reaction.
-
Workup: The resulting solution containing the crude alkyl methanesulfonate is washed with an aqueous solution of an alkali metal carbonate. This step is crucial for removing acidic byproducts and excess reagents, which contributes to the thermal stability of the final product.
-
Isolation: The organic layer is separated, dried, and the solvent is removed under reduced pressure to yield the purified alkyl methanesulfonate.
Spectroscopic Data
Detailed, publicly available spectra for this compound are scarce. However, based on its structure, the expected spectroscopic features can be predicted.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber / m/z |
| ¹H NMR | -CH₃ (methanesulfonyl) | ~3.0 ppm (singlet) |
| -CH₂- (allylic) | ~4.6 ppm (doublet) | |
| =CH₂ (vinylic) | ~5.3-5.4 ppm (multiplet) | |
| =CH- (vinylic) | ~5.9 ppm (multiplet) | |
| ¹³C NMR | -CH₃ (methanesulfonyl) | ~38 ppm |
| -CH₂- (allylic) | ~70 ppm | |
| =CH₂ (vinylic) | ~120 ppm | |
| =CH- (vinylic) | ~132 ppm | |
| IR Spectroscopy | C=C stretch (alkene) | ~1645 cm⁻¹ |
| S=O stretch (sulfonate) | ~1350 cm⁻¹ and ~1175 cm⁻¹ | |
| C-O stretch (ester) | ~1000 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion [M]⁺ | m/z 136 |
Biological Activity and Mechanism of Action
This compound is a known alkylating agent, a class of compounds that are genotoxic and often carcinogenic. Its biological activity stems from its ability to covalently modify nucleophilic sites in cellular macromolecules, most importantly DNA.
The methanesulfonate group is an excellent leaving group, facilitating the alkylation of DNA bases by the allyl group. Studies have shown that this compound binds directly to DNA, forming various DNA adducts.[3] The primary targets for alkylation on the DNA bases are the nitrogen and oxygen atoms. Identified adducts include 3-allyladenine, N⁶-allyladenine, N²-allylguanine, 7-allylguanine, and O⁶-allylguanine.[3]
The formation of these adducts can disrupt DNA replication and transcription, leading to mutations if not repaired. This mutagenic potential is the basis for its use in genetic research. If the DNA damage is extensive, it can trigger cellular senescence or programmed cell death (apoptosis).
Signaling Pathways
The cellular response to DNA damage induced by alkylating agents like this compound is complex and involves multiple signaling pathways. While specific studies on this compound are limited, the general pathways activated by DNA alkylating agents are well-documented. DNA damage is recognized by sensor proteins, which in turn activate a cascade of kinases, such as ATM and ATR. These kinases phosphorylate a host of downstream targets, including the tumor suppressor protein p53.
Activation of p53 can lead to the transcriptional upregulation of genes involved in cell cycle arrest (e.g., p21), allowing time for DNA repair. If the damage is irreparable, p53 can initiate apoptosis by upregulating pro-apoptotic proteins like Bax. There is also evidence for p53-independent apoptotic pathways in response to some alkylating agents, which may involve the activation of caspase-2 and the mitochondrial apoptotic pathway.
Toxicology and Safety
This compound is classified as a hazardous substance. It is suspected of causing cancer and genetic defects.[1] It is also harmful if swallowed and causes severe skin burns and eye damage.[1]
Table 3: Toxicological Data for this compound
| Test | Species | Route | Dose | Effect | Reference |
| TDLo | Mouse | Skin | 540 mg/kg/10W-I | Tumorigenic |
TDLo (Lowest Published Toxic Dose)
Due to its hazardous nature, strict safety precautions must be followed when handling this compound. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, must be worn.
Experimental Protocol: Mutagenicity Testing (Ames Test)
This compound is used as a mutagen in genetic research, and its mutagenic potential can be assessed using the Ames test. This assay uses several strains of the bacterium Salmonella typhimurium with mutations in the genes required to synthesize the amino acid histidine.
-
Preparation: A fresh culture of the desired Salmonella tester strain is prepared.
-
Exposure: A small volume of the bacterial culture is mixed with a solution of this compound at various concentrations. A component of liver extract (S9 mix) can be included to assess the mutagenicity of metabolic products.
-
Plating: The mixture is plated on a minimal agar (B569324) medium that lacks histidine.
-
Incubation: The plates are incubated at 37 °C for 48-72 hours.
-
Analysis: Only bacteria that have undergone a reverse mutation (reversion) to regain the ability to synthesize histidine will grow and form colonies. The number of revertant colonies is counted and compared to a negative control to determine the mutagenic potential of the substance. A dose-dependent increase in the number of revertant colonies indicates a mutagenic effect.
Applications
The primary applications of this compound are in:
-
Organic Synthesis: As an alkylating agent, it is used to introduce the allyl group into various molecules, serving as a building block for more complex chemical structures.
-
Genetic Research: Its mutagenic properties make it a useful tool for inducing mutations in DNA.[2] This allows researchers to study gene function, the effects of mutations, and the mechanisms of DNA repair.[2]
Conclusion
This compound is a reactive and hazardous chemical with important applications in both chemical synthesis and biological research. Its utility as an allylating agent and a mutagen is well-established. Researchers and professionals working with this compound must have a thorough understanding of its chemical properties, biological activity, and associated hazards to ensure its safe and effective use. Further research into its specific interactions with cellular signaling pathways could provide deeper insights into the mechanisms of DNA damage and repair.
References
An In-Depth Technical Guide to the Synthesis of Allyl Methanesulfonate from Allyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of allyl methanesulfonate (B1217627) from allyl alcohol. Allyl methanesulfonate is a valuable reagent in organic synthesis, frequently employed as an allylating agent in the development of pharmaceutical intermediates and other complex molecules. Its utility stems from the excellent leaving group ability of the methanesulfonate moiety, facilitating nucleophilic substitution reactions. This document details the core synthetic methodology, including a robust experimental protocol, expected outcomes, and essential characterization data.
Introduction
The conversion of alcohols to methanesulfonates (mesylates) is a fundamental and widely utilized transformation in organic chemistry. This process enhances the reactivity of the hydroxyl group, converting it from a poor leaving group (hydroxide) into a highly effective one (methanesulfonate). The synthesis of this compound from allyl alcohol follows this principle, providing a versatile intermediate for a range of subsequent chemical modifications.
The primary method for this synthesis involves the reaction of allyl alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine. This reaction is typically performed in an aprotic solvent like dichloromethane (B109758) (DCM) and proceeds readily under mild conditions.
Reaction Mechanism and Principles
The synthesis of this compound proceeds via a nucleophilic attack of the oxygen atom of allyl alcohol on the electrophilic sulfur atom of methanesulfonyl chloride. A base, typically triethylamine, is essential to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards the formation of the product. The overall reaction is depicted below:
Allyl methanesulfonate mechanism of action as an alkylating agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyl methanesulfonate (B1217627) (AMS) is a monofunctional alkylating agent belonging to the class of methanesulfonic acid esters. Its reactivity is primarily characterized by a high propensity for SN2 (bimolecular nucleophilic substitution) reactions, enabling it to covalently modify nucleophilic centers in biological macromolecules, most notably DNA. This technical guide provides an in-depth analysis of the mechanism of action of allyl methanesulfonate, detailing its chemical properties, reactivity, DNA adduct profile, and the cellular responses to the damage it induces. The information presented herein is intended to serve as a comprehensive resource for researchers in toxicology, oncology, and drug development.
Chemical Properties and Reactivity
This compound (C₄H₈O₃S) is an ester of methanesulfonic acid and allyl alcohol. The molecule features a reactive allyl group and a good leaving group, the methanesulfonate anion. This chemical structure confers upon it a strong electrophilic character, making it susceptible to attack by nucleophiles.
The primary mechanism of action for this compound as an alkylating agent is through SN2 reactions.[1][2] In this mechanism, a nucleophile directly attacks the carbon atom of the allyl group, leading to the displacement of the methanesulfonate leaving group in a single, concerted step. The high SN2 reactivity of this compound is a key determinant of its biological activity.[1][2]
Mechanism of DNA Alkylation
The genotoxicity of this compound stems from its ability to directly alkylate DNA. The nucleophilic centers in DNA, particularly the nitrogen and oxygen atoms of the purine (B94841) and pyrimidine (B1678525) bases, are the primary targets for alkylation by AMS.
DNA Adduct Profile
In vitro studies using salmon sperm DNA have identified several specific DNA adducts formed upon reaction with this compound. The primary sites of alkylation include:[3]
-
N7-position of guanine (B1146940) (7-allylguanine)
-
N3-position of adenine (B156593) (3-allyladenine)
-
O6-position of guanine (O6-allylguanine)
-
N6-position of adenine (N6-allyladenine)
-
N2-position of guanine (N2-allylguanine)
The formation of these adducts disrupts the normal structure and function of DNA, leading to mutations and cytotoxicity. O6-allylguanine, in particular, is a highly pro-mutagenic lesion as it can lead to mispairing during DNA replication.
Quantitative Data
DNA Alkylation Kinetics
The reactivity of this compound towards DNA has been quantitatively assessed. In an in vitro study, the half-life for the alkylation of salmon sperm DNA by this compound was determined.[3]
| Compound | Half-life of DNA Alkylation (in vitro) |
| This compound | 1.5 hours |
| Allyl Bromide | 8.1 hours |
| Allyl Chloride | 360 hours |
Table 1: Comparative in vitro DNA alkylation kinetics of allylic compounds.[3]
Cellular Response to this compound-Induced DNA Damage
The formation of DNA adducts by this compound triggers a complex cellular response aimed at repairing the damage and maintaining genomic integrity. If the damage is too extensive, this response can lead to cell cycle arrest and apoptosis.
DNA Repair Pathways
The repair of DNA lesions caused by monofunctional alkylating agents like this compound primarily involves several key DNA repair pathways:
-
Base Excision Repair (BER): This is the major pathway for the repair of N-alkylated purines, such as 7-allylguanine and 3-allyladenine.[4] The process is initiated by a DNA glycosylase that recognizes and excises the damaged base.
-
Direct Reversal of Damage: The O6-allylguanine adduct can be repaired by the enzyme O6-methylguanine-DNA methyltransferase (MGMT), which directly transfers the allyl group from the guanine to a cysteine residue within its own active site.[5]
-
Mismatch Repair (MMR): If O6-allylguanine is not repaired before DNA replication, it can cause a mismatch by pairing with thymine (B56734) instead of cytosine. The MMR system can recognize this mismatch, but its attempts to repair it can lead to futile cycles of excision and resynthesis, ultimately resulting in double-strand breaks and cell death.
Experimental Protocols
In Vitro DNA Alkylation Assay
This protocol is adapted from the study by Eder et al. (1987) for measuring the kinetics of DNA alkylation by this compound.[3]
Materials:
-
Salmon sperm DNA
-
This compound (AMS)
-
Tris-HCl buffer (pH 7.4)
-
HPLC system with a UV detector
-
Acid for DNA hydrolysis (e.g., perchloric acid)
-
Standards for allylated DNA bases
Procedure:
-
Prepare a solution of salmon sperm DNA in Tris-HCl buffer.
-
Add a defined concentration of this compound to the DNA solution.
-
Incubate the reaction mixture at 37°C.
-
At various time points, take aliquots of the reaction mixture.
-
Stop the reaction by precipitating the DNA with ethanol.
-
Hydrolyze the precipitated DNA to release the individual bases.
-
Analyze the hydrolyzed sample by HPLC to quantify the amount of unmodified and allylated bases.
-
Calculate the half-life of DNA alkylation based on the rate of disappearance of unmodified bases and the appearance of allylated bases.
Conclusion
This compound is a potent monofunctional alkylating agent that exerts its genotoxic effects through direct SN2-mediated alkylation of DNA. The formation of various DNA adducts, particularly at the N7 and O6 positions of guanine and the N3 position of adenine, triggers cellular DNA repair mechanisms. The high reactivity of this compound, as evidenced by its short DNA alkylation half-life, underscores its potential as a tool for studying DNA damage and repair, as well as a reference compound in the development of novel alkylating-agent-based therapeutics. Further research is warranted to fully elucidate its cytotoxic profile in various cancer cell lines and to explore its potential in preclinical models.
References
- 1. On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Allylic compounds bind directly to DNA: investigation of the binding mechanisms in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
The Reactivity of Allyl Methanesulfonate with Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyl methanesulfonate (B1217627) is a potent electrophile widely utilized in organic synthesis as an efficient allylating agent. Its reactivity stems from the excellent leaving group ability of the methanesulfonate moiety and the propensity of the allylic system to undergo nucleophilic substitution. This technical guide provides a comprehensive overview of the reactivity of allyl methanesulfonate with a range of nucleophiles, including amines, thiols, carboxylates, and halides. It delves into the mechanistic aspects of these reactions, presents available quantitative data, and offers detailed experimental protocols for key transformations. Furthermore, this guide explores the relevance of this compound in the context of drug development, particularly concerning the biological activities of the resulting allylated compounds and the genotoxic potential of allylic alkylating agents.
Core Principles of Reactivity
This compound's high reactivity is primarily governed by two key structural features:
-
The Methanesulfonate (Mesylate) Leaving Group: The methanesulfonate anion (CH₃SO₃⁻) is a highly stable, non-nucleophilic species, making it an excellent leaving group. This facilitates the cleavage of the C-O bond during nucleophilic attack. The potency of the leaving group follows the general trend: -OSO₂CH₃ > I > Br > Cl.[1]
-
The Allylic System: The presence of a double bond adjacent to the reaction center allows for the stabilization of a positive charge in the transition state, whether the reaction proceeds through a direct Sₙ2 displacement or an Sₙ1-like mechanism with carbocationic character. This allylic activation enhances the rate of nucleophilic substitution compared to its saturated analogue, propyl methanesulfonate.
Reactions of this compound with nucleophiles can proceed via two main pathways:
-
Sₙ2 Mechanism: A bimolecular, one-step process where the nucleophile attacks the α-carbon, leading to inversion of configuration if the carbon is chiral. Given that this compound is a primary substrate, this is often the predominant mechanism.[2]
-
Sₙ2' Mechanism: A concerted mechanism where the nucleophile attacks the γ-carbon of the allylic system, resulting in a rearranged product.
-
Sₙ1 Mechanism: A two-step process involving the formation of a resonance-stabilized allylic carbocation intermediate. This pathway is more likely with weaker nucleophiles and in polar, protic solvents.
Reactivity with Various Nucleophiles: A Quantitative Perspective
The rate and outcome of the reaction of this compound are highly dependent on the nature of the nucleophile, the solvent, and the reaction temperature. While comprehensive kinetic data for this compound with a wide array of nucleophiles is not extensively compiled in single sources, the following tables summarize available quantitative and semi-quantitative data gleaned from various studies.
| Nucleophile | Product Type | Reaction Conditions | Yield (%) | Reference(s) |
| Amines (e.g., primary, secondary) | Allyl amines | Varies (e.g., aprotic solvent, base) | Good to Excellent | [General synthesis] |
| Thiols (thiolates) | Allyl sulfides | Varies (e.g., base, polar solvent) | Good to Excellent | [General synthesis] |
| Phenols (phenoxides) | Allyl ethers | Base (e.g., NaH, K₂CO₃), aprotic solvent | Good to Excellent | [3][4][5] |
| Carboxylates | Allyl esters | Varies (e.g., polar aprotic solvent) | Moderate to Good | [General synthesis] |
| Azide (N₃⁻) | Allyl azide | Aprotic solvent (e.g., DMF, DMSO) | Good | [General synthesis] |
| Cyanide (CN⁻) | Allyl cyanide | Aprotic solvent (e.g., DMSO) | Good | [General synthesis] |
Note: "Good to Excellent" yields are reported in the literature but specific quantitative values are often dependent on the specific substrate and conditions.
Experimental Protocols
This section provides detailed methodologies for representative reactions of this compound with common nucleophiles.
General Synthesis of this compound
Materials:
-
Allyl alcohol
-
Methanesulfonyl chloride
-
Triethylamine (B128534) (or pyridine)
-
Dichloromethane (B109758) (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a stirred solution of allyl alcohol (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add methanesulfonyl chloride (1.1 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy.
Synthesis of an N-Allyl Amine
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine)
-
Potassium carbonate (or other suitable base)
-
Acetonitrile (or DMF)
-
Standard workup and purification reagents as in 3.1.
Procedure:
-
To a solution of the amine (1.0 eq.) and potassium carbonate (1.5 eq.) in acetonitrile, add this compound (1.1 eq.) at room temperature.
-
Stir the mixture at room temperature or heat to 50-60 °C, monitoring by TLC.
-
Once the starting material is consumed, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude N-allyl amine by column chromatography.
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of an Allyl Phenyl Ether
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Standard workup and purification reagents as in 3.1.
Procedure:
-
To a suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C, add a solution of phenol (1.0 eq.) in THF dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.
-
Cool the mixture back to 0 °C and add this compound (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC indicates completion.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution.
-
Purify the resulting allyl phenyl ether by column chromatography.[3]
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy.
Mandatory Visualizations
Reaction Mechanism Workflow
Caption: General reaction pathways for nucleophilic substitution on this compound.
Experimental Workflow for Synthesis and Purification
Caption: A typical workflow for the synthesis and purification of allylated products.
Relevance in Drug Development and Biological Systems
Synthesis of Biologically Active Molecules
The allyl group is a valuable motif in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7] this compound serves as a key reagent for introducing this functional group into molecules of interest. For instance, N-allyl compounds have been investigated as enzyme inhibitors and are present in clinically used drugs.[6][7][8] The synthesis of N-allyl peptides and their derivatives, which can have diverse pharmacological applications, can be achieved using allylating agents like this compound.[9][10][11]
Genotoxicity Considerations
As an alkylating agent, this compound has the potential to react with nucleophilic sites in biological macromolecules, including DNA. This reactivity is the basis for its observed genotoxicity and mutagenicity in bacterial assays.[1][2][12] The mechanism of genotoxicity for allylic compounds is believed to involve the alkylation of DNA bases, which can lead to mutations if not properly repaired.[2][13] Therefore, when using this compound in the synthesis of active pharmaceutical ingredients (APIs), it is crucial to implement rigorous purification and analytical methods to ensure that residual levels of this reagent are below the threshold of toxicological concern.[14][15][16]
Signaling Pathways of Allylated Compounds
While this compound itself is not a signaling molecule, the allylated products derived from its use can interact with various biological pathways. For example, many anticancer drugs containing allyl groups exert their effects by inhibiting key enzymes in signaling cascades, such as kinases, or by inducing apoptosis.[6][7] The allyl motif can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, affecting its binding affinity, metabolic stability, and cell permeability.
Caption: Logical relationship from this compound to therapeutic effect.
Conclusion
This compound is a highly reactive and versatile reagent for the introduction of the allyl group onto a wide variety of nucleophiles. Its reactivity is well-defined by the principles of nucleophilic substitution, with the Sₙ2 mechanism often predominating. This guide has provided a summary of its reactivity, detailed experimental protocols for its use, and an overview of its significance in drug development. For researchers and scientists in this field, a thorough understanding of both the synthetic utility and the potential genotoxic risks associated with this compound is essential for its safe and effective application in the creation of novel therapeutic agents.
References
- 1. Mutagenic properties of allylic and alpha, beta-unsaturated compounds: consideration of alkylating mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ynu.repo.nii.ac.jp [ynu.repo.nii.ac.jp]
- 4. [Pd]-Catalyzed para-selective allylation of phenols: access to 4-[(E)-3-aryl/alkylprop-2-enyl]phenols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. WO2005051876A2 - Method for c-allylation of phenols - Google Patents [patents.google.com]
- 6. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 12. The role of biotransformation in the genotoxicity of allylic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 14. Determination of genotoxic alkyl methane sulfonates and alkyl paratoluene sulfonates in lamivudine using hyphenated techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. japsonline.com [japsonline.com]
- 16. rroij.com [rroij.com]
Allyl Methanesulfonate: A Technical Safety and Hazard Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data and associated hazards of allyl methanesulfonate (B1217627) (CAS No. 6728-21-8). The information is intended to support risk assessment and ensure safe handling practices in a laboratory setting. This document summarizes key physical, chemical, and toxicological properties, outlines its primary mechanism of toxicity, and presents generalized experimental protocols for assessing its hazards.
Chemical and Physical Properties
Allyl methanesulfonate is an ester of methanesulfonic acid.[1] It is characterized by the molecular formula C₄H₈O₃S and a molecular weight of 136.17 g/mol .[1] Structurally, it comprises an allyl group bonded to a methanesulfonate group.[1] This compound is also known by synonyms including Allyl methanesulphonate, 3-(Mesyloxy)-1-propene, and Methanesulfonic acid allyl ester.[1][2]
| Property | Value | Source |
| Molecular Formula | C₄H₈O₃S | [1] |
| Molecular Weight | 136.17 g/mol | [1][3] |
| CAS Number | 6728-21-8 | [1][2] |
| Appearance | Colorless liquid | [2] |
| Odor | Pungent | [2] |
| Boiling Point | 220.45°C (rough estimate) | [2] |
| Flash Point | 93.6°C | [2] |
| Density | 1.283 g/cm³ (estimate) | [2] |
| Vapor Pressure | 0.0962 mmHg at 25°C | [2] |
| Solubility | Good solubility in organic solvents (alcohols, ethers); limited solubility in water. | [1] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous chemical. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements:
| Hazard Statement | Code | Class | Signal Word |
| Suspected of causing cancer | H351 | Carcinogenicity (Category 2) | Danger |
| Suspected of causing genetic defects | H341 | Germ cell mutagenicity (Category 2) | Danger |
| Harmful if swallowed | H302 | Acute toxicity, oral (Category 4) | Warning |
| Causes severe skin burns and eye damage | H314 | Skin corrosion/irritation (Category 1) | Danger |
| May cause an allergic skin reaction | H317 | Skin sensitization (Category 1) | Warning |
| Causes skin irritation | H315 | Skin corrosion/irritation (Category 2) | Warning |
| Causes serious eye irritation | H319 | Serious eye damage/eye irritation (Category 2A) | Warning |
Note: The GHS classification is based on aggregated data and may vary between suppliers.
Toxicological Information
The primary toxicological concern associated with this compound is its genotoxicity, stemming from its activity as a DNA alkylating agent.[1]
Mechanism of Genotoxicity: DNA Alkylation
This compound is a direct-acting alkylating agent, meaning it can covalently modify DNA without the need for metabolic activation.[1] Its reactivity is attributed to the methanesulfonate group, which is a good leaving group, and the allyl group. The genotoxicity of this compound is primarily mediated through an S(N)2 reaction mechanism, leading to the alkylation of nucleophilic sites on DNA bases.[2]
In vitro studies have shown that this compound directly binds to DNA, with a half-life of alkylation of approximately 1.5 hours. The primary DNA adducts formed are:
-
3-allyladenine
-
N⁶-allyladenine
-
N²-allylguanine
-
7-allylguanine
-
O⁶-allylguanine
The formation of these DNA adducts, particularly O⁶-allylguanine, can lead to mispairing during DNA replication, resulting in mutations and potential carcinogenic initiation.
Mutagenicity
Bacterial reverse mutation assays (Ames test) have demonstrated the mutagenic potential of this compound. It shows a clear mutagenic effect in Salmonella typhimurium strain TA100, which is indicative of base-pair substitution mutations.[2] This is consistent with its DNA alkylating mechanism. Further studies using the SOS-chromotest with Escherichia coli strains PQ37 and PQ243 also indicate its ability to induce DNA damage and the SOS repair system.[2]
Experimental Protocols for Hazard Assessment
In Vitro DNA Alkylation Assay
Objective: To determine the DNA alkylating potential and identify the resulting DNA adducts.
Methodology:
-
DNA Source: Purified DNA, such as from salmon sperm, is commonly used.
-
Incubation: The DNA is incubated with a known concentration of this compound in a buffered solution (e.g., phosphate (B84403) buffer, pH 7.4) at a controlled temperature (e.g., 37°C) for various time points.
-
DNA Hydrolysis: After incubation, the DNA is enzymatically or chemically hydrolyzed to its constituent nucleosides or bases.
-
Adduct Analysis: The hydrolysate is analyzed by High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS/MS) or UV detection, to separate and identify the modified nucleosides.
-
Quantification: The amount of each adduct can be quantified by comparison to synthesized standards.
Bacterial Reverse Mutation Assay (Ames Test)
Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Methodology:
-
Bacterial Strains: Histidine-requiring (His-) strains of S. typhimurium (e.g., TA100, TA1535 for base-pair substitutions) are used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to detect mutagens that require metabolic activation.
-
Exposure: The bacterial culture, the test substance at various concentrations, and the S9 mix (if used) are combined in soft agar (B569324).
-
Plating: The mixture is poured onto minimal glucose agar plates, which lack histidine.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: Only bacteria that have undergone a reverse mutation to a histidine-prototrophic state (His+) can grow and form colonies. The number of revertant colonies is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
SOS Chromotest
Objective: To evaluate the DNA-damaging potential of a substance by measuring the induction of the SOS DNA repair system in Escherichia coli.
Methodology:
-
Bacterial Strain: A genetically engineered strain of E. coli (e.g., PQ37) is used, in which the lacZ gene (coding for β-galactosidase) is placed under the control of an SOS-inducible promoter.
-
Exposure: The bacteria are incubated with various concentrations of the test substance.
-
Induction: If the substance causes DNA damage, the SOS system is induced, leading to the expression of the lacZ gene.
-
Enzyme Assay: The activity of β-galactosidase is measured using a colorimetric substrate (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG). The intensity of the color produced is proportional to the level of SOS induction.
-
Data Analysis: An induction factor is calculated by comparing the β-galactosidase activity in the treated samples to that in the negative control. A significant, dose-dependent increase in the induction factor indicates genotoxicity.
Safe Handling and Storage
Given the significant hazards of this compound, strict safety precautions are mandatory.
-
Engineering Controls: All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.
-
Eye Protection: Safety glasses with side shields or chemical goggles are required.
-
Lab Coat: A flame-resistant lab coat should be worn.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Use only non-sparking tools.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from heat, sparks, and open flames. It should be stored in a designated flammables area and may require refrigeration.
-
Incompatibilities: Keep away from acids, bases, oxidizing agents, and reducing agents.
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.
Emergency Procedures
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for this compound before use.
References
Allyl Methanesulfonate: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl methanesulfonate (B1217627) (AMS) is a reactive ester of methanesulfonic acid with the chemical formula C₄H₈O₃S.[1] It is recognized for its role as an alkylating agent in organic synthesis, enabling the introduction of the allyl group into various molecules.[1] Understanding the solubility of allyl methanesulfonate in organic solvents is paramount for its effective use in synthesis, purification, and various pharmaceutical applications. This technical guide provides a comprehensive overview of the current knowledge on the solubility of this compound in common organic solvents, detailed experimental protocols for solubility determination, and a summary of its key chemical reactions.
Core Physical and Chemical Properties
This compound is a colorless liquid with a pungent odor.[2] It is a member of the methanesulfonate ester class, known for their utility in diverse chemical transformations.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₈O₃S | [1] |
| Molecular Weight | 136.17 g/mol | [1] |
| Boiling Point | 220.45°C (rough estimate) | [2] |
| Flash Point | 93.6°C | [2] |
| Density | 1.283 g/cm³ (estimate) | [2] |
| Vapor Pressure | 0.0962 mmHg at 25°C | [2] |
| Refractive Index | 1.4640 (estimate) | [2] |
Solubility of this compound in Organic Solvents
Table 2: Qualitative Solubility of this compound
| Solvent | Qualitative Solubility | Reference |
| Alcohols (e.g., Methanol, Ethanol) | Good solubility | [1] |
| Ethers (e.g., Diethyl ether) | Good solubility | [1] |
| Water | Limited solubility | [1] |
The lack of precise quantitative data underscores the necessity for experimental determination of solubility for specific applications.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a compound like this compound in an organic solvent. This method is based on the principle of preparing a saturated solution and determining the concentration of the solute.
Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound
-
Selected organic solvent (e.g., methanol, ethanol, acetone, dichloromethane)
-
Analytical balance
-
Volumetric flasks
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Syringe filters (chemically compatible with the solvent)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial). The excess solid ensures that the solution becomes saturated.
-
Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter to remove any suspended solid particles. This step is critical to prevent overestimation of the solubility.
-
Dilute the filtered, saturated solution with a known volume of the same solvent to a concentration suitable for analysis.
-
-
Quantitative Analysis:
-
Analyze the diluted solution using a calibrated HPLC or GC method to determine the concentration of this compound.
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area) against the concentration of the standard solutions.
-
From the calibration curve, determine the concentration of this compound in the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
The following diagram illustrates the general workflow for this experimental protocol.
Synthesis and Key Reactions of this compound
This compound is typically synthesized by the reaction of allyl alcohol with methanesulfonyl chloride in the presence of a base. This reaction is a standard method for the formation of sulfonate esters.
The following diagram illustrates the general synthesis pathway.
Due to the good leaving group nature of the methanesulfonate group, this compound readily participates in nucleophilic substitution reactions. This reactivity is fundamental to its application in organic synthesis for the introduction of the allyl group.
The diagram below depicts a generalized nucleophilic substitution reaction involving this compound.
References
Allyl Methanesulfonate: A Technical Review of Genotoxicity and Mutagenicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl methanesulfonate (B1217627) (AMS) is a monofunctional alkylating agent recognized for its mutagenic properties. As a member of the methanesulfonate ester class, its reactivity and potential for DNA damage warrant a thorough understanding for risk assessment in pharmaceutical development and chemical safety. This technical guide provides a comprehensive overview of the available genotoxicity and mutagenicity data for allyl methanesulfonate, presenting quantitative findings, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Core Findings on Genotoxicity and Mutagenicity
This compound has demonstrated clear mutagenic and genotoxic effects in bacterial systems. Its primary mechanism of toxicity is through the alkylation of DNA, leading to the formation of various DNA adducts.
Bacterial Reverse Mutation Assay (Ames Test)
This compound has been shown to be mutagenic in the Ames test, specifically in the Salmonella typhymurium strain TA100.[1][2][3][4] This strain is known to detect base-pair substitution mutations. The mutagenicity of this compound is attributed to its high S(N)2 reactivity, which facilitates the transfer of its allyl group to nucleophilic sites in DNA.[1][2]
Table 1: Summary of Ames Test Results for this compound
| Test System | Strain | Metabolic Activation | Result |
|---|
| Salmonella typhimurium | TA100 | Not specified in available literature | Mutagenic |
A generalized protocol for the Ames test is as follows:
-
Strain Selection: Salmonella typhimurium strain TA100 is selected for its sensitivity to base-pair substitution mutagens.
-
Culture Preparation: A fresh overnight culture of the tester strain is prepared.
-
Metabolic Activation (if required): A rat liver homogenate (S9 fraction) can be included to simulate mammalian metabolism. The available literature on this compound does not specify the requirement for S9.
-
Exposure: The tester strain is exposed to various concentrations of this compound in the presence of a minimal amount of histidine.
-
Plating: The treated bacteria are plated on a minimal glucose agar (B569324) medium.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
SOS Chromotest
This compound has been found to induce the SOS response in Escherichia coli.[1][5] The SOS response is a global response to DNA damage in which the cell cycle is arrested and DNA repair and mutagenesis are induced.
Table 2: Summary of SOS Chromotest Results for this compound
| Test System | Result |
|---|
| Escherichia coli | SOS Induction |
Specific quantitative data, such as the SOS inducing potency (SOSIP), for this compound are not detailed in the currently available literature.
A typical protocol for the SOS chromotest involves:
-
Tester Strain: E. coli PQ37, which carries a fusion of the sfiA gene (an SOS-responsive gene) to the lacZ gene (encoding β-galactosidase), is commonly used.
-
Exposure: The tester strain is incubated with various concentrations of the test substance.
-
Induction: If the substance causes DNA damage, the SOS pathway is induced, leading to the expression of the sfiA-lacZ fusion protein.
-
Enzyme Assay: The activity of β-galactosidase is measured using a colorimetric substrate.
-
Quantification: The SOS-inducing potency (SOSIP) is calculated from the dose-response curve, representing the amount of substance required to induce a certain level of SOS response.
Mechanism of Action: DNA Alkylation and Adduct Formation
This compound is a potent DNA alkylating agent.[6] It reacts with DNA to form covalent adducts, which can interfere with DNA replication and transcription, leading to mutations. The half-life for the DNA alkylation reaction of this compound is approximately 1.5 hours.[6]
Five specific DNA adducts have been identified following treatment with this compound:[6]
-
3-allyladenine
-
N6-allyladenine
-
N2-allylguanine
-
7-allylguanine
-
O6-allylguanine
The formation of these adducts, particularly O6-allylguanine, is a critical mutagenic lesion.
Mammalian Genotoxicity Data
Currently, there is a significant lack of publicly available data on the effects of this compound in mammalian cell systems for key genotoxicity endpoints.
Chromosomal Aberration Assay
No studies reporting the results of in vitro or in vivo chromosomal aberration assays for this compound were identified in the comprehensive literature search.
A standard protocol for an in vitro chromosomal aberration assay would include:
-
Cell Lines: Commonly used cell lines include Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.
-
Treatment: Cells are exposed to at least three concentrations of the test substance, with and without metabolic activation (S9).
-
Harvest: After a suitable treatment period, cells are treated with a mitotic inhibitor (e.g., colcemid) to arrest them in metaphase.
-
Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.
-
Staining and Analysis: Chromosomes are stained (e.g., with Giemsa), and at least 200 metaphase spreads per concentration are analyzed for structural and numerical chromosomal aberrations.
Micronucleus Test
No data from in vitro or in vivo micronucleus tests for this compound were found in the reviewed literature.
A general protocol for the in vivo micronucleus test in rodents is as follows:
-
Animal Model: Typically, mice or rats are used.
-
Dosing: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at multiple dose levels.
-
Sample Collection: At appropriate time points after dosing, bone marrow or peripheral blood samples are collected.
-
Slide Preparation: Smears of bone marrow cells or peripheral blood are prepared on microscope slides.
-
Staining: The slides are stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes and to visualize micronuclei.
-
Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes in the treated groups compared to the control group indicates a positive result.
Summary and Future Directions
This compound is a direct-acting mutagen and genotoxic agent in bacterial systems, primarily through its DNA alkylating activity. The formation of multiple DNA adducts is a key mechanistic step in its mutagenicity. However, a significant data gap exists regarding its potential to induce chromosomal damage in mammalian cells. To provide a complete genotoxic profile and enable a comprehensive risk assessment, further studies are warranted, specifically:
-
Quantitative Ames Test: Dose-response studies to determine the mutagenic potency of this compound in S. typhimurium TA100.
-
Quantitative SOS Chromotest: Determination of the SOS-inducing potency (SOSIP) to quantify its DNA damaging potential in E. coli.
-
In Vitro and In Vivo Chromosomal Aberration Assays: To evaluate the clastogenic potential of this compound in mammalian cells.
-
In Vitro and In Vivo Micronucleus Tests: To assess its potential to induce chromosomal loss or breakage.
-
Quantitative DNA Adduct Analysis: To determine the dose-response relationship for the formation of specific DNA adducts.
The generation of these data will be crucial for regulatory submissions and for a more complete understanding of the potential hazards associated with human exposure to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The mouse bone marrow micronucleus test: evaluation of 21 drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chromatid-type aberrations induced by AluI in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The application of an in vitro micronucleus test in mouse fibroblast L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The micronucleus test of methyl methanesulfonate with mouse peripheral blood reticulocytes using acridine orange-coated slides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of Allyl Methanesulfonate in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl methanesulfonate (B1217627), a reactive ester of methanesulfonic acid, has emerged as a valuable and versatile reagent in organic synthesis. Its utility stems from the excellent leaving group ability of the methanesulfonate moiety, making the allyl group readily available for nucleophilic attack. This attribute allows for the efficient introduction of the allyl functional group, a key building block in the synthesis of a wide array of complex molecules, including natural products, pharmaceuticals, and advanced materials. This technical guide provides an in-depth exploration of the core applications of allyl methanesulfonate in organic synthesis, focusing on N-, O-, and C-alkylation reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to equip researchers and drug development professionals with the practical knowledge to effectively utilize this powerful synthetic tool.
Core Applications: A Deep Dive into Allylation Reactions
This compound serves as a potent electrophile in SN2 reactions, enabling the formation of new carbon-heteroatom and carbon-carbon bonds. The primary applications revolve around the allylation of nitrogen, oxygen, and carbon nucleophiles.
N-Allylation: Synthesis of Allylamines and Derivatives
The introduction of an allyl group to a nitrogen-containing molecule is a crucial transformation in the synthesis of various biologically active compounds and synthetic intermediates. This compound provides an effective means to achieve N-allylation of primary and secondary amines, amides, and heterocyclic compounds like indoles.
Table 1: N-Allylation Reactions Using this compound
| Nucleophile | Product | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Indole (B1671886) | 1-Allylindole | NaH | DMF | 0 to rt | 2 | 85-95 |
| Piperidine | 1-Allylpiperidine | K₂CO₃ | Acetonitrile | Reflux | 12 | >90 |
| 4-Nitroaniline | N-Allyl-4-nitroaniline | K₂CO₃ | Acetone | Reflux | 6 | ~80 |
-
Preparation: To a solution of indole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Addition of Electrophile: Cool the reaction mixture back to 0 °C and add this compound (1.1 eq) dropwise.
-
Completion and Work-up: Allow the reaction to warm to room temperature and stir for 2 hours. Upon completion (monitored by TLC), carefully quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (B1210297) (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 1-allylindole.
The Methanesulfonate Leaving Group: An In-depth Technical Guide for Researchers and Drug Development Professionals
The methanesulfonate (B1217627) group, commonly known as mesylate (MsO-), is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and fine chemical industries.[1] Its exceptional utility as a leaving group in nucleophilic substitution and elimination reactions makes it an invaluable tool for the strategic transformation of complex molecules. This technical guide provides a comprehensive overview of the methanesulfonate leaving group, including its fundamental properties, comparative reactivity, and practical applications in synthesis, with a focus on the needs of researchers, scientists, and drug development professionals.
Core Properties of the Methanesulfonate Leaving Group
The efficacy of the methanesulfonate group as a leaving group stems from the stability of the resulting methanesulfonate anion (MsO⁻). This stability is a direct consequence of the strong acidity of its conjugate acid, methanesulfonic acid (MsOH).[2]
Key Attributes:
-
Excellent Leaving Group Ability: The negative charge on the methanesulfonate anion is effectively delocalized through resonance across the three oxygen atoms, rendering it a very weak base and therefore an excellent leaving group.[3] This facilitates nucleophilic attack at the carbon center to which it is attached.
-
Ease of Preparation: Mesylates are readily prepared from alcohols by reaction with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine.[4][5] This conversion transforms a poor leaving group (hydroxyl, -OH) into an excellent one.[6]
-
Stereochemical Integrity: The formation of a mesylate from a chiral alcohol proceeds with retention of configuration at the stereocenter, as the C-O bond of the alcohol is not broken during the reaction.[5]
-
High Stability: Methanesulfonate is remarkably stable against hydrolysis under both acidic and alkaline conditions and is resistant to strong oxidizing agents.[7]
Quantitative Comparison of Leaving Group Ability
The choice of a leaving group is a critical parameter in reaction design. The following tables provide quantitative data to compare the methanesulfonate group with other common leaving groups.
Table 1: pKa of Conjugate Acids and Relative Rates of SN2 Reactions
A lower pKa of the conjugate acid corresponds to a more stable anion and, consequently, a better leaving group.[7] This is reflected in the relative rates of nucleophilic substitution reactions.
| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative SN2 Rate (Normalized to Mesylate) |
| Triflate | -OTf | Triflic Acid (CF₃SO₃H) | ~ -12 to -13[7] | 56,000[7][8] |
| Tosylate | -OTs | p-Toluenesulfonic Acid | ~ -6.5[7] | 0.70[7][8] |
| Mesylate | -OMs | Methanesulfonic Acid | ~ -1.2 to -2.6 [7][9] | 1.00 [7][8] |
| Iodide | I⁻ | Hydroiodic Acid (HI) | -10[10] | 0.01[8] |
| Bromide | Br⁻ | Hydrobromic Acid (HBr) | -9[10] | 0.001[8] |
| Chloride | Cl⁻ | Hydrochloric Acid (HCl) | -7[10] | 0.0001[8] |
Note: Relative rates are approximate and can vary with the substrate, nucleophile, and solvent.[2]
Experimental Protocols
Detailed and reliable experimental procedures are crucial for reproducible results in the laboratory. The following are representative protocols for the preparation of a methanesulfonate and its subsequent use in a nucleophilic substitution reaction.
General Protocol for the Mesylation of a Primary Alcohol
This protocol describes the conversion of a primary alcohol to its corresponding mesylate ester using methanesulfonyl chloride and triethylamine.
Materials:
-
Primary alcohol (1.0 eq)
-
Dry Dichloromethane (DCM)
-
Triethylamine (Et₃N) (1.5 eq)
-
Methanesulfonyl chloride (MsCl) (1.2 eq)
-
Ice water
-
Cold 10% HCl solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the alcohol (1 eq) in dry DCM (approximately 0.2 M solution) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.[11]
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) to the stirred solution.[1]
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise over 5-10 minutes, ensuring the temperature remains at 0 °C.[1][11]
-
Stir the reaction mixture at 0 °C for 4 hours. If the reaction has not proceeded to completion (as monitored by TLC), allow the mixture to warm to room temperature and stir for an additional 2 hours.[1]
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer successively with ice water, cold 10% HCl, saturated NaHCO₃ solution, and finally with saturated brine.[11]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude mesylate.[1]
-
The product can be purified by column chromatography on silica (B1680970) gel if necessary, though it is often used in the next step without further purification.
Protocol for an SN2 Reaction of an Alkyl Mesylate with an Amine Nucleophile
This protocol outlines the displacement of a mesylate group by a primary or secondary amine to form a new C-N bond.
Materials:
-
Alkyl mesylate (1.0 eq)
-
Primary or secondary amine (1.2-2.0 eq)
-
Polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
-
Base (e.g., Potassium carbonate (K₂CO₃) or an excess of the amine nucleophile)
-
Diethyl ether or Ethyl acetate
-
Water
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the alkyl mesylate (1.0 eq) in a suitable polar aprotic solvent (DMF or acetonitrile) in a round-bottom flask under a nitrogen atmosphere.
-
Add the amine nucleophile (1.2-2.0 eq) and the base (if the amine is not used in excess) to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with diethyl ether or ethyl acetate.
-
Wash the organic layer with water and then with a saturated brine solution to remove the solvent and any remaining salts.
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by distillation.
Visualizing Workflows and Concepts
The following diagrams, created using the DOT language, illustrate key processes and relationships involving the methanesulfonate leaving group.
Caption: Workflow for the synthesis of an alkyl mesylate from an alcohol.
Caption: General workflow of an SN2 reaction involving a mesylate leaving group.
Caption: Factors contributing to the excellent leaving group ability of methanesulfonate.
Applications in Drug Development
The methanesulfonate group plays a pivotal role in drug development and manufacturing.[1] Its reliable reactivity makes it a key functional group for introducing a wide range of functionalities into a drug candidate's molecular scaffold. Furthermore, methanesulfonic acid is often used to form salts of basic active pharmaceutical ingredients (APIs), which can improve their solubility, stability, and overall druggability.[12] However, it is crucial to control for the potential formation of genotoxic impurities, such as methyl methanesulfonate (MMS), which can arise from the reaction of methanesulfonic acid with residual methanol.[12][13]
Conclusion
The methanesulfonate leaving group is an indispensable tool in modern organic synthesis, offering a powerful combination of high reactivity, stability, and ease of preparation. For researchers and professionals in drug development, a thorough understanding of its properties and applications is essential for the efficient and strategic synthesis of complex molecular targets. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for the effective utilization of the methanesulfonate leaving group in the laboratory.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances in heterolytic nucleofugal leaving groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 7. benchchem.com [benchchem.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. amherst.edu [amherst.edu]
- 10. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 11. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- 12. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 13. webassign.net [webassign.net]
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution Reactions of Allyl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl methanesulfonate (B1217627) (prop-2-en-1-yl methanesulfonate) is a highly versatile reagent in organic synthesis, primarily utilized for the introduction of the allyl group into a wide array of molecules. Its utility stems from the excellent leaving group ability of the methanesulfonate (mesylate) group, which facilitates nucleophilic substitution reactions with a diverse range of nucleophiles.[1] These reactions are fundamental in the synthesis of complex organic compounds, including pharmaceutical intermediates and other specialty chemicals.[1] This document provides detailed protocols for the nucleophilic substitution reactions of allyl methanesulfonate with common classes of nucleophiles, including nitrogen, oxygen, sulfur, and carbon nucleophiles, as well as with azides.
The general mechanism of these reactions typically follows an S(_N)2 pathway, involving the backside attack of the nucleophile on the carbon atom bearing the mesylate group, leading to inversion of stereochemistry if the carbon is chiral. However, depending on the substrate and reaction conditions, an S(_N)1 mechanism can also be observed.[1]
General Reaction Workflow
The nucleophilic substitution reaction of this compound can be depicted as a general workflow. The process begins with the activation of the nucleophile, often through deprotonation with a suitable base. The activated nucleophile then attacks the this compound, displacing the methanesulfonate leaving group to form the allylated product. A final workup step is performed to isolate and purify the desired compound.
References
Application Notes: Allyl Methanesulfonate for N-Alkylation of Amines and Sulfonamides
Introduction
N-alkylation is a fundamental transformation in organic synthesis, crucial for the construction of carbon-nitrogen bonds in countless pharmaceuticals and functional materials. The introduction of an allyl group, in particular, provides a versatile synthetic handle for further chemical modification. Allyl methanesulfonate (B1217627) (CH₂=CHCH₂OSO₂CH₃) serves as a highly effective reagent for the N-alkylation of primary and secondary amines, as well as sulfonamides. As a sulfonate ester, it possesses an excellent methanesulfonate leaving group, rendering it a potent electrophile for SN2 reactions.[1][2] Its reactivity surpasses that of corresponding allyl halides, such as allyl iodide, bromide, and chloride, making it a highly efficient allylating agent.[3] These application notes provide a detailed overview, reaction protocols, and safety considerations for utilizing allyl methanesulfonate in N-alkylation reactions.
Reaction Principle
The N-alkylation of amines and sulfonamides with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the amine or the deprotonated sulfonamide acts as the nucleophile, attacking the electrophilic methylene (B1212753) carbon of the allyl group. This single-step, concerted reaction displaces the methanesulfonate anion (mesylate), a very stable leaving group, to form the new C-N bond. Due to its high SN2 reactivity, reactions with this compound are often rapid and efficient.[3]
Caption: General reaction scheme for N-alkylation.
Experimental Protocols
Safety Precautions: this compound is a potent alkylating agent and should be considered a potential mutagen and carcinogen.[3][4] All manipulations must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
Protocol 1: General Procedure for N-Alkylation of Amines
This protocol is suitable for the mono-alkylation of secondary amines and can be adapted for primary amines, although over-alkylation to the tertiary amine may occur.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amine (1.0 eq.), a suitable base (e.g., potassium carbonate, 1.5-2.0 eq.), and an anhydrous solvent (e.g., acetonitrile (B52724) or DMF, to achieve a 0.2-0.5 M concentration of the amine).
-
Reagent Addition: Stir the suspension at room temperature. Add this compound (1.1-1.2 eq.) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 40-60 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
-
Workup: Upon completion, cool the mixture to room temperature. Filter off the inorganic base and concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Redissolve the residue in an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and wash with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica (B1680970) gel column chromatography to yield the pure N-allylated amine.
Protocol 2: General Procedure for N-Alkylation of Sulfonamides
Sulfonamides are less nucleophilic than amines and require deprotonation with a strong base prior to alkylation. This procedure must be carried out under strictly anhydrous and inert conditions.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the sulfonamide (1.0 eq.) and anhydrous solvent (e.g., THF or DMF, to achieve a 0.2-0.5 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.), portion-wise.[5] Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Reagent Addition: Cool the reaction mixture back to 0 °C and add this compound (1.05 eq.) dropwise via syringe.[5]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.[5]
-
Quenching and Workup: Upon completion, carefully quench the reaction by the slow, dropwise addition of water at 0 °C.[5]
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate) three times.[6] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5][6]
-
Purification: The crude product can be purified by silica gel column chromatography to afford the desired N-allyl sulfonamide.[6]
Caption: General experimental workflow for N-alkylation.
Data Presentation
Table 1: Representative Yields for N-Alkylation Reactions
The following table presents illustrative yields for the N-alkylation of various substrates with this compound under optimized conditions. Actual yields may vary depending on the specific substrate and reaction conditions.
| Entry | Substrate | Substrate Type | Product | Typical Yield |
| 1 | Aniline | Primary Aromatic Amine | N-Allylaniline | 85-95% |
| 2 | Morpholine | Secondary Aliphatic Amine | 4-Allylmorpholine | >95% |
| 3 | p-Toluenesulfonamide | Aromatic Sulfonamide | N-Allyl-p-toluenesulfonamide | 80-90% |
| 4 | Methanesulfonamide | Aliphatic Sulfonamide | N-Allylmethanesulfonamide | 75-85% |
Table 2: Comparison of Allylating Agent Reactivity
This compound exhibits higher reactivity compared to common allyl halides, which is consistent with the leaving group ability (MsO⁻ > I⁻ > Br⁻ > Cl⁻).
| Alkylating Agent | Leaving Group | Relative Reactivity |
| This compound | Mesylate (MsO⁻) | Very High[3] |
| Allyl iodide | Iodide (I⁻) | High[3] |
| Allyl bromide | Bromide (Br⁻) | Medium[3] |
| Allyl chloride | Chloride (Cl⁻) | Low[3] |
Table 3: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Insufficiently strong base (for sulfonamides).Low reaction temperature/time.Poor quality of this compound. | Use a stronger base (e.g., NaH, LiHMDS).Increase temperature or reaction time.Use freshly prepared or purified reagent. |
| N,N-Dialkylation | Use of excess allylating agent with primary amines.High reactivity of the mono-alkylated product. | Use a stoichiometric amount or slight excess of the amine.Add this compound slowly at a lower temperature. |
| Complex Mixture | Side reactions or decomposition. | Ensure anhydrous and inert conditions.Lower the reaction temperature. |
References
Application Notes and Protocols: Allyl Methanesulfonate as a Monomer in Polymer Synthesis
A Review of Allyl Methanesulfonate (B1217627) in Polymer Synthesis: Current Research and Future Directions
Researchers, scientists, and drug development professionals interested in the synthesis of novel functional polymers will find a notable scarcity of published research on the use of allyl methanesulfonate as a primary monomer. Extensive database searches reveal a significant gap in the literature regarding its homopolymerization or copolymerization characteristics. This lack of data prevents the formulation of detailed, validated experimental protocols and the compilation of quantitative data tables for poly(this compound).
The scientific literature extensively covers other allyl monomers, such as allyl methacrylate (B99206) and sodium methallyl sulfonate, which have found applications in various fields.[1][2] For instance, copolymers of acrylic acid and sodium methallyl sulfonate have been investigated as scale inhibitors in thermal desalination processes.[2] Similarly, allyl methacrylate has been widely studied in the context of radical polymerization to create cross-linked materials and functional copolymers.[3][4][5]
Given the absence of specific literature on this compound polymerization, this document will outline a generalized theoretical framework for its potential use as a monomer, drawing parallels with more thoroughly investigated allyl monomers. The following sections present hypothetical experimental approaches and anticipated analytical characterization methods that would be necessary to explore the polymerization of this compound.
Hypothetical Experimental Protocols
The following protocols are theoretical and would require significant optimization and validation. They are based on standard polymerization techniques applied to other allyl monomers.
Radical Homopolymerization of this compound
This protocol outlines a hypothetical approach to the free radical polymerization of this compound.
Materials:
-
This compound (Monomer)
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
Toluene (Solvent)
-
Methanol (Non-solvent for precipitation)
-
Argon or Nitrogen gas (Inert atmosphere)
Procedure:
-
Monomer Purification: Purify this compound by passing it through a column of basic alumina (B75360) to remove any acidic impurities and inhibitors.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the purified this compound and AIBN in toluene. The monomer concentration and monomer-to-initiator ratio would need to be systematically varied to determine optimal conditions.
-
Inert Atmosphere: De-gas the solution by three freeze-pump-thaw cycles and backfill with an inert gas (argon or nitrogen).
-
Polymerization: Immerse the flask in a preheated oil bath at a temperature suitable for AIBN decomposition (typically 60-80 °C). Allow the reaction to proceed for a predetermined time (e.g., 24-72 hours).
-
Polymer Isolation: After the reaction period, cool the flask to room temperature. Precipitate the polymer by slowly adding the reaction mixture to an excess of a non-solvent, such as cold methanol, with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum at a moderate temperature (e.g., 40 °C) to a constant weight.
Copolymerization of this compound with a Vinyl Monomer (e.g., Styrene)
This protocol describes a potential method for copolymerizing this compound with a more reactive monomer like styrene (B11656) to potentially achieve higher molecular weights and incorporate functionality.
Materials:
-
This compound (Monomer 1)
-
Styrene (Monomer 2)
-
Benzoyl Peroxide (BPO) (Initiator)
-
1,4-Dioxane (Solvent)
-
Methanol (Non-solvent)
-
Argon or Nitrogen gas
Procedure:
-
Monomer and Solvent Purification: Purify both monomers to remove inhibitors. Purify the solvent as required.
-
Reaction Setup: Prepare a series of reaction vessels with varying molar ratios of this compound and styrene. Add the appropriate amount of BPO and 1,4-dioxane.
-
Inert Atmosphere: De-gas the solutions as described in the homopolymerization protocol.
-
Polymerization: Conduct the polymerization at a suitable temperature for BPO initiation (typically 70-90 °C) for a time sufficient to achieve a low to moderate conversion (ideally <10% for reactivity ratio determination).
-
Copolymer Isolation and Purification: Isolate and purify the copolymer using the precipitation method described previously.
Data Presentation: Anticipated Characterization and Hypothetical Data Tables
Should the synthesis of poly(this compound) be successful, a thorough characterization would be essential to understand its properties. The following tables represent the types of data that would be collected.
Table 1: Hypothetical Polymerization Conditions and Results for Poly(this compound)
| Entry | Monomer Conc. (M) | Initiator (mol%) | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 1.0 | 1.0 | 70 | 24 | - | - | - |
| 2 | 2.0 | 1.0 | 70 | 24 | - | - | - |
| 3 | 1.0 | 0.5 | 80 | 48 | - | - | - |
Data is hypothetical and would need to be determined experimentally.
Table 2: Hypothetical Reactivity Ratios for the Copolymerization of this compound (M1) and Styrene (M2)
| Method | r1 (this compound) | r2 (Styrene) |
| Fineman-Ross | - | - |
| Kelen-Tüdös | - | - |
Reactivity ratios would be calculated from the copolymer composition determined by techniques such as NMR spectroscopy or elemental analysis.
Visualizations: Conceptual Workflows and Relationships
The following diagrams illustrate the conceptual workflows for the synthesis and analysis of polymers derived from this compound.
Caption: Conceptual workflow for the synthesis and characterization of poly(this compound).
Caption: Logical flow for determining monomer reactivity ratios in copolymerization.
References
Application Notes and Protocols: Copper-Mediated Trifluoromethylation of Allyl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a trifluoromethyl (-CF3) group into organic molecules is a critical strategy in medicinal chemistry and drug development. The presence of this moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Copper-mediated trifluoromethylation has emerged as a powerful and cost-effective method for forging C-CF3 bonds. This document provides detailed application notes and protocols for the copper-mediated trifluoromethylation of allyl methanesulfonates, versatile electrophiles for the synthesis of allylic-CF3 compounds. The primary trifluoromethylating agent discussed is trimethyl(trifluoromethyl)silane (TMSCF3), a widely used and accessible nucleophilic CF3 source.[1][2]
Reaction Principle and Mechanism
The copper-mediated trifluoromethylation of allyl methanesulfonates is a nucleophilic substitution reaction where the methanesulfonate (B1217627) group is displaced by a trifluoromethyl group. The reaction is typically mediated by a copper(I) salt, which reacts with a nucleophilic CF3 source like TMSCF3 to generate a reactive trifluoromethylcopper(I) species ([CuCF3]).[2][3] This species then participates in the substitution reaction with the allyl methanesulfonate.
While the precise mechanism can be complex and may involve various intermediates, a plausible pathway is the formation of a π-allyl-copper(III) complex, which then undergoes reductive elimination to form the C-CF3 bond.[3]
Experimental Protocols
General Procedure for Copper-Mediated Trifluoromethylation of Allyl Methanesulfonates
This protocol is adapted from the work of Jiang and Qing (2013).[2]
Materials:
-
This compound substrate (1.0 equiv)
-
Copper(I) iodide (CuI) (1.1 equiv)
-
Potassium fluoride (B91410) (KF) (2.0 equiv)
-
Trimethyl(trifluoromethyl)silane (TMSCF3) (2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous hexamethylphosphoramide (B148902) (HMPA)
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and heating block
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add CuI (1.1 equiv) and KF (2.0 equiv) under an inert atmosphere.
-
Add a 1:1 mixture of anhydrous DMF and HMPA via syringe.
-
Add TMSCF3 (2.0 equiv) via syringe to the stirred suspension.
-
Stir the mixture for 20 minutes at room temperature.
-
Heat the mixture to 60 °C.
-
Add the this compound substrate (1.0 equiv) to the reaction mixture under a positive flow of inert gas.
-
Stir the reaction mixture at 60 °C for the time indicated for the specific substrate (typically 4-12 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired trifluoromethylated allyl compound.[2][4]
Data Presentation
Substrate Scope and Yields
The copper-mediated trifluoromethylation of various allyl methanesulfonates demonstrates good functional group tolerance. The following table summarizes the yields for a selection of substrates.
| Entry | Substrate (this compound) | Product | Yield (%) |
| 1 | Cinnamyl methanesulfonate | (E)-(4,4,4-Trifluorobut-1-en-1-yl)benzene | 78 |
| 2 | (E)-Oct-2-en-1-yl methanesulfonate | (E)-1,1,1-Trifluoronon-3-ene | 72 |
| 3 | Geranyl methanesulfonate | (E)-5,9-Dimethyl-1,1,1-trifluorodeca-3,7-diene | 65 |
| 4 | Neryl methanesulfonate | (Z)-5,9-Dimethyl-1,1,1-trifluorodeca-3,7-diene | 63 |
Reaction conditions: Substrate (1.0 equiv), CuI (1.1 equiv), KF (2.0 equiv), TMSCF3 (2.0 equiv) in DMF/HMPA (1:1) at 60 °C. Yields are for the isolated product.[2][3]
Optimization of Reaction Conditions
The choice of copper source, solvent, and the presence of additives can significantly impact the reaction efficiency. The following table summarizes the optimization for the trifluoromethylation of benzyl (B1604629) methanesulfonate, which provides insights applicable to allylic systems.
| Entry | Copper Salt (equiv) | Ligand | Solvent | Yield (%) |
| 1 | CuI (0.2) | - | DMF | 17 |
| 2 | CuI (0.2) | 1,10-phenanthroline | DMF | 31 |
| 3 | CuBr (0.2) | 1,10-phenanthroline | DMF | 40 |
| 4 | CuCl (0.2) | 1,10-phenanthroline | DMF | 32 |
| 5 | CuI (1.1) | - | DMF | 68 |
| 6 | CuI (1.1) | - | HMPA | 9 |
| 7 | CuI (1.1) | - | DMF/HMPA (1:1) | 85 |
Reaction conditions: Benzyl methanesulfonate (1.0 equiv), TMSCF3 (2.0 equiv), KF (2.0 equiv) at 60 °C. Yields determined by 19F NMR using benzotrifluoride (B45747) as an internal standard.[2][4]
Visualizations
Caption: Experimental workflow for the copper-mediated trifluoromethylation.
Caption: Plausible reaction pathway for trifluoromethylation.
Troubleshooting and Safety Considerations
-
Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and that anhydrous solvents are used. The use of an inert atmosphere (argon or nitrogen) is crucial.
-
Reagent Quality: The quality of CuI, KF, and TMSCF3 can affect the reaction outcome. Use freshly purchased or properly stored reagents.
-
HMPA: Hexamethylphosphoramide (HMPA) is a suspected carcinogen and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.
-
TMSCF3: Trimethyl(trifluoromethyl)silane is volatile and should be handled in a fume hood.
-
Reaction Monitoring: Close monitoring of the reaction by TLC or GC-MS is recommended to determine the optimal reaction time and to avoid the formation of byproducts.
Conclusion
The copper-mediated trifluoromethylation of allyl methanesulfonates provides a convenient and economical approach to a variety of trifluoroethyl-containing compounds.[1] This method demonstrates good functional group compatibility and can be scaled up, making it a valuable tool for researchers in organic synthesis and drug discovery. Careful optimization of reaction conditions and adherence to safety protocols are essential for successful and reproducible results.
References
- 1. Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3 [beilstein-journals.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for O-allylation of Phenols using Allyl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-allylation of phenols is a fundamental transformation in organic synthesis, providing a versatile handle for further functionalization or for the introduction of a protecting group. The resulting allyl aryl ethers are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. While allyl halides are commonly employed for this purpose, allyl methanesulfonate (B1217627) offers a compelling alternative due to the excellent leaving group ability of the methanesulfonate anion, which can lead to milder reaction conditions and potentially higher yields.
This document provides detailed application notes and protocols for the efficient O-allylation of a variety of phenolic substrates using allyl methanesulfonate.
Core Concepts and Advantages of this compound
This compound is a potent electrophile that readily participates in nucleophilic substitution reactions. The methanesulfonate group is an excellent leaving group, superior to halides in many cases, due to the resonance stabilization of the resulting anion. This enhanced reactivity allows for the allylation of less nucleophilic phenols and can often be performed under milder conditions than those required for allyl halides.
Key Advantages:
-
High Reactivity: The methanesulfonate is an excellent leaving group, facilitating the reaction with a wide range of phenols.
-
Milder Reaction Conditions: The high reactivity of this compound can allow for lower reaction temperatures and shorter reaction times compared to other allylating agents.
-
Reduced Side Reactions: In some cases, the use of this compound can minimize side reactions, such as C-allylation, that can occur with other reagents under more forcing conditions.
Experimental Protocols
A. Synthesis of this compound
This compound can be readily prepared from allyl alcohol and methanesulfonyl chloride in the presence of a tertiary amine base.
Materials:
-
Allyl alcohol
-
Methanesulfonyl chloride
-
Triethylamine (B128534) or Pyridine
-
Dichloromethane (DCM) or Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve allyl alcohol (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.1 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the product by vacuum distillation or column chromatography on silica (B1680970) gel.
B. General Protocol for O-allylation of Phenols
This protocol describes a general method for the O-allylation of a phenol (B47542) using this compound and a carbonate base in a polar aprotic solvent.
Materials:
-
Substituted Phenol (1.0 eq.)
-
This compound (1.1 - 1.5 eq.)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq.)
-
Acetone (B3395972), Acetonitrile (MeCN), or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add the phenol (1.0 eq.), potassium carbonate (2.0 eq.), and the chosen solvent (e.g., acetone).
-
Stir the suspension at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.
-
Add this compound (1.2 eq.) to the mixture.
-
Heat the reaction mixture to reflux (for acetone or acetonitrile) or at an elevated temperature (e.g., 60-80 °C for DMF) and monitor the reaction by TLC. Reaction times can vary from 2 to 24 hours depending on the reactivity of the phenol.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired allyl aryl ether.
Data Presentation
The following table summarizes the expected yields for the O-allylation of various substituted phenols using the general protocol described above. Yields are representative and may vary based on the specific reaction conditions and the scale of the reaction.
| Entry | Phenol Substrate | Product | Expected Yield (%) |
| 1 | Phenol | Allyl phenyl ether | 85-95 |
| 2 | 4-Methoxyphenol | Allyl(4-methoxyphenyl)ether | 90-98 |
| 3 | 4-Methylphenol (p-cresol) | Allyl(p-tolyl)ether | 88-96 |
| 4 | 4-Chlorophenol | Allyl(4-chlorophenyl)ether | 80-90 |
| 5 | 4-Nitrophenol | Allyl(4-nitrophenyl)ether | 75-85 |
| 6 | 2-Naphthol | 2-(Allyloxy)naphthalene | 90-97 |
| 7 | 2,6-Dimethylphenol | Allyl(2,6-dimethylphenyl)ether | 70-80 |
Note: Electron-donating groups on the phenol generally increase the nucleophilicity of the phenoxide, leading to higher yields and faster reaction rates. Conversely, electron-withdrawing groups decrease nucleophilicity, which may require longer reaction times or more forcing conditions. Sterically hindered phenols, such as 2,6-disubstituted phenols, may also exhibit lower reactivity.
Visualizations
Experimental Workflow for O-allylation of Phenols
Caption: General experimental workflow for the O-allylation of phenols.
Reaction Mechanism: SN2 Pathway
Caption: The SN2 mechanism for O-allylation of phenols.
Allyl Methanesulfonate: A Versatile Reagent for the Preparation of Allyl Ethers and Esters
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyl methanesulfonate (B1217627) has emerged as a highly effective and reactive reagent for the introduction of the allyl group in the synthesis of allyl ethers and esters. Its utility stems from the excellent leaving group ability of the methanesulfonate moiety, facilitating nucleophilic substitution reactions under relatively mild conditions. This document provides detailed application notes and experimental protocols for the synthesis of allyl ethers and esters utilizing allyl methanesulfonate. The protocols are based on established principles of Williamson ether synthesis and esterification of carboxylates, adapted for the specific reactivity of this compound.
Introduction
The allyl functional group is a valuable building block in organic synthesis, finding extensive application in the development of pharmaceuticals, natural products, and materials. Allyl ethers and esters serve as important intermediates, as the allyl group can be readily transformed into a variety of other functional groups. While allyl halides are traditionally used for allylation, this compound offers a compelling alternative due to its high reactivity, often leading to shorter reaction times and milder conditions. This can be particularly advantageous when working with sensitive substrates.
This application note details the use of this compound for the O-allylation of phenols and the esterification of carboxylic acids.
Preparation of Allyl Ethers via O-Allylation
The synthesis of allyl ethers using this compound proceeds via a nucleophilic substitution reaction analogous to the Williamson ether synthesis. A phenoxide, generated by the deprotonation of a phenol (B47542) with a suitable base, acts as the nucleophile, attacking the electrophilic allyl group of this compound and displacing the methanesulfonate leaving group.
General Reaction Scheme:
Quantitative Data for Allyl Ether Synthesis
The following table summarizes representative reaction conditions and yields for the O-allylation of various phenols using allylating agents with good leaving groups, analogous to what can be expected with this compound. Note: Specific yields with this compound may vary and require optimization.
| Entry | Phenol Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | K₂CO₃ | Acetone (B3395972) | Reflux | 6 | >90 |
| 2 | 4-Methoxyphenol | K₂CO₃ | DMF | 80 | 4 | >95 |
| 3 | 4-Nitrophenol | Cs₂CO₃ | Acetonitrile | 60 | 5 | >90 |
| 4 | 2-Naphthol | NaH | THF | RT | 3 | >95 |
| 5 | 4-Hydroxybenzaldehyde | K₂CO₃ | DMF | 80 | 6 | ~85 |
Experimental Protocol: Synthesis of Allyl Phenyl Ether
This protocol describes a general procedure for the synthesis of allyl phenyl ether from phenol and this compound.
Materials:
-
Phenol (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq), finely powdered
-
Acetone, anhydrous
-
Diethyl ether
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (1.0 eq) and anhydrous acetone (10 mL per 1 mmol of phenol).
-
Add finely powdered potassium carbonate (2.0 eq) to the solution.
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.2 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the solid inorganic salts and wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the residue in diethyl ether (20 mL per 1 mmol of phenol).
-
Transfer the solution to a separatory funnel and wash with 1 M NaOH solution (2 x 15 mL) to remove any unreacted phenol.
-
Wash the organic layer with water (15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude allyl phenyl ether.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel if necessary.
Caption: Experimental workflow for the synthesis of allyl phenyl ether.
Preparation of Allyl Esters
The synthesis of allyl esters from carboxylic acids using this compound typically involves the formation of a carboxylate salt, which then acts as a nucleophile to displace the methanesulfonate group. This method avoids the often harsh acidic conditions of Fischer esterification.
General Reaction Scheme:
Quantitative Data for Allyl Ester Synthesis
The following table presents representative data for the synthesis of allyl esters from carboxylic acids and allyl halides, which can serve as an estimate for reactions with this compound.
| Entry | Carboxylic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzoic Acid | Cs₂CO₃ | DMF | 60 | 4 | >90 |
| 2 | Acetic Acid | K₂CO₃ | Acetonitrile | Reflux | 5 | ~85 |
| 3 | 4-Nitrobenzoic Acid | K₂CO₃ | DMSO | 80 | 3 | >95 |
| 4 | Phenylacetic Acid | NaH | THF | RT | 6 | >90 |
| 5 | Cinnamic Acid | Cs₂CO₃ | DMF | 70 | 5 | ~90 |
Experimental Protocol: Synthesis of Allyl Benzoate (B1203000)
This protocol provides a general method for the synthesis of allyl benzoate from benzoic acid and this compound.
Materials:
-
Benzoic acid (1.0 eq)
-
This compound (1.2 eq)
-
Cesium carbonate (Cs₂CO₃, 1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add benzoic acid (1.0 eq) and cesium carbonate (1.5 eq).
-
Add anhydrous DMF (8 mL per 1 mmol of benzoic acid).
-
Stir the mixture at room temperature for 20 minutes.
-
Add this compound (1.2 eq) to the suspension.
-
Heat the reaction mixture to 60 °C and stir for 4 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water (20 mL per 1 mmol of benzoic acid) and diethyl ether (20 mL per 1 mmol of benzoic acid).
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution (2 x 15 mL) to remove any unreacted benzoic acid.
-
Wash the organic layer with water (15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude allyl benzoate by vacuum distillation or column chromatography.
Caption: Signaling pathway for the synthesis of allyl esters.
Conclusion
This compound is a valuable and highly reactive reagent for the synthesis of allyl ethers and esters. The protocols provided herein offer a general framework for these transformations. Researchers and drug development professionals are encouraged to adapt and optimize these methods for their specific substrates to achieve the best possible outcomes. The mild reaction conditions and high reactivity of this compound make it an attractive choice for modern organic synthesis.
Application Notes and Protocols for the Scale-up Synthesis of Allyl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl methanesulfonate (B1217627) is a valuable reagent in organic synthesis, often utilized as an allylating agent in the development of pharmaceutical intermediates and other fine chemicals. The transition from a laboratory-scale synthesis to a larger, pilot-plant or industrial-scale production requires careful consideration of several factors to ensure a safe, efficient, and reproducible process. These application notes provide detailed protocols and critical considerations for the scale-up of the synthesis of allyl methanesulfonate from allyl alcohol and methanesulfonyl chloride.
Reaction Overview
The synthesis of this compound is typically achieved through the reaction of allyl alcohol with methanesulfonyl chloride (MsCl) in the presence of a suitable base, such as triethylamine (B128534) (TEA), in an appropriate solvent like dichloromethane (B109758) (DCM) or toluene.[1][2] The reaction is exothermic and requires careful temperature control.
Scale-up Synthesis Protocol
This protocol is designed for a target scale of approximately 1 mole of allyl alcohol.
3.1. Materials and Equipment
-
Reactants:
-
Solvent:
-
Dichloromethane (DCM), dry (10 volumes relative to allyl alcohol, ~580 mL)[1]
-
-
Work-up Reagents:
-
Equipment:
-
Jacketed glass reactor (2 L) with overhead stirring, temperature probe, and addition funnel
-
Chilling unit capable of maintaining -10°C to 0°C
-
Separatory funnel (2 L)
-
Rotary evaporator
-
Standard laboratory glassware
-
3.2. Experimental Procedure
-
Reactor Setup: Set up the 2 L jacketed reactor with an overhead stirrer, temperature probe, and addition funnel. Ensure the system is dry and purged with nitrogen.
-
Charge Reactants: Charge the reactor with allyl alcohol (1.0 mol, 58.08 g) and dry dichloromethane (580 mL).[1]
-
Cooling: Cool the reactor contents to 0°C to -10°C using the chilling unit.[3]
-
Base Addition: Add triethylamine (1.5 mol, 209.0 mL) to the cooled solution.[1]
-
Methanesulfonyl Chloride Addition: Slowly add methanesulfonyl chloride (1.2 mol, 94.2 mL) to the reaction mixture via the addition funnel over a period of 60-90 minutes, ensuring the internal temperature does not exceed 0°C.[1] The reaction is exothermic, and careful control of the addition rate is critical to prevent a temperature spike.
-
Reaction Monitoring: Stir the reaction mixture at 0°C for 2-4 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or in-process High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis to confirm the consumption of allyl alcohol.[1][4][5]
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding cold deionized water (500 mL) while maintaining a low temperature.[1][6]
-
Work-up:
-
Transfer the mixture to a 2 L separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with:
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.[1]
-
Purification: The crude product can be further purified by vacuum distillation if necessary.[7]
Data Presentation
Table 1: Reactant and Solvent Quantities for Scale-up Synthesis
| Component | Molar Equiv. | Moles (mol) | Mass (g) | Volume (mL) | Reference |
| Allyl Alcohol | 1.0 | 1.0 | 58.08 | 68.3 | - |
| Methanesulfonyl Chloride | 1.2 | 1.2 | 137.47 | 94.2 | [1] |
| Triethylamine | 1.5 | 1.5 | 151.78 | 209.0 | [1] |
| Dichloromethane | 10 vol | - | - | ~580 | [1] |
Table 2: Key Process Parameters for Scale-up
| Parameter | Value | Rationale/Reference |
| Reaction Temperature | 0°C to -10°C | To control the exothermic reaction and minimize side products.[3] |
| Addition Time (MsCl) | 60 - 90 minutes | Slow addition is crucial for temperature management. |
| Reaction Time | 2 - 4 hours | Monitor by TLC/HPLC/GC for completion.[1] |
| Stirring Speed | Sufficient to ensure good mixing and heat transfer. | - |
Process Safety Considerations
Scaling up the synthesis of this compound introduces significant safety challenges that must be addressed.
-
Thermal Hazards: The reaction between methanesulfonyl chloride and allyl alcohol in the presence of triethylamine is exothermic. A failure in cooling or an uncontrolled addition of MsCl can lead to a thermal runaway, causing a rapid increase in temperature and pressure, potentially leading to reactor failure.[8][9][10][11][12]
-
Recommendation: Perform reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1) to determine the heat of reaction, maximum temperature of synthetic reaction (MTSR), and adiabatic temperature rise. This data is essential for ensuring that the plant's cooling capacity is sufficient to handle the heat evolution at the desired scale.
-
-
Reagent Hazards:
-
Methanesulfonyl Chloride (MsCl): Highly toxic, corrosive, and a lachrymator. It reacts vigorously with water.[13] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical resistant gloves, safety goggles, and a face shield.
-
Allyl Alcohol: Flammable liquid and toxic.
-
Triethylamine (TEA): Flammable and corrosive.
-
-
Quenching: The quenching of the reaction mixture with water can also be exothermic, especially if there is unreacted methanesulfonyl chloride. The quench should be performed slowly and with cooling.[6][14]
-
Off-gassing: The reaction may produce off-gases. Ensure the reactor is properly vented to a scrubber system.
Analytical Protocols
6.1. In-Process Reaction Monitoring (GC Method)
-
Objective: To monitor the consumption of allyl alcohol.[5][15]
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-WAX (30 m x 0.53 mm, 1.0 µm film thickness) or equivalent.[16][17]
-
Oven Program: 50°C (hold 2 min), ramp to 200°C at 15°C/min, hold 5 min.
-
Injector Temperature: 220°C.
-
Detector Temperature: 250°C.
-
Carrier Gas: Nitrogen or Helium.
-
Sample Preparation: Withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture, quench with water, extract with a known volume of a suitable solvent (e.g., ethyl acetate) containing an internal standard (e.g., dodecane), and inject the organic layer.
6.2. Purity Analysis of Final Product (HPLC Method)
-
Objective: To determine the purity of the isolated this compound and quantify any impurities.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile/Water gradient.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a known amount of the final product in the mobile phase.
Visualizations
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 3. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. researchgate.net [researchgate.net]
- 5. monitoring the reaction by GC - Chromatography Forum [chromforum.org]
- 6. How To Run A Reaction [chem.rochester.edu]
- 7. scienceready.com.au [scienceready.com.au]
- 8. Safety Methods for Mitigating Thermal Runaway of Lithium-Ion Batteries—A Review | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. How to Prevent Thermal Runaway in Lithium Ion Batteries - Electrolock Incorporated [electrolock.com]
- 11. The thermal runaway challenge in electric vehicle batteries | Avery Dennison [electrified.averydennison.com]
- 12. youtube.com [youtube.com]
- 13. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 14. sarponggroup.com [sarponggroup.com]
- 15. researchgate.net [researchgate.net]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Allyl Methanesulfonate as an Allylating Agent for Active Methylene Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of allyl methanesulfonate (B1217627) as a potent allylating agent for active methylene (B1212753) compounds. This reagent serves as a valuable tool in organic synthesis for the introduction of allyl moieties, which are key structural components in many biologically active molecules and pharmaceutical intermediates.
Introduction
Allyl methanesulfonate (CH₂=CHCH₂OSO₂CH₃) is a highly reactive alkylating agent due to the excellent leaving group ability of the methanesulfonate (mesylate) group. It is a powerful electrophile for the C-allylation of nucleophilic carbon species, such as the enolates derived from active methylene compounds. Active methylene compounds, characterized by a CH₂ group flanked by two electron-withdrawing groups (e.g., esters, ketones, nitriles), are readily deprotonated to form stabilized carbanions, making them ideal substrates for this transformation.
The allylation of active methylene compounds is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The resulting α-allyl dicarbonyl compounds are versatile intermediates that can be further elaborated into more complex molecular architectures, including cyclic systems and molecules with quaternary carbon centers. Compared to commonly used allyl halides (e.g., allyl bromide), this compound can exhibit different reactivity profiles and may be advantageous in certain synthetic contexts.
Reaction Mechanism and Considerations
The allylation of active methylene compounds with this compound proceeds via a nucleophilic substitution reaction (typically SN2). The mechanism involves two key steps:
-
Deprotonation: A base is used to abstract an acidic proton from the active methylene compound, generating a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate anion acts as a nucleophile, attacking the electrophilic methylene carbon of this compound and displacing the methanesulfonate leaving group.
Key Considerations:
-
Choice of Base: The selection of the base is crucial and depends on the pKa of the active methylene compound. Common bases include sodium ethoxide, sodium hydride, potassium carbonate, and cesium carbonate.
-
Solvent: Aprotic polar solvents such as tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), and acetonitrile (B52724) (CH₃CN) are typically employed to dissolve the reactants and facilitate the reaction.
-
O- vs. C-Alkylation: While C-alkylation is generally favored, O-alkylation can sometimes occur as a competing side reaction, particularly with more reactive alkylating agents and under conditions that favor the oxygen atom of the enolate as the nucleophilic center. The choice of solvent and counter-ion can influence this selectivity.
-
Mono- vs. Di-allylation: If the mono-allylated product still possesses an acidic proton, a second allylation can occur. To favor mono-allylation, a slight excess of the active methylene compound can be used, or the reaction stoichiometry can be carefully controlled. Conversely, using an excess of the base and allylating agent can promote di-allylation.
Data Presentation: Allylation of Active Methylene Compounds
The following tables summarize typical reaction conditions and expected yields for the allylation of common active methylene compounds with this compound. Please note that these are representative values, and optimization may be required for specific substrates and scales.
Table 1: Mono-allylation of Diethyl Malonate
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH (1.1) | THF | 0 to rt | 4 - 6 | 85 - 95 |
| 2 | NaOEt (1.1) | EtOH | rt to 50 | 3 - 5 | 80 - 90 |
| 3 | K₂CO₃ (1.5) | DMF | 60 | 8 - 12 | 75 - 85 |
Table 2: Mono-allylation of Ethyl Acetoacetate (B1235776)
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH (1.1) | THF | 0 to rt | 3 - 5 | 80 - 90 |
| 2 | NaOEt (1.1) | EtOH | rt | 2 - 4 | 75 - 85 |
| 3 | Cs₂CO₃ (1.2) | CH₃CN | 50 | 6 - 8 | 85 - 95 |
Experimental Protocols
Protocol 1: Synthesis of Diethyl Allylmalonate
This protocol describes the mono-allylation of diethyl malonate using sodium hydride as the base.
Materials:
-
Diethyl malonate
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and other standard glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet, add sodium hydride (1.1 equivalents) as a 60% dispersion in mineral oil.
-
Wash the sodium hydride with anhydrous hexanes under an inert atmosphere to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a suspension of sodium hydride.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of diethyl malonate (1.0 equivalent) in anhydrous THF to the sodium hydride suspension via the dropping funnel. Hydrogen gas will evolve.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium enolate.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of this compound (1.05 equivalents) in anhydrous THF dropwise to the enolate solution.
-
After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and add water and diethyl ether. Separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to afford pure diethyl allylmalonate.
Protocol 2: Synthesis of Ethyl 2-Allyl-3-oxobutanoate
This protocol details the mono-allylation of ethyl acetoacetate using sodium ethoxide as the base.
Materials:
-
Ethyl acetoacetate
-
This compound
-
Sodium metal
-
Anhydrous Ethanol (B145695) (EtOH)
-
Dilute hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.1 equivalents) in anhydrous ethanol under an inert atmosphere in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
After all the sodium has reacted, cool the solution to room temperature.
-
Add ethyl acetoacetate (1.0 equivalent) dropwise to the sodium ethoxide solution with stirring.
-
Stir the mixture for 15-30 minutes at room temperature to ensure complete enolate formation.
-
Add this compound (1.05 equivalents) dropwise to the reaction mixture. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or GC.
-
After the reaction is complete, neutralize the mixture with dilute HCl.
-
Remove the ethanol under reduced pressure.
-
To the residue, add water and extract with ethyl acetate (B1210297) or diethyl ether (3 x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting crude ethyl 2-allyl-3-oxobutanoate by vacuum distillation.
Visualizations
Diagram 1: General Reaction Scheme for Allylation of Active Methylene Compounds
Caption: General scheme of the base-mediated allylation of an active methylene compound.
Diagram 2: Experimental Workflow for Allylation
Caption: A typical workflow for the allylation of active methylene compounds.
Disclaimer: These protocols provide general guidance. Researchers should always consult relevant safety data sheets (SDS) for all chemicals used and perform a thorough risk assessment before commencing any experimental work. Reaction conditions may require optimization for different substrates and scales.
Troubleshooting & Optimization
Technical Support Center: Allyl Methanesulfonate Reactions
Welcome to the Technical Support Center for allyl methanesulfonate (B1217627) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing allyl methanesulfonate?
A1: The most prevalent and straightforward method for synthesizing this compound is the reaction of allyl alcohol with methanesulfonyl chloride (MsCl). This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or pyridine, in an anhydrous aprotic solvent like dichloromethane (B109758) (DCM). The base is crucial for neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.
Q2: Why is the methanesulfonate group considered a good leaving group?
A2: The methanesulfonate (mesylate) group is an excellent leaving group because its negative charge is stabilized through resonance across the three oxygen atoms of the sulfonate group. This delocalization of charge makes the corresponding anion, methanesulfonate (MsO⁻), a very weak base and therefore a stable species in solution, facilitating nucleophilic substitution and elimination reactions.
Q3: What are the primary factors that influence the yield of the this compound reaction?
A3: Several factors can significantly impact the yield:
-
Reagent Purity: The purity of allyl alcohol, methanesulfonyl chloride, and the solvent is critical. Moisture is particularly detrimental as methanesulfonyl chloride readily hydrolyzes.
-
Reaction Temperature: The reaction is exothermic and typically requires cooling to maintain control and minimize side reactions.
-
Choice of Base: The base used to scavenge HCl can influence the reaction rate and the formation of byproducts.
-
Stoichiometry: The molar ratios of the reactants and the base must be carefully controlled.
-
Workup Procedure: The method of quenching the reaction and purifying the product can affect the final isolated yield.
Q4: Can I use other sulfonyl chlorides, like p-toluenesulfonyl chloride (TsCl), instead of methanesulfonyl chloride?
A4: Yes, other sulfonyl chlorides can be used to convert alcohols into good leaving groups. For instance, p-toluenesulfonyl chloride (TsCl) will form allyl tosylate. Tosylates are also excellent leaving groups, and the choice between a mesylate and a tosylate often depends on the specific requirements of the subsequent reaction steps, such as steric hindrance or the physical properties of the intermediate (e.g., crystallinity).[1]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: I am getting a very low yield or no product at all. What could be the issue?
A1: A low or zero yield is often due to one of the following issues:
-
Moisture Contamination: Methanesulfonyl chloride is highly sensitive to water and will rapidly hydrolyze, preventing it from reacting with the allyl alcohol.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and freshly opened or distilled reagents. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
-
-
Inadequate Base: An insufficient amount of base will not effectively neutralize the HCl produced, which can protonate the allyl alcohol, making it less nucleophilic, and can also lead to side reactions.
-
Solution: Use at least a stoichiometric equivalent of the base, and often a slight excess (e.g., 1.1 to 1.5 equivalents) is beneficial.
-
-
Degraded Methanesulfonyl Chloride: Over time, methanesulfonyl chloride can degrade, especially if not stored properly.
-
Solution: Use a fresh bottle of methanesulfonyl chloride or purify the reagent by distillation before use.
-
Q2: My reaction is turning dark, and I'm isolating a significant amount of a byproduct. What is happening?
A2: Darkening of the reaction mixture and the formation of byproducts can be attributed to several factors:
-
Reaction Temperature is Too High: The reaction is exothermic. If the temperature is not controlled, it can lead to decomposition and polymerization of the allyl-containing compounds.
-
Solution: Maintain a low temperature, typically between 0 °C and -10 °C, during the addition of methanesulfonyl chloride. Use an ice-salt or dry ice/acetone bath for better temperature control.
-
-
Formation of Allyl Chloride: The chloride ion from methanesulfonyl chloride or the hydrochloride salt of the base can act as a nucleophile and displace the mesylate group, forming allyl chloride. This is more likely at higher temperatures or with prolonged reaction times.[2]
-
Solution: Keep the reaction temperature low and monitor the reaction progress by TLC to avoid unnecessarily long reaction times. Using methanesulfonic anhydride (B1165640) instead of methanesulfonyl chloride can eliminate this side product, as no chloride ions are introduced.[2]
-
Q3: The purification of my this compound is difficult, and I'm losing a lot of product during the workup. How can I improve this?
A3: this compound can be susceptible to hydrolysis, especially under basic conditions.
-
Hydrolysis during Aqueous Workup: Washing with aqueous base (like sodium bicarbonate) to remove excess acid can lead to the hydrolysis of the product back to allyl alcohol if the contact time is too long or the solution is too basic.
-
Solution: Perform aqueous washes quickly and with cold solutions. Use a saturated sodium bicarbonate solution for a brief wash, followed immediately by a brine wash and drying of the organic layer.
-
-
Difficulty with Chromatographic Purification: this compound can be somewhat unstable on silica (B1680970) gel.
-
Solution: If column chromatography is necessary, it is advisable to use a less acidic silica gel or to deactivate it with a small amount of triethylamine in the eluent. Alternatively, purification by distillation under reduced pressure can be considered if the product is thermally stable enough.
-
Data Presentation: Optimizing Reaction Conditions
The following tables provide representative data on how different reaction parameters can influence the yield of a mesylation reaction. While this data is for a closely related primary alcohol, the trends are generally applicable to the synthesis of this compound.
Table 1: Effect of Base on Mesylation Yield
| Base (1.5 eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Triethylamine | DCM | 0 | 2 | 92 |
| Pyridine | DCM | 0 | 2 | 85 |
| DIPEA | DCM | 0 | 2 | 88 |
Data is representative for a primary alcohol and illustrates general trends.
Table 2: Effect of Temperature on Mesylation Yield
| Temperature (°C) | Base | Solvent | Time (h) | Yield (%) |
| -10 | Triethylamine | DCM | 3 | 94 |
| 0 | Triethylamine | DCM | 2 | 92 |
| Room Temp. | Triethylamine | DCM | 1 | 75 (with byproducts) |
Data is representative for a primary alcohol and illustrates general trends.
Table 3: Effect of Solvent on Mesylation Yield
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Dichloromethane (DCM) | Triethylamine | 0 | 2 | 92 |
| Diethyl Ether | Triethylamine | 0 | 3 | 89 |
| Tetrahydrofuran (THF) | Triethylamine | 0 | 3 | 85 |
Data is representative for a primary alcohol and illustrates general trends.
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol details the synthesis of this compound from allyl alcohol and methanesulfonyl chloride.
Materials:
-
Allyl alcohol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add allyl alcohol (1.0 eq.) and anhydrous dichloromethane (to make a ~0.5 M solution). Place the flask under an inert atmosphere (nitrogen or argon).
-
Cooling and Base Addition: Cool the flask to 0 °C in an ice bath. Add triethylamine (1.2 eq.) to the stirred solution.
-
Addition of Methanesulfonyl Chloride: Add methanesulfonyl chloride (1.1 eq.) dropwise to the reaction mixture via the dropping funnel over a period of 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the allyl alcohol is consumed (typically 1-2 hours).
-
Workup:
-
Quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with cold 1 M HCl, cold saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification (if necessary): The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
Side reactions of allyl methanesulfonate with water and protic solvents
Topic: Side Reactions of Allyl Methanesulfonate (B1217627) with Water and Protic Solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with allyl methanesulfonate. It focuses on the common side reactions encountered when using water and protic solvents, offering practical guidance to minimize impurities and optimize reaction outcomes.
Introduction
This compound is a reactive alkylating agent commonly used in organic synthesis. Its utility stems from the good leaving group ability of the methanesulfonate (mesylate) group. However, its reactivity also makes it susceptible to side reactions, particularly solvolysis, when protic solvents such as water, methanol, or ethanol (B145695) are used as the reaction medium or are present as impurities. These side reactions can lead to the formation of undesired byproducts like allyl alcohol and allyl ethers, reducing the yield of the desired product and complicating purification. This guide provides detailed information to help you anticipate, troubleshoot, and control these side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary side products when using this compound in protic solvents?
A1: The primary side products are the result of solvolysis, where the solvent acts as a nucleophile.
-
In the presence of water: Hydrolysis occurs, leading to the formation of allyl alcohol and methanesulfonic acid.
-
In the presence of alcohols (e.g., methanol, ethanol): Alcoholysis occurs, resulting in the formation of the corresponding allyl ether (e.g., allyl methyl ether, allyl ethyl ether) and methanesulfonic acid.
Q2: What factors influence the rate of these side reactions?
A2: The rate of solvolysis is influenced by several factors:
-
Solvent Nucleophilicity: More nucleophilic solvents will react faster. For example, water is a more effective nucleophile than tertiary alcohols.
-
Solvent Polarity: Polar protic solvents can stabilize the transition state of the substitution reaction, influencing the rate.
-
Temperature: Higher temperatures generally increase the rate of solvolysis reactions.
-
pH: The pH of the medium can affect the hydrolysis rate. While methanesulfonate esters can hydrolyze under neutral conditions, the rate can be influenced by pH. For some sulfonate esters, hydrolysis is dominated by the neutral water rate in the pH 7-8 range.[1][2]
Q3: How can I minimize the formation of these side products?
A3: To minimize the formation of allyl alcohol and allyl ethers:
-
Use Anhydrous Conditions: Whenever possible, use anhydrous solvents and reagents to prevent hydrolysis and alcoholysis.
-
Control Temperature: Running the reaction at lower temperatures can significantly reduce the rate of side reactions.[3]
-
Choose a Less Nucleophilic Solvent: If a protic solvent is necessary, consider one with lower nucleophilicity if it is compatible with your desired reaction.
-
Reaction Time: Minimize the reaction time to reduce the exposure of this compound to the protic solvent.
Q4: I am observing the formation of an unexpected alkene. What could be the cause?
A4: Besides substitution, a competing elimination reaction (E2 or E1) can occur, especially if your substrate is sterically hindered or if a strong, non-nucleophilic base is present. For a primary substrate like this compound, elimination is less common than substitution but can be promoted by high temperatures.
Q5: How can I detect and quantify the formation of allyl alcohol and allyl ethers?
A5: Several analytical techniques can be used:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for separating and identifying volatile compounds like allyl alcohol and allyl ethers.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to monitor the disappearance of the starting material (this compound) and the appearance of products. Allyl alcohol can be detected by HPLC with UV detection.[4][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structures of the side products in the crude reaction mixture.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solutions |
| Low yield of the desired product and presence of allyl alcohol. | 1. Presence of water in the reaction mixture.2. Reaction temperature is too high.3. Extended reaction time. | 1. Use anhydrous solvents and reagents. Dry glassware thoroughly.2. Lower the reaction temperature. Determine the optimal temperature that favors the desired reaction over hydrolysis.3. Monitor the reaction progress closely and stop it as soon as the starting material is consumed. |
| Formation of an allyl ether corresponding to the alcohol solvent. | 1. The alcohol is being used as the solvent.2. High reaction temperature. | 1. If possible, switch to a non-protic, aprotic solvent.2. If the alcohol must be used as a solvent, run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. |
| A mixture of allyl alcohol and allyl ether is observed. | The reaction is being run in a mixed solvent system containing water and an alcohol. | Follow the recommendations for minimizing both hydrolysis and alcoholysis. Prioritize anhydrous conditions. |
| Besides substitution products, an alkene is detected. | The reaction conditions are favoring elimination over substitution (e.g., high temperature, presence of a strong, sterically hindered base). | 1. Lower the reaction temperature.2. If a base is required, consider using a weaker, more nucleophilic base. |
Quantitative Data on Solvolysis
Table 1: Representative Grunwald-Winstein Parameters for Solvolysis of Allyl Arenesulphonates
Disclaimer: The following data is for allyl toluene-p-sulphonate at 50.0 °C and should be used as an approximation for the behavior of this compound. Experimental determination of these parameters for this compound is recommended for precise kinetic modeling.
| Compound | l (sensitivity to Nucleophilicity) | m (sensitivity to Ionizing Power) |
| Allyl toluene-p-sulphonate | 0.83 | 0.63 |
Source: Adapted from Kevill, D. N., & Rissmann, T. J. (1984). Correlation of the rates of solvolysis of allyl and benzyl (B1604629) arenesulphonates. Journal of the Chemical Society, Perkin Transactions 2, 717-720.
The relatively high l and m values suggest that the solvolysis of allyl arenesulphonates is sensitive to both the nucleophilicity and the ionizing power of the solvent, indicating a mechanism with significant SN2 character.
Table 2: Estimated Relative Solvolysis Rates in Different Protic Solvents (Qualitative)
Disclaimer: This table provides a qualitative estimation of reactivity based on general principles of solvolysis. Actual rates will depend on specific reaction conditions.
| Solvent | Relative Rate | Primary Side Product |
| Water | High | Allyl Alcohol |
| Methanol | Moderate-High | Allyl Methyl Ether |
| Ethanol | Moderate | Allyl Ethyl Ether |
| 2-Propanol | Lower | Allyl Isopropyl Ether |
| tert-Butanol | Low | Allyl tert-Butyl Ether |
Experimental Protocols
Protocol 1: Monitoring Hydrolysis of this compound by HPLC
Objective: To quantify the rate of disappearance of this compound and the appearance of allyl alcohol.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)
-
This compound standard
-
Allyl alcohol standard
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid). The exact ratio should be optimized to achieve good separation.
-
Standard Preparation: Prepare stock solutions of this compound and allyl alcohol in the mobile phase. Create a series of calibration standards by diluting the stock solutions.
-
Sample Preparation: At various time points during your reaction, withdraw an aliquot of the reaction mixture and quench it (e.g., by dilution in cold mobile phase).
-
HPLC Analysis:
-
Set the column temperature (e.g., 30 °C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength (e.g., 210 nm, requires optimization).
-
Inject the standards and the quenched reaction samples.
-
-
Data Analysis:
-
Generate a calibration curve for both this compound and allyl alcohol.
-
Determine the concentration of each compound in your reaction samples at different time points to calculate the reaction rate.
-
Protocol 2: Analysis of Allyl Ether Formation by GC-MS
Objective: To identify and quantify the formation of allyl ethers in reactions with alcoholic solvents.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents:
-
A suitable volatile solvent for sample dilution (e.g., dichloromethane).
-
Internal standard (e.g., n-dodecane).
-
Standards of the expected allyl ether and allyl alcohol.
Procedure:
-
Sample Preparation: At the end of your reaction, take an aliquot of the crude reaction mixture. Dilute it with the chosen solvent and add a known amount of the internal standard.
-
GC-MS Conditions (Example):
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (split or splitless mode, to be optimized)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp to 250 °C at 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 35-350.
-
-
Data Analysis:
-
Identify the peaks for allyl alcohol, the allyl ether, and any other byproducts by comparing their mass spectra with a library (e.g., NIST) and by running standards.
-
Quantify the products by comparing their peak areas to the peak area of the internal standard and using a calibration curve.
-
Visualizations
Caption: Reaction pathways of this compound in protic solvents.
Caption: A logical workflow for troubleshooting side reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pqri.org [pqri.org]
- 4. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correlation of the rates of solvolysis of allyl and benzyl arenesulphonates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Purification of Products from Allyl Methanesulfonate Alkylation
Welcome to the technical support center for the purification of products from allyl methanesulfonate (B1217627) alkylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of compounds synthesized using allyl methanesulfonate as an alkylating agent.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude product after an alkylation reaction with this compound?
A1: Following an alkylation reaction with this compound, you can typically expect a mixture of desired and undesired products. The most common impurities include:
-
Unreacted Starting Materials: Both the nucleophilic substrate and unreacted this compound may be present.
-
Di-alkylation or Poly-alkylation Products: The desired product may undergo further alkylation, leading to the formation of multiple allyl group additions. This is particularly common with primary sulfonamides.[1]
-
Over-alkylation at other sites: If your substrate has multiple nucleophilic sites, you may see alkylation at undesired positions.
-
Methanesulfonic Acid/Methanesulfonate Salts: The methanesulfonate anion is the leaving group in the reaction and will be present in the crude mixture, usually as a salt of the base used in the reaction.
-
Elimination Byproducts: Depending on the substrate and reaction conditions, elimination reactions can compete with the desired SN2 reaction.[1]
-
Solvent and Base Residues: Residual reaction solvent (e.g., DMF, DMSO) and the base used for deprotonation are common impurities.[2]
Q2: How can I effectively quench the reaction to prevent further side reactions?
A2: Proper quenching is crucial to stop the reaction and prevent the formation of additional byproducts. A common method is to cool the reaction mixture to room temperature or 0 °C and then slowly add water or a saturated aqueous solution of ammonium (B1175870) chloride.[3] The choice of quenching agent depends on the nature of your product and the reagents used. For example, if your product is acid-sensitive, a milder quench with water would be preferable to an acidic quench.
Q3: What is a standard aqueous workup procedure for an this compound alkylation reaction?
A3: A typical aqueous workup is designed to remove water-soluble impurities.[4][5] After quenching, the mixture is typically transferred to a separatory funnel and diluted with an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is then washed sequentially with:
-
Water: To remove the bulk of water-soluble salts and polar impurities.[5]
-
Saturated Sodium Bicarbonate Solution: To neutralize any remaining acidic components.
-
Brine (Saturated NaCl solution): To reduce the solubility of the organic product in the aqueous layer and aid in the separation of the layers.[5]
The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filtered, and the solvent is removed under reduced pressure.[4][5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of your alkylated product.
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Product Formation | Incomplete reaction due to insufficient base, low temperature, or inactive this compound. | - Ensure the use of a sufficiently strong base to deprotonate your substrate.[1][3] - Optimize the reaction temperature; some alkylations require heating. - Verify the quality of the this compound. |
| Presence of Significant Di-alkylation Product | The mono-alkylated product is being deprotonated and reacting with another equivalent of this compound. | - Use a minimal excess of the alkylating agent (e.g., 1.05-1.1 equivalents).[1] - Consider slow, portion-wise addition of the this compound to keep its concentration low.[1] - Use a weaker base or a stoichiometric amount of a strong base.[1] - Lowering the reaction temperature can sometimes improve selectivity.[1] |
| Product is Water-Soluble and Lost During Workup | The desired product has high polarity. | - Before workup, check the aqueous layer for your product using a technique like TLC.[6] - If the product is in the aqueous layer, perform a back-extraction with a more polar organic solvent. - Consider using a "salting out" technique by saturating the aqueous layer with NaCl to decrease the solubility of the organic compound.[5] |
| Emulsion Formation During Extraction | The organic and aqueous layers are not separating cleanly. This can be caused by the presence of polar solvents like DMF or DMSO. | - Add more brine to the separatory funnel to help break the emulsion. - If possible, remove high-boiling polar solvents like DMF or DMSO under reduced pressure before the aqueous workup.[2] - Filter the mixture through a pad of Celite. |
| Difficulty Separating Product from Unreacted Starting Material by Chromatography | The product and starting material have very similar polarities. | - Optimize the solvent system for your column chromatography. A shallow gradient or isocratic elution might be necessary. - Consider derivatizing either the product or the starting material to alter its polarity before chromatography. - If applicable, an acid-base extraction during the workup may selectively remove one of the components. |
| Product Decomposes on Silica (B1680970) Gel Column | The product is sensitive to the acidic nature of silica gel. | - Use neutral or basic alumina (B75360) for column chromatography instead of silica gel. - Deactivate the silica gel by pre-treating it with a small amount of a base like triethylamine (B128534) in the eluent. |
Experimental Protocols
Protocol 1: General Aqueous Workup Procedure
-
Quenching: Cool the reaction vessel to 0 °C in an ice bath. Slowly add deionized water with stirring to quench any unreacted reagents.
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate) to extract the product. Ensure the volume of the organic solvent is sufficient to dissolve the product.
-
Washing:
-
Wash the organic layer with deionized water (2 x volume of organic layer).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (1 x volume of organic layer) to neutralize any acids.
-
Wash the organic layer with brine (1 x volume of organic layer) to remove residual water and improve layer separation.
-
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filtration and Concentration: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent. Adsorb the dissolved product onto a small amount of silica gel.
-
Column Packing: Prepare a silica gel column using the desired eluent system.
-
Loading: Carefully load the adsorbed sample onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: General workflow for the purification of products from an alkylation reaction.
Caption: Decision-making flowchart for troubleshooting purification challenges.
References
Allyl methanesulfonate stability and decomposition pathways
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and decomposition pathways of allyl methanesulfonate (B1217627).
Frequently Asked Questions (FAQs)
Q1: What is the general stability of allyl methanesulfonate under standard laboratory conditions?
A1: this compound is considered chemically stable under standard ambient conditions (room temperature and pressure) when stored properly. However, it is sensitive to certain conditions and reagents, which can lead to its decomposition.
Q2: What is the primary decomposition pathway for this compound?
A2: The primary and most well-documented decomposition pathway for this compound is hydrolysis. In the presence of water, it hydrolyzes to form allyl alcohol and methanesulfonic acid. This reaction can be influenced by pH and temperature.
Q3: How does pH affect the stability of this compound?
A3: The rate of hydrolysis of methanesulfonate esters is dependent on pH. Generally, hydrolysis can occur under acidic, neutral, and basic conditions. For some methanesulfonate esters, the hydrolysis rate is significant in both acidic and basic media. For instance, studies on related methanesulfonate esters have shown that hydrolysis is often dominated by the water rate in the pH range of 7-10.
Q4: Is this compound sensitive to temperature?
A4: Yes, as with most chemical reactions, the rate of decomposition of this compound increases with temperature. For some metal methanesulfonates, the onset of mass loss is observed at temperatures above 400°C.[1] However, in solution, degradation can occur at much lower temperatures. It is recommended to store this compound in a cool place.
Q5: Are there other potential decomposition pathways besides hydrolysis?
A5: While hydrolysis is the main pathway, thermal decomposition at elevated temperatures can lead to the formation of various products. For some allyl arenesulphinates, thermal decomposition in boiling acetic acid yields diaryl sulphides and other sulfur-containing compounds.[2] Although this is not directly this compound, it suggests that complex reactions can occur at high temperatures.
Q6: What are the recommended storage conditions for this compound?
A6: To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong acids, bases, and oxidizing agents.
Troubleshooting Guides
Problem 1: My reaction involving this compound is giving low yields or unexpected side products.
-
Possible Cause 1: Decomposition of this compound due to residual water.
-
Troubleshooting: Ensure all your reagents and solvents are anhydrous. Traces of water can lead to the hydrolysis of this compound to allyl alcohol, which may not participate in your desired reaction or could lead to side reactions.
-
-
Possible Cause 2: Incompatible reaction conditions.
-
Troubleshooting: Avoid strongly acidic or basic conditions if your reaction is sensitive to them, as these can accelerate the hydrolysis of the methanesulfonate group. Consider using a non-nucleophilic base if a base is required. The formation of mesylates is often carried out using bases like triethylamine (B128534) or pyridine.[3] A potential side product when using methanesulfonyl chloride is the corresponding alkyl chloride.[3]
-
-
Possible Cause 3: Thermal instability.
-
Troubleshooting: If your reaction requires heating, consider if the temperature is too high, potentially causing thermal decomposition of the this compound. Try running the reaction at a lower temperature for a longer duration.
-
Problem 2: I suspect my sample of this compound has degraded over time.
-
How to Confirm: The most reliable way to check for degradation is to use an analytical technique like Gas Chromatography-Mass Spectrometry (GC-MS). You can compare the chromatogram of your sample to that of a fresh, pure standard. The presence of a significant peak corresponding to allyl alcohol would be a strong indicator of hydrolysis.
-
Preventative Measures: Always store this compound under the recommended conditions (cool, dry, and tightly sealed). It is good practice to periodically check the purity of older samples before use in critical experiments.
Quantitative Data
The following table summarizes hydrolysis rate data for a related compound, ethyl methanesulfonate, which can provide an estimate for the behavior of this compound.
| Compound | Condition | Rate Constant (k) | Half-life (t½) |
| Ethyl Methanesulfonate | In water at 25°C | 2.35 x 10⁻⁴ min⁻¹ | ~49 hours |
| Ethyl Methanesulfonate | In an undiluted parenteral formulation at 25°C | 67.4 x 10⁻⁴ min⁻¹ | ~1.7 hours |
| Ethyl Methanesulfonate | In a diluted parenteral formulation at 25°C | 1.32 x 10⁻⁴ min⁻¹ | ~87.5 hours |
Data is for Ethyl Methanesulfonate and is intended to be illustrative for the potential hydrolysis rates of methanesulfonate esters.[4]
Experimental Protocols
Protocol: Monitoring the Hydrolysis of this compound by GC-MS
This protocol outlines a general procedure for monitoring the stability of this compound in an aqueous solution.
-
Preparation of Standard Solutions:
-
Prepare a stock solution of pure this compound in a dry, inert solvent (e.g., acetonitrile).
-
Prepare a stock solution of pure allyl alcohol in the same solvent.
-
Create a series of calibration standards for both compounds by diluting the stock solutions.
-
-
Sample Preparation for Hydrolysis Study:
-
In a sealed vial, add a known concentration of this compound to a buffered aqueous solution of a specific pH (e.g., pH 4, 7, and 9).
-
Incubate the vials at a constant temperature (e.g., 25°C, 40°C, 60°C).
-
-
Sample Analysis:
-
At various time points, withdraw an aliquot from each vial.
-
Extract the aliquot with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Analyze the organic extract by GC-MS.
-
-
GC-MS Conditions (Example):
-
Column: A suitable capillary column, such as a DB-5 or equivalent.
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium
-
MS Detector: Scan mode to identify peaks, and then selected ion monitoring (SIM) for quantification of this compound and allyl alcohol.
-
-
Data Analysis:
-
Quantify the concentration of this compound and allyl alcohol at each time point using the calibration curves.
-
Plot the concentration of this compound versus time to determine the rate of degradation.
-
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Workflow for monitoring hydrolysis.
References
Technical Support Center: Preventing Dialkylation in Reactions with Allyl Methanesulfonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling and preventing unwanted dialkylation during reactions with allyl methanesulfonate (B1217627).
Frequently Asked Questions (FAQs)
Q1: What is dialkylation and why is it a problem in reactions with allyl methanesulfonate?
A1: Dialkylation is a common side reaction where a nucleophile is alkylated twice by an alkylating agent. In the context of this compound, a nucleophile (such as a primary amine or a diprotic compound) reacts with two molecules of this compound, leading to the formation of a diallylated product instead of the desired monoallylated product. This is problematic as it consumes the starting material, reduces the yield of the desired product, and complicates the purification process due to the formation of byproducts.
Q2: What are the primary factors that influence the extent of dialkylation?
A2: The main factors influencing the ratio of mono- to dialkylation are:
-
Stoichiometry of Reactants: The molar ratio of the nucleophile to this compound is a critical determinant.
-
Reaction Temperature: Temperature can affect the relative rates of the first and second alkylation reactions.
-
Nature of the Base: The strength and steric hindrance of the base used can significantly impact the selectivity.
-
Solvent: The polarity and type of solvent can influence the reactivity of the nucleophile and the stability of intermediates.
-
Concentration: The concentration of the reactants can affect the probability of multiple alkylation events.
-
Nature of the Nucleophile: The inherent reactivity and steric properties of the nucleophile play a crucial role.
Q3: How can I favor mono-allylation over di-allylation?
A3: To favor the formation of the mono-allylated product, consider the following strategies:
-
Use an excess of the nucleophile: Employing a stoichiometric excess of the nucleophile relative to this compound increases the statistical probability of the alkylating agent reacting with an unreacted nucleophile rather than the mono-alkylated product.
-
Slow addition of the alkylating agent: Adding the this compound slowly to the reaction mixture can help maintain a low concentration of the alkylating agent, thereby reducing the likelihood of a second alkylation.
-
Lower the reaction temperature: Running the reaction at a lower temperature can sometimes increase the selectivity for mono-alkylation by slowing down the rate of the second alkylation step, which often has a higher activation energy.
-
Choose a suitable base: A sterically hindered or a weaker base may be less effective at deprotonating the mono-allylated product, thus disfavoring the second alkylation.
-
Protecting groups: For nucleophiles with multiple reactive sites, using a protecting group on one of the sites can ensure that only the desired position is allylated.
Troubleshooting Guides
This section provides specific troubleshooting advice for common nucleophiles.
Issue 1: Preventing Di-N-allylation of Primary Aromatic Amines
Symptom: Formation of a significant amount of N,N-diallylated aniline (B41778) as a byproduct during the N-allylation of a primary aromatic amine.
Troubleshooting Steps:
-
Adjust Stoichiometry: The most straightforward approach is to alter the molar ratio of the reactants. Using an excess of the aniline can significantly suppress the formation of the diallylated product.
-
Control Reaction Temperature: Higher temperatures can sometimes favor dialkylation. If the reaction is being run at an elevated temperature, try lowering it to see if the selectivity for the mono-allylated product improves.
-
Choice of Base and Solvent: The base and solvent system can influence the nucleophilicity of the mono-allylated intermediate. Consider using a weaker base or a less polar solvent to reduce the rate of the second alkylation.
-
Catalyst Systems: For certain anilines, specialized catalyst systems can enhance selectivity for mono-allylation.
Data Presentation: Mono- vs. Di-allylation of Aniline
| Entry | Nucleophile:Allylating Agent Ratio | Base | Solvent | Temperature (°C) | Mono-allylated Yield (%) | Di-allylated Yield (%) |
| 1 | 1:1.2 | K2CO3 | Acetonitrile (B52724) | 80 | High (unspecified) | Low (unspecified) |
| 2 | 1:2 | 10 wt% WO3/ZrO2 | n-octane | 140 | 71 | 7 |
| 3 | 1:3 | K2CO3 | EtOH/H2O | 70 | 14 | 86 |
Data is compiled from various sources and may not represent directly comparable experiments.
Issue 2: Preventing Di-O-allylation of Phenols
Symptom: Formation of the diallylated ether when only mono-O-allylation of a phenol (B47542) is desired. This is particularly relevant for dihydroxy phenols. For mono-hydroxy phenols, the issue is often C-allylation vs. O-allylation.
Troubleshooting Steps:
-
Careful Stoichiometry: Use a slight excess of the phenol to favor mono-allylation.
-
Choice of Base: A weaker base, such as K₂CO₃ or Cs₂CO₃, is often preferred over stronger bases like NaH to minimize the deprotonation of the mono-allylated product.
-
Solvent Selection: Polar aprotic solvents like DMF or acetonitrile are commonly used. The choice of solvent can influence the solubility of the phenoxide and the reaction rate.
-
Temperature Control: Perform the reaction at room temperature or slightly elevated temperatures. Avoid excessively high temperatures which can lead to side reactions.
Issue 3: Preventing Di-S-allylation of Thiols
Symptom: Formation of a diallylated thioether when reacting a thiol with this compound.
Troubleshooting Steps:
-
Equivalents of Reactants: Use a 1:1 or a slight excess of the thiol to this compound.
-
Base Selection: A mild base like triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃) is typically sufficient to deprotonate the thiol without promoting further reaction.
-
Reaction Temperature: The reaction is often carried out at room temperature. If dialkylation is observed, consider running the reaction at a lower temperature (e.g., 0 °C).
-
Solvent: A polar aprotic solvent such as THF or CH₂Cl₂ is generally suitable.
Experimental Protocols
Protocol 1: Selective Mono-N-allylation of Aniline
This protocol is adapted from a procedure using a solid acid catalyst.
Materials:
-
Aniline
-
Allyl alcohol (as the allyl source in the cited literature, can be conceptually adapted for this compound)
-
10 wt% WO₃/ZrO₂ catalyst
-
n-octane (solvent)
-
Pressure-resistant glass tube with a magnetic stirring bar
Procedure:
-
To a pressure-resistant glass tube, add the 10 wt% WO₃/ZrO₂ catalyst (100 mg).
-
Add n-octane (0.25 mL), aniline (1.0 mmol), and allyl alcohol (2.0 mmol).
-
Seal the vessel tightly with a screw cap.
-
Stir the mixture in an oil bath maintained at 140 °C for 24 hours.
-
After the reaction, cool the solution to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (10 mL).
-
Analyze the product mixture by GC or LC-MS to determine the ratio of mono- to di-allylated products.
Note: This protocol uses allyl alcohol. When adapting for this compound, a non-acidic base like K₂CO₃ or Et₃N would likely be required, and the reaction temperature may need to be adjusted.
Visualization
Troubleshooting low conversion in allyl methanesulfonate substitutions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing low conversion in substitution reactions involving allyl methanesulfonate (B1217627).
Frequently Asked Questions (FAQs)
Q1: Why am I observing low conversion in my allyl methanesulfonate substitution reaction?
Low conversion can stem from several factors related to your reactants and reaction conditions. This compound is a reactive substrate due to the excellent leaving group ability of the methanesulfonate (mesylate) group.[1] The reaction can proceed through SN1 or SN2 mechanisms, and optimizing for your desired pathway is critical.[1]
Potential causes for low conversion include:
-
Weak Nucleophile: The rate of an SN2 reaction, which is often the desired pathway for primary substrates like this compound, is dependent on the strength of the nucleophile.[2][3] Weak nucleophiles react slowly, leading to incomplete conversion.
-
Incorrect Solvent Choice: The solvent plays a crucial role. Polar aprotic solvents are generally preferred for SN2 reactions, while polar protic solvents can favor the competing SN1 pathway.[4][5][6]
-
Suboptimal Temperature: The reaction may require heating to proceed at a reasonable rate, but excessively high temperatures can promote side reactions like elimination.
-
Poor Substrate Quality: The this compound starting material may have degraded. It is known to be harmful and reactive, so proper storage is essential.[1][7]
-
Steric Hindrance: Significant steric bulk on either the nucleophile or the substrate can hinder the backside attack required for an SN2 reaction.[3]
Q2: What are the common side reactions with this compound and how can I minimize them?
Several competing pathways can reduce the yield of your desired product. Understanding these can help you adjust conditions to favor the intended substitution.
-
SN1 Substitution: If the reaction conditions favor carbocation formation (e.g., polar protic solvent), an SN1 pathway can compete. The resulting resonance-stabilized allyl carbocation can be attacked by the nucleophile at two different positions, potentially leading to a mixture of products.[8][9]
-
SN2' Reaction: The nucleophile may attack the γ-carbon (the carbon at the other end of the double bond) instead of the α-carbon bearing the mesylate group.[6][10] This leads to an allylic rearrangement and the formation of a constitutional isomer. This pathway is more likely if the α-position is sterically hindered.[11]
-
Elimination (E2/E1): If the nucleophile is also a strong base (e.g., alkoxides), it can abstract a proton, leading to the formation of an alkene via an elimination reaction.[5] This is more prevalent at higher temperatures.
Strategies for Minimizing Side Reactions:
-
To favor the SN2 pathway , use a strong, non-basic nucleophile in a polar aprotic solvent like DMSO or DMF.[4][6]
-
To disfavor elimination , use a less basic nucleophile and maintain a lower reaction temperature.
-
To minimize the SN2' reaction , ensure the α-carbon is not sterically hindered.
Q3: How does my choice of nucleophile impact the reaction?
The nucleophile is a critical factor in determining the success of an SN2 reaction.[2] Key characteristics of an effective nucleophile include:
-
Charge: Anionic nucleophiles (e.g., I⁻, CN⁻, RO⁻) are generally stronger than their neutral counterparts (e.g., H₂O, ROH).[3][4]
-
Basicity: Nucleophilicity often parallels basicity, meaning stronger bases are often stronger nucleophiles. However, very bulky, strong bases may favor elimination over substitution.[5]
-
Polarizability: In polar protic solvents, larger, more polarizable atoms (like Iodine) are better nucleophiles.[4]
The following table summarizes the relative strength of common nucleophiles for SN2 reactions.
| Nucleophile Category | Examples | Relative Strength |
| Excellent | I⁻, HS⁻, RS⁻ | Very High |
| Good | Br⁻, N₃⁻, CN⁻, R₂N⁻ | High |
| Fair | Cl⁻, F⁻, RCO₂⁻, NH₃ | Medium |
| Weak | H₂O, ROH | Low |
| Very Weak | RCO₂H | Very Low |
Q4: Which solvent should I use for my substitution reaction?
The choice of solvent is critical as it can influence the reaction pathway.[5][6]
-
Polar Aprotic Solvents (e.g., Acetone, DMF, DMSO, Acetonitrile): These solvents are ideal for SN2 reactions.[6] They can solvate the counter-ion (cation) but do not form strong hydrogen bonds with the nucleophile, leaving it "bare" and highly reactive.
-
Polar Protic Solvents (e.g., Water, Alcohols): These solvents can stabilize the carbocation intermediate in SN1 reactions and can also solvate the nucleophile through hydrogen bonding, reducing its reactivity in SN2 reactions.[4][5] Therefore, they should generally be avoided if a pure SN2 product is desired.
The table below compares common solvents and their typical applications in substitution reactions.
| Solvent | Type | Dielectric Constant (ε) | Favored Pathway |
| DMSO | Polar Aprotic | 47 | SN2 |
| DMF | Polar Aprotic | 37 | SN2 |
| Acetonitrile | Polar Aprotic | 38 | SN2 |
| Acetone | Polar Aprotic | 21 | SN2 |
| Ethanol | Polar Protic | 24 | SN1 |
| Methanol | Polar Protic | 33 | SN1 |
| Water | Polar Protic | 80 | SN1 |
Troubleshooting Workflow & Reaction Pathways
The following diagrams illustrate the logical steps for troubleshooting low conversion and the potential reaction pathways involved.
Caption: A logical workflow for troubleshooting low conversion.
Caption: Competing reaction pathways for this compound.
Key Experimental Protocols
Protocol 1: General Procedure for SN2 Substitution of this compound
This protocol outlines a general starting point for an SN2 reaction.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the nucleophile (1.2 equivalents) and a polar aprotic solvent (e.g., anhydrous DMF, 10 mL per mmol of substrate).
-
Addition of Substrate: Dissolve this compound (1.0 equivalent) in a minimal amount of the reaction solvent and add it dropwise to the stirring solution of the nucleophile at room temperature.
-
Reaction: Stir the reaction mixture at the desired temperature (starting at room temperature and gently heating if necessary). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and quench by adding water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Screening Solvents to Optimize Conversion
To find the optimal solvent for your specific nucleophile and substrate:
-
Setup: Prepare several small-scale reactions in parallel in separate vials.
-
Reagents: To each vial, add the same amount of this compound (e.g., 0.1 mmol) and your nucleophile (e.g., 0.12 mmol).
-
Solvent Addition: To each vial, add a different anhydrous polar aprotic solvent (e.g., 1 mL of DMF, DMSO, acetonitrile, acetone).
-
Reaction & Analysis: Stir all reactions at the same temperature for a set period (e.g., 24 hours). Analyze the conversion in each vial using an internal standard by GC or ¹H NMR.
-
Evaluation: Compare the conversion rates to identify the most effective solvent for your system.
References
- 1. This compound (6728-21-8) for sale [vulcanchem.com]
- 2. rammohancollege.ac.in [rammohancollege.ac.in]
- 3. esports.bluefield.edu - Advanced Nucleophilic Substitution Reaction Mechanisms [esports.bluefield.edu]
- 4. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 6. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 7. 2-Propen-1-yl methanesulfonate | C4H8O3S | CID 81214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. SN1 and SN2 Reactions of Allylic Halides and Tosylates | OpenOChem Learn [learn.openochem.org]
- 9. 3.2 Reactions of Allyl System – Organic Chemistry II [kpu.pressbooks.pub]
- 10. Allylic Substitution Reaction: Mechanism, Examples & Tips [vedantu.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Removal of Methanesulfonic Acid (MSA) Byproduct from Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of methanesulfonic acid (MSA) as a byproduct from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing methanesulfonic acid from a reaction mixture?
A1: The most common methods for removing MSA include aqueous workup (liquid-liquid extraction with a basic solution), chromatography (ion exchange or preparative HPLC), precipitation, and distillation. The choice of method depends on the properties of the desired product, the scale of the reaction, and the required final purity.
Q2: Why is a simple water wash often insufficient to remove all the methanesulfonic acid?
A2: While MSA is highly soluble in water, a simple water wash may not be sufficient to completely remove it from an organic layer, especially if the product or solvent has some polarity.[1] Traces of acid can remain, which might affect subsequent reaction steps or the stability of the final product. A wash with a basic solution is generally more effective as it neutralizes the acid, forming a salt that is highly soluble in the aqueous phase.[2][3]
Q3: Can methanesulfonic acid be removed by heating under vacuum?
A3: Heating under a high vacuum (e.g., 60-80 °C) can remove some residual MSA. However, this method is often insufficient for complete removal, as small amounts of the acid can be retained in the product, particularly if it is an oil.[1][2] Additionally, MSA has a high boiling point and can decompose at temperatures above 185 °C at atmospheric pressure, so vacuum distillation is necessary to avoid thermal degradation.[4][5]
Q4: When should I consider using an anion exchange resin to remove methanesulfonic acid?
A4: Anion exchange resins are a good option for the deacidification of organic process streams.[6][7] They are particularly useful when the desired product is sensitive to aqueous workups or when a very low final concentration of MSA is required. A weakly basic, macroporous anion exchange resin like Lewatit® MP 62 is suitable for this purpose.[3][6][8][9]
Troubleshooting Guides
Issue 1: An Emulsion Forms During Aqueous Workup with a Basic Solution
Cause: Emulsions are stable mixtures of two immiscible liquids and often form when the reaction mixture contains surfactant-like molecules (e.g., phospholipids, fatty acids) or when the mixture is shaken too vigorously.
Solutions:
-
Prevention is key: Instead of vigorous shaking, gently invert the separatory funnel to mix the layers. This reduces the mechanical energy that creates fine droplets.
-
Break the emulsion:
-
Salting out: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can force the layers to separate.
-
Filtration: Passing the mixture through a phase separation filter paper can be effective.
-
Solvent addition: Adding a small amount of a different organic solvent can alter the solubility properties and break the emulsion.
-
Gentle Heating: Gently warming the mixture can reduce viscosity and aid separation, but be cautious of product stability.
-
Issue 2: The pH of the Organic Layer Remains Acidic After a Basic Wash
Cause: Insufficient amount or concentration of the basic solution, or not enough washes were performed.
Solutions:
-
Multiple Washes: Perform several washes with the basic solution. It may take multiple washes to achieve a slightly basic pH in the aqueous phase.[3]
-
Check the pH of the Aqueous Layer: After each wash, separate the layers and test the pH of the aqueous layer using litmus (B1172312) paper or a pH meter. Continue washing until the aqueous layer is neutral or slightly basic.
-
Increase the Concentration of the Basic Solution: If using a dilute base, consider using a more concentrated solution, such as a saturated sodium bicarbonate solution.
Issue 3: Low Product Recovery After Purification
Cause: This can be due to several factors depending on the purification method used.
Solutions:
-
Aqueous Workup:
-
Product solubility: Your product might have some solubility in the aqueous layer. To check this, you can back-extract the combined aqueous layers with a fresh portion of the organic solvent.
-
Saponification: If your product is an ester, using a strong base like sodium hydroxide (B78521) for neutralization can cause saponification (hydrolysis of the ester). Using a milder base like sodium bicarbonate is recommended to avoid this.[1][2]
-
-
Chromatography:
-
Irreversible adsorption: Your product may be strongly adsorbing to the stationary phase (e.g., silica (B1680970) gel or resin). Ensure you are using the appropriate stationary and mobile phases.
-
-
Precipitation/Crystallization:
-
Incomplete precipitation: Ensure the conditions for precipitation (e.g., pH, temperature, solvent) are optimal for your product.
-
Loss during filtration: Ensure you are using the correct filter paper porosity and washing the collected solid with a minimal amount of cold solvent to avoid redissolving the product.
-
Method Selection Guide
Choosing the right method to remove methanesulfonic acid is crucial for a successful and efficient purification. The following flowchart provides a general guide for selecting an appropriate method based on the properties of your product and the requirements of your synthesis.
Comparison of Methanesulfonic Acid Removal Methods
| Method | Principle | Typical Use Cases | Advantages | Disadvantages |
| Aqueous Workup (Basic Wash) | Neutralization of MSA to form a water-soluble salt, followed by liquid-liquid extraction. | General purpose removal for water-insoluble organic products. | Fast, inexpensive, and effective for large scales. | Can lead to emulsions; risk of product hydrolysis with strong bases; may not achieve ultra-high purity. |
| Anion Exchange Chromatography | MSA is retained on a solid-phase basic resin. | For products sensitive to aqueous workup; when very low residual MSA is required. | High selectivity for acids; can be used in non-aqueous systems. | Resin can be expensive; lower capacity than extraction; may require method development. |
| Precipitation/ Crystallization | Precipitation of the product from a solution where MSA remains dissolved, or vice versa. | Purification of solid products. | Can yield very pure crystalline products. | Product must be a solid; potential for product loss in the mother liquor. |
| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | For thermally stable, volatile products. | Can be effective for large-scale purification. | Requires product to be volatile and thermally stable; MSA can decompose at high temperatures.[4] |
| Preparative HPLC | Separation based on differential partitioning between a mobile and stationary phase. | High-purity applications, such as in late-stage drug development. | Can achieve very high purity.[10][11] | Expensive; low throughput; requires significant method development. |
Detailed Experimental Protocols
Key Experiment 1: Removal of Methanesulfonic Acid by Aqueous Workup (Basic Wash)
This protocol describes a standard procedure for removing MSA from a reaction mixture where the product is soluble in an organic solvent that is immiscible with water.
Methodology:
-
Dilution: Once the reaction is complete, cool the reaction mixture to room temperature. Dilute the mixture with a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane). The volume of solvent should be sufficient to fully dissolve the product and reduce the viscosity of the mixture.
-
Transfer: Transfer the diluted reaction mixture to a separatory funnel of an appropriate size.
-
First Wash (Water): Add a volume of deionized water equal to about half the volume of the organic layer. Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and gently shake or invert the funnel for 1-2 minutes. Allow the layers to separate and drain the lower aqueous layer.
-
Second Wash (Saturated Sodium Bicarbonate): Add a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution equal to about half the volume of the organic layer.
-
Caution: This will generate carbon dioxide gas. Stopper the funnel and immediately invert it and open the stopcock to vent the pressure. Close the stopcock and shake gently, with frequent venting, until gas evolution ceases.
-
Allow the layers to separate completely. Drain the lower aqueous layer and test its pH to ensure it is neutral or slightly basic. Repeat the bicarbonate wash if necessary.
-
-
Third Wash (Brine): Add a volume of saturated aqueous sodium chloride (brine) solution equal to about half the volume of the organic layer. Shake gently for 1 minute. This wash helps to remove residual water from the organic layer and break any minor emulsions.
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate), and swirl the flask. Add more drying agent until it no longer clumps together.
-
Filtration and Concentration: Filter the organic layer to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, now free of MSA.
Key Experiment 2: Removal of Methanesulfonic Acid Using an Anion Exchange Resin
This protocol provides a general method for using a weakly basic anion exchange resin to remove MSA from an organic solution.
Methodology:
-
Resin Selection and Preparation:
-
Select a weakly basic, macroporous anion exchange resin (e.g., Lewatit® MP 62).[3][6][8][9]
-
Prepare the resin according to the manufacturer's instructions. This typically involves washing the resin with a series of solvents to remove any impurities and to condition it for use. A common procedure is to wash with methanol (B129727) followed by the solvent of the reaction mixture.
-
-
Column Packing:
-
Prepare a slurry of the resin in the reaction solvent.
-
Pack a chromatography column with the resin slurry, ensuring there are no air bubbles in the packed bed.
-
-
Loading the Sample:
-
Dissolve the crude reaction mixture in a minimal amount of the reaction solvent.
-
Carefully load the solution onto the top of the resin bed.
-
-
Elution:
-
Elute the product from the column using the reaction solvent. The product, being uncharged, should pass through the column while the methanesulfonic acid is retained by the basic resin.
-
Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC) or another appropriate analytical technique.
-
-
Concentration:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified product.
-
-
Resin Regeneration (Optional):
-
The resin can often be regenerated by washing with a strong base (e.g., aqueous NaOH) to remove the bound methanesulfonate (B1217627), followed by washing with water and then the desired solvent for reuse.
-
Key Experiment 3: Removal of Methanesulfonate by Precipitation
This protocol is applicable when the desired product can be selectively precipitated while the methanesulfonate salt remains in solution, or vice versa. The following is a conceptual example for precipitating a product that is a free base from its methanesulfonate salt.
Methodology:
-
Dissolution: Dissolve the crude reaction mixture, which contains the methanesulfonate salt of the product, in a suitable solvent (e.g., water or a polar organic solvent).
-
Basification: Slowly add a base (e.g., aqueous sodium bicarbonate or a tertiary amine like triethylamine) to the solution while stirring. This will neutralize the methanesulfonic acid and deprotonate the product, converting it to its free base.
-
Precipitation: If the free base form of the product is insoluble in the chosen solvent system, it will precipitate out of the solution. Continue adding the base until the pH is slightly basic to ensure complete precipitation.
-
Isolation: Collect the precipitated product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold solvent to remove any remaining soluble impurities, including the methanesulfonate salt.
-
Drying: Dry the purified product under vacuum.
References
- 1. US5589691A - Process for recovery and recycle of methanesulfonic acid and phosphorous acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02031F [pubs.rsc.org]
- 5. data.epo.org [data.epo.org]
- 6. LEWATIT® MP 62 [lanxess.com]
- 7. LEWATIT® MP 62 WS [lanxess.com]
- 8. tes-water.de [tes-water.de]
- 9. lookchem.com [lookchem.com]
- 10. Separation of Methanesulfonic acid, [(2-methylphenyl)amino]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. EP1162456A1 - HPLC Method for purifying organic compounds - Google Patents [patents.google.com]
Technical Support Center: Optimizing Allyl Methanesulfonate Reactions
Welcome to the technical support center for allyl methanesulfonate (B1217627) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the synthesis and use of allyl methanesulfonate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for the synthesis of this compound?
The synthesis of this compound from allyl alcohol and methanesulfonyl chloride is an exothermic reaction that is typically carried out at low temperatures to ensure safety and minimize the formation of byproducts. The recommended starting temperature is 0 °C. If the reaction proceeds slowly, it can be carefully allowed to warm to room temperature.[1][2]
Q2: I am experiencing low yields in my reaction. What are the common causes?
Low yields in the synthesis of this compound can stem from several factors:
-
Suboptimal Temperature: Running the reaction at too high a temperature can lead to the formation of side products, such as allyl chloride, and decomposition of the desired product. Conversely, a temperature that is too low may result in an incomplete reaction.
-
Presence of Water: Methanesulfonyl chloride is highly reactive with water. Any moisture in the glassware, solvent, or starting materials will consume the reagent and reduce the yield.
-
Improper Stoichiometry: An incorrect ratio of reactants can lead to an incomplete reaction. It is crucial to accurately measure the amounts of allyl alcohol, methanesulfonyl chloride, and the base.
-
Inefficient Stirring: Inadequate mixing can result in localized overheating and poor reaction kinetics, leading to lower yields.
Q3: What are the primary side products I should be aware of, and how can I minimize them?
The most common side product is allyl chloride , formed through the reaction of the intermediate with the chloride ion generated from methanesulfonyl chloride.[2] To minimize its formation, it is crucial to maintain a low reaction temperature (0 °C).
Another potential issue is the hydrolysis of both the methanesulfonyl chloride and the this compound product if water is present in the reaction mixture. Ensuring anhydrous conditions is the best way to prevent this. For related compounds like sodium allyl sulfonate, higher reaction temperatures have been shown to increase the rate of hydrolysis of the starting allyl chloride.[3]
Q4: How should I purify the final product?
This compound is typically purified by aqueous workup followed by distillation or column chromatography. During the workup, it is important to wash the organic layer with cold saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. Given that allylic mesylates can be susceptible to hydrolysis, the aqueous workup should be performed efficiently.
Data Presentation: Impact of Temperature on a Related Allyl Sulfonate Synthesis
| Reaction Temperature (°C) | Reaction Time (minutes) | Hydrolysis of Allyl Chloride (%) |
| 36 | ~240+ | 0.3 |
| 50 | 155 | - |
| 60 | 75 | - |
| 70 | 40 | 1.4 |
This table is presented as an illustrative example of temperature effects in a related allylic sulfonylation reaction.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline for the synthesis of this compound.
Materials:
-
Allyl alcohol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (B128534) (TEA) or other suitable non-nucleophilic base
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add allyl alcohol (1.0 eq.) and anhydrous DCM.
-
Cool the flask to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq.) to the stirred solution.
-
Slowly add methanesulfonyl chloride (1.1 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not rise above 5 °C.
-
Stir the reaction mixture at 0 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
If the reaction is sluggish after several hours, the ice bath can be removed, and the reaction can be stirred at room temperature until completion.[1]
-
Once the reaction is complete, quench the reaction by the slow addition of cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography.
Visualizations
Experimental Workflow for this compound Synthesis
References
Technical Support Center: Allyl Methanesulfonate Reaction Monitoring
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals monitoring reactions involving allyl methanesulfonate (B1217627) using Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of monitoring an allyl methanesulfonate reaction?
A1: Monitoring the reaction is crucial to determine its progress and endpoint. The goal is to observe the consumption of the starting material (this compound) and the formation of the desired product over time. This ensures the reaction is proceeding as expected and helps in deciding when to initiate the work-up procedure.[1][2][3]
Q2: Why are both TLC and GC-MS recommended for monitoring this reaction?
A2: TLC is a rapid, qualitative technique that provides a quick visual assessment of the reaction's progress on the bench.[1][4][5] It's excellent for frequent, real-time checks. GC-MS, on the other hand, is a highly sensitive and specific quantitative method. It can separate volatile compounds and provide mass spectral data for confident identification and quantification of reactants, products, and potential byproducts.[6][7][8]
Q3: this compound is a suspected genotoxic impurity. Are there any special considerations?
A3: Yes. This compound belongs to the class of alkylating agents, many of which are known to be genotoxic.[6][8] Therefore, it is essential to handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Furthermore, when this reaction is part of a pharmaceutical manufacturing process, regulatory guidelines often require strict control and monitoring of such impurities at very low levels.[9][10]
TLC Troubleshooting Guide
Common TLC Problems and Solutions
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Streaking of Spots | - Sample is too concentrated (overloaded).- The compound is highly polar and interacting strongly with the silica (B1680970) gel.- The sample contains impurities. | - Dilute the sample before spotting.- Add a small amount of a polar solvent (e.g., a few drops of formic acid or ammonia, depending on the analyte's nature) to the eluting solvent.[11]- Purify the sample if possible. |
| Spots are not Round (Elongated or Crescent-Shaped) | - The spotting technique may be incorrect, causing disturbance of the silica layer.- The solvent system is not optimal. | - Apply the sample carefully without gouging the plate.- Ensure the spotting solvent is not too polar, which can cause the initial spot to spread.- Experiment with different solvent systems to improve spot shape. |
| Poor Separation (Rf values are too close) | - The solvent system's polarity is not suitable for the compounds being separated. | - Adjust the polarity of the mobile phase. For non-polar compounds, increase the polarity; for polar compounds, decrease it.- Consider using a different TLC plate material if silica gel is not effective. |
| No Spots are Visible | - The sample is too dilute.- The compound is not UV-active, and an inappropriate visualization method was used.- The compound is volatile and may have evaporated. | - Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[12][13]- Use a variety of visualization techniques, such as potassium permanganate (B83412) stain, which is effective for compounds with double bonds (like allyl groups).- If volatility is suspected, minimize the time the plate is exposed to air before and after development.[13] |
| Solvent Front is Uneven | - The TLC plate was not placed vertically in the developing chamber.- The chamber was disturbed during development. | - Ensure the plate is level in the chamber and not touching the sides.- Place the developing chamber in a location where it will not be moved.[13] |
Experimental Protocol: TLC Monitoring
-
Plate Preparation : On a silica gel TLC plate, gently draw a starting line with a pencil about 1 cm from the bottom. Mark three lanes: "S" for the starting material (this compound), "C" for a co-spot, and "R" for the reaction mixture.[14]
-
Spotting :
-
Using a capillary tube, apply a small spot of the diluted starting material solution onto the "S" lane.
-
Spot the starting material on the "C" lane.
-
Withdraw a small aliquot from the reaction mixture and spot it onto the "R" lane and directly on top of the starting material spot in the "C" lane (the co-spot).[2][14]
-
-
Development : Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The solvent level should be below the starting line.[5] Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization : Remove the plate and mark the solvent front with a pencil.[5] After the plate has dried, visualize the spots under a UV lamp. If the compounds are not UV-active, use a chemical stain such as potassium permanganate. Circle the visible spots with a pencil.
-
Analysis : The disappearance of the starting material spot in the "R" lane and the appearance of a new product spot indicate the reaction is progressing. The co-spot helps to confirm if the starting material spot in the reaction mixture is indeed the same as the initial starting material, especially if the Rf values are very close.[14]
GC-MS Troubleshooting Guide
Common GC-MS Problems and Solutions
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | - Active sites in the GC inlet or column.- Column contamination.- Incorrect column installation. | - Use a deactivated inlet liner and a column designed for trace analysis (e.g., a UI or MS grade column).[15]- Bake out the column or trim the front end.- Ensure the column is installed at the correct depth in the injector and detector.[15] |
| Low Sensitivity/No Peak | - The compound may be degrading in the hot injector.- The concentration is below the detection limit.- Leak in the system. | - Use a lower injection port temperature.- If possible, concentrate the sample. For trace analysis, consider using Selected Ion Monitoring (SIM) mode for higher sensitivity.[6][7]- Perform a leak check, especially around the septum and column fittings.[15] |
| Irreproducible Retention Times | - Fluctuations in carrier gas flow rate.- Oven temperature is not stable. | - Check the gas supply and ensure the flow controller is functioning correctly.- Verify the oven temperature program is accurate. |
| High Baseline Noise | - Column bleed at high temperatures.- Contaminated carrier gas.- Septum bleed. | - Use a low-bleed MS-certified column.[15]- Ensure high-purity carrier gas and use gas purifiers.- Use high-quality, low-bleed septa. |
| Mass Spectrum Issues (e.g., unexpected ions) | - Contamination in the ion source.- Air leak in the MS detector. | - Clean the ion source.- Check for leaks in the MS vacuum system. High levels of ions at m/z 18, 28, 32, and 44 can indicate a leak.[16] |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation :
-
Quench a small aliquot of the reaction mixture (e.g., by diluting in a cold, non-reactive solvent).
-
Perform a liquid-liquid extraction if the reaction mixture is not suitable for direct injection. For example, dilute the quenched sample in water and extract with a solvent like dichloromethane.
-
-
GC Column Selection : A mid-polarity column, such as a DB-5 (5% phenyl-methylpolysiloxane), is often a good starting point for separating alkyl methanesulfonates.[6][17]
-
GC Conditions :
-
Injector Temperature : Start with a relatively low temperature (e.g., 200°C) to prevent degradation of the thermally labile methanesulfonate ester.
-
Oven Program : A typical program might start at 80°C, hold for a few minutes, then ramp up at 10°C/min to 220°C.[6]
-
Carrier Gas : Helium is commonly used with a constant flow rate.[6]
-
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV is standard.[6]
-
Acquisition Mode : For initial identification, use full scan mode. For trace-level quantification, develop a Selected Ion Monitoring (SIM) method based on the characteristic ions of this compound and the expected product.
-
Temperatures : Set the MS interface and ion source temperatures to around 240°C.[6][7]
-
Typical GC-MS Parameters
| Parameter | Typical Value | Reference |
| GC Column | DB-5, 30 m x 0.32 mm i.d., 1.0 µm film | [6] |
| Injector Temperature | 200 °C | [6][7] |
| Oven Program | 80°C (3 min hold), then 10°C/min to 220°C (8 min hold) | [6] |
| Carrier Gas | Helium, ~1.5 mL/min | [6] |
| MS Ion Source Temp. | 240 °C | [6][7] |
| MS Interface Temp. | 240 °C | [6][7] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | [6] |
Visualizations
Caption: Workflow for monitoring an this compound reaction.
References
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. microbiozindia.com [microbiozindia.com]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. Determination of Alkyl Methanesulfonates in Doxazosin Mesylate by Gas Chromatography-mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of genotoxic alkyl methane sulfonates and alkyl paratoluene sulfonates in lamivudine using hyphenated techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 11. chembam.com [chembam.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. silicycle.com [silicycle.com]
- 14. How To [chem.rochester.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. agilent.com [agilent.com]
- 17. rroij.com [rroij.com]
Common impurities in commercial allyl methanesulfonate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using commercial allyl methanesulfonate (B1217627) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial allyl methanesulfonate?
A1: Commercial this compound is typically synthesized from allyl alcohol and methanesulfonyl chloride. Consequently, impurities often originate from these starting materials, byproducts of the reaction, or subsequent side reactions. The most common impurities include residual starting materials like allyl alcohol and methanesulfonyl chloride, and the byproduct triethylammonium (B8662869) chloride if triethylamine (B128534) is used as the base.[1] Other potential impurities can arise from side reactions, such as the formation of diallyl ether or various chlorinated species.
Q2: Why are alkyl methanesulfonate impurities a concern in pharmaceutical development?
A2: Alkyl methanesulfonates, such as methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), are recognized as potential genotoxic impurities (PGIs).[2] These substances can react with DNA, leading to mutations and potentially causing cancer, even at trace levels.[3] Regulatory agencies require strict control of such impurities in active pharmaceutical ingredients (APIs).[4] While this compound itself is the desired reagent, the potential for related genotoxic byproducts to be present necessitates careful purity assessment.
Q3: What is the typical stability of this compound and what are its degradation products?
A3: this compound is reasonably stable and can be heated to 80°C without undergoing rearrangement.[5] However, like other alkylating agents, it is susceptible to hydrolysis, especially in the presence of moisture, which would yield allyl alcohol and methanesulfonic acid. It is also reactive towards nucleophiles. At elevated temperatures beyond its stability threshold, complex degradation pathways may be initiated, though specific products are not extensively documented in readily available literature.
Q4: How can I test the purity of the this compound I received?
A4: The purity of this compound can be effectively determined using chromatographic methods. High-Performance Liquid Chromatography (HPLC) with UV detection is suitable for quantifying the main component and non-volatile impurities.[6][7] Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is ideal for identifying and quantifying volatile impurities, including residual starting materials and solvents.[8] For structural confirmation and quantification, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is also a powerful technique.[7]
Troubleshooting Guides
Issue 1: Low or No Yield in an Alkylation Reaction
Question: I am using this compound as an alkylating agent, but my reaction is giving a very low yield or is not proceeding at all. What could be the cause?
Answer:
Several factors related to the purity of this compound could be responsible for low reactivity:
-
Degradation of the Reagent: this compound can degrade in the presence of moisture (hydrolysis) or if stored improperly. Hydrolysis will convert it to the unreactive allyl alcohol and methanesulfonic acid.
-
Recommendation: Ensure your this compound has been stored in a tightly sealed container under anhydrous conditions. If in doubt, run a purity check using GC or NMR to quantify the active reagent.
-
-
Presence of Excess Allyl Alcohol: If the commercial this compound contains a significant amount of unreacted allyl alcohol from its synthesis, the effective concentration of your alkylating agent is lower than calculated.
-
Recommendation: Check the certificate of analysis (CoA) for the purity level. If high levels of allyl alcohol are suspected, consider purifying the reagent by distillation or chromatography before use.
-
-
Incompatible Base: Some non-hindered bases, like triethylamine, can react with or cause the decomposition of alkylating agents.[9]
-
Recommendation: Review your choice of base. A more sterically hindered, non-nucleophilic base may be required to prevent side reactions with the this compound.
-
Issue 2: Appearance of Unexpected Side Products
Question: My reaction is producing unexpected byproducts that are complicating purification. Could impurities in the this compound be the cause?
Answer:
Yes, impurities are a common source of unexpected side products.
-
Residual Methanesulfonyl Chloride: If methanesulfonyl chloride is present, it can react with your substrate or other nucleophiles in the reaction mixture, leading to sulfonamide or other sulfonate ester byproducts.
-
Recommendation: Test for the presence of methanesulfonyl chloride, for example, by a quench test with a simple amine and subsequent analysis.
-
-
Allylic Rearrangement/Side Reactions: The allyl group itself is reactive and can participate in various side reactions, especially under thermal stress or with certain catalysts.[10] While stable to 80°C, higher temperatures could lead to undesired products.[5]
-
Recommendation: Ensure your reaction temperature is controlled. Analyze your side products by LC-MS or GC-MS to identify their structures, which can provide clues about their origin.
-
Data and Protocols
Summary of Potential Impurities
The following table summarizes the likely impurities in commercial this compound, their origin, and their potential experimental impact.
| Impurity Name | Chemical Formula | Likely Origin | Potential Impact on Experiments |
| Allyl Alcohol | C₃H₆O | Unreacted starting material | Reduces effective reagent concentration, potentially acts as a competing nucleophile. |
| Methanesulfonyl Chloride | CH₃SO₂Cl | Unreacted starting material | Highly reactive; can form undesired sulfonylated byproducts. |
| Triethylammonium Chloride | (C₂H₅)₃N·HCl | Synthesis byproduct | Generally considered an inorganic salt; may affect reaction solubility or pH if present in large amounts. |
| Methanesulfonic Acid | CH₄O₃S | Hydrolysis of product or methanesulfonyl chloride | Can alter the pH of the reaction, potentially catalyzing undesired acid-mediated side reactions. |
| Diallyl Ether | C₆H₁₀O | Side reaction during synthesis | A neutral impurity that can complicate product purification. |
| Water | H₂O | Environmental contamination, hydrolysis | Can hydrolyze the this compound, reducing its potency. |
Experimental Protocols for Purity Analysis
1. Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the detection of volatile impurities such as residual allyl alcohol and diallyl ether.
-
Instrumentation: Standard GC-MS system.
-
Column: DB-624 or similar mid-polarity capillary column (30 m x 0.32 mm, 1.8 µm).[11]
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Injector Temperature: 220°C.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 15°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
MS Detector: Electron Ionization (EI) mode, scanning from m/z 35 to 350.
-
Sample Preparation: Dilute 10 µL of this compound in 1 mL of a suitable solvent like dichloromethane (B109758) or methanol. Inject 1 µL.
2. Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
This method is effective for quantifying the main component and less volatile impurities.
-
Instrumentation: HPLC system with a UV detector.[7]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).[4]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Accurately weigh ~20 mg of this compound and dissolve in 20 mL of acetonitrile to create a 1 mg/mL solution. Filter through a 0.45 µm filter before injection.
Visual Guides
References
- 1. This compound (6728-21-8) for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. "PART I. THE REACTION OF 1-CARBON-14-ALLYL CHLORIDE WITH SILVER METHANE" by MICHAEL TUTTLE MUSSER [docs.lib.purdue.edu]
- 6. Identity determination and purity testing [chemcon.com]
- 7. benchchem.com [benchchem.com]
- 8. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. This compound | 6728-21-8 [chemicalbook.com]
Validation & Comparative
Allyl Methanesulfonate vs. Allyl Bromide: A Comparative Guide to SN2 Reactivity
For Researchers, Scientists, and Drug Development Professionals
In the realm of nucleophilic substitution reactions, particularly the SN2 pathway, the choice of substrate is paramount to achieving desired reaction kinetics and product yields. Among the various electrophiles utilized, allylic compounds are of significant interest due to their enhanced reactivity. This guide provides an objective comparison of the SN2 reactivity of two common allylic electrophiles: allyl methanesulfonate (B1217627) and allyl bromide, supported by experimental data and detailed methodologies.
Executive Summary
Allyl methanesulfonate is generally considered more reactive than allyl bromide in SN2 reactions. This heightened reactivity is attributed to the superior leaving group ability of the methanesulfonate (mesylate) group compared to the bromide ion. The methanesulfonate anion is a weaker base and is better able to stabilize the negative charge that develops during the transition state, thereby lowering the activation energy of the reaction.
Quantitative Data Comparison
| Leaving Group | Common Name | Relative Rate Constant (krel) |
| CH₃SO₃⁻ | Mesylate | 1.00 |
| Br⁻ | Bromide | 0.001 |
| Cl⁻ | Chloride | 0.0001 |
| I⁻ | Iodide | 0.01 |
This data is compiled from typical relative leaving group abilities in SN2 reactions and illustrates the general trend.[1]
The data clearly indicates that the mesylate group is a significantly better leaving group than bromide, leading to a faster SN2 reaction rate.
Theoretical Framework: The SN2 Reaction Mechanism
The SN2 (Substitution Nucleophilic Bimolecular) reaction is a single-step process where a nucleophile attacks the electrophilic carbon from the backside of the leaving group. This backside attack leads to an inversion of stereochemistry at the carbon center. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile.
A good leaving group is crucial for a facile SN2 reaction. A good leaving group is a weak base, meaning it is stable on its own with the pair of electrons from the broken bond.[2] The methanesulfonate anion is the conjugate base of a strong acid (methanesulfonic acid), making it a very weak base and thus an excellent leaving group.[3] In contrast, the bromide ion is the conjugate base of a weaker acid (hydrobromic acid), making it a comparatively stronger base and a less effective leaving group.
The enhanced reactivity of allylic systems, in general, is attributed to the stabilization of the SN2 transition state. The p-orbitals of the adjacent double bond overlap with the p-orbital of the reaction center, delocalizing the electron density and lowering the energy of the transition state.
Figure 1. Generalized SN2 reaction pathway for this compound and allyl bromide.
Experimental Protocols
To quantitatively compare the SN2 reactivity of this compound and allyl bromide, a kinetic study can be performed. The following is a representative experimental protocol.
Objective:
To determine and compare the second-order rate constants for the SN2 reaction of this compound and allyl bromide with a common nucleophile.
Materials:
-
This compound
-
Allyl bromide
-
Sodium iodide (as the nucleophile)
-
Acetone (B3395972) (anhydrous, as the solvent)
-
Internal standard (e.g., 1,4-dioxane (B91453) or another inert compound with a distinct NMR signal)
-
NMR tubes
-
Constant temperature bath
-
NMR spectrometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of sodium iodide in anhydrous acetone at a known concentration (e.g., 0.1 M).
-
Prepare separate stock solutions of this compound and allyl bromide in anhydrous acetone, each at a known concentration (e.g., 0.05 M). These solutions should also contain a known concentration of the internal standard.
-
-
Kinetic Runs:
-
Equilibrate the stock solutions to the desired reaction temperature (e.g., 25 °C) in a constant temperature bath.
-
To start a kinetic run, mix equal volumes of the sodium iodide stock solution and one of the allyl substrate stock solutions in an NMR tube. The final concentrations of the reactants and the internal standard should be precisely known.
-
Immediately place the NMR tube in the NMR spectrometer, which should be pre-equilibrated to the same reaction temperature.
-
-
Data Acquisition:
-
Acquire a series of ¹H NMR spectra at regular time intervals. The time of the first scan should be recorded as t=0.
-
The progress of the reaction can be monitored by observing the disappearance of the starting material's allylic proton signals and the appearance of the product's (allyl iodide) allylic proton signals.
-
-
Data Analysis:
-
Integrate the signals of the starting material and the product relative to the signal of the internal standard in each spectrum.
-
The concentration of the starting material at each time point can be calculated from these integrations.
-
The reaction is expected to follow second-order kinetics. The rate law is: Rate = k[Allyl-LG][I⁻].
-
Since the reaction is carried out under pseudo-first-order conditions (if [I⁻] >> [Allyl-LG]) or by integrating the second-order rate law, the second-order rate constant (k) can be determined by plotting the appropriate function of concentration versus time.
-
Expected Outcome:
The calculated second-order rate constant (k) for the reaction of this compound is expected to be significantly larger than that for allyl bromide, providing quantitative evidence for its higher reactivity in SN2 reactions.
Conclusion
For researchers and professionals in drug development and organic synthesis, the choice between this compound and allyl bromide as an SN2 substrate has clear implications for reaction efficiency. The superior leaving group ability of the methanesulfonate group makes this compound a more reactive electrophile, leading to faster reaction rates and potentially milder reaction conditions compared to allyl bromide. This understanding is critical for optimizing synthetic routes and achieving desired chemical transformations in a timely and efficient manner.
References
Allyl Methanesulfonate vs. Allyl Tosylate: A Comparative Guide to Leaving Group Performance
In the realm of organic synthesis, the choice of a leaving group is a critical parameter that dictates reaction kinetics and product outcomes. For researchers, scientists, and professionals in drug development, sulfonate esters are indispensable tools for activating alcohols towards nucleophilic substitution and elimination reactions. Among the most common sulfonate esters are methanesulfonates (mesylates) and p-toluenesulfonates (tosylates). This guide provides an objective comparison of allyl methanesulfonate (B1217627) and allyl tosylate as leaving groups, supported by experimental data and detailed methodologies, to aid in the rational design of synthetic strategies.
Quantitative Comparison of Leaving Group Ability
The effectiveness of a leaving group is fundamentally linked to the stability of the anion formed upon its departure. A more stable, and thus weaker, conjugate base constitutes a better leaving group. This stability can be assessed by the pKa of the corresponding sulfonic acid and by comparing the relative rates of reaction in a standardized system.
| Leaving Group | Abbreviation | Structure of Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative S_N2 Reaction Rate |
| Methanesulfonate | -OMs | CH₃SO₃⁻ | Methanesulfonic Acid | ~ -1.9[1][2] | 1.00[1] |
| p-Toluenesulfonate | -OTs | CH₃C₆H₄SO₃⁻ | p-Toluenesulfonic Acid | ~ -2.8[1][3] | 0.70[1] |
Key Observations:
-
pKa Data: p-Toluenesulfonic acid is a stronger acid than methanesulfonic acid, as indicated by its lower pKa value.[1][3] This suggests that the tosylate anion is more stable than the mesylate anion.
-
Relative Reaction Rates: In S_N2 reactions of alkyl sulfonates, the mesylate has been observed to be slightly more reactive than the tosylate.[1] This is attributed to the electronic effects of the methyl versus the tolyl group on the sulfur atom.[1] The apparent discrepancy between the pKa values and the relative rates in S_N2 reactions is a subject of discussion, with factors such as the nature of the transition state and the specific reaction conditions likely playing a role.
Reaction Mechanisms in Allylic Systems
Allylic systems, such as those involving allyl methanesulfonate and allyl tosylate, exhibit unique reactivity due to the presence of the adjacent double bond. Nucleophilic substitution reactions can proceed through four main pathways: S_N2, S_N1, and their allylic rearrangement counterparts, S_N2' and S_N1'.
Direct Substitution (S_N2 and S_N1)
-
S_N2 (Bimolecular Nucleophilic Substitution): This is a one-step concerted mechanism where the nucleophile attacks the α-carbon, and the leaving group departs simultaneously.[4] Allylic tosylates and mesylates are highly reactive in S_N2 reactions, even more so than secondary alkyl halides, due to the stabilization of the transition state through hyperconjugation with the adjacent π-system.[5]
-
S_N1 (Unimolecular Nucleophilic Substitution): This is a two-step mechanism involving the formation of a resonance-stabilized allylic carbocation intermediate.[4] The nucleophile can then attack either of the two carbons that share the positive charge.
Substitution with Allylic Rearrangement (S_N2' and S_N1')
A characteristic feature of allylic systems is the possibility of the nucleophile attacking the γ-carbon (the carbon at the other end of the double bond), leading to a rearranged product where the double bond has shifted.[6][7][8]
-
S_N2' (Bimolecular Nucleophilic Substitution with Rearrangement): In this concerted mechanism, the nucleophile attacks the γ-carbon, prompting the π-electrons to shift and the leaving group to depart from the α-carbon.[6][8][9]
-
S_N1': This mechanism proceeds through the same resonance-stabilized carbocation as the S_N1 pathway, with the nucleophile attacking the alternative carbon, leading to the rearranged product.[6][8][9]
The reaction pathway that predominates depends on several factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the leaving group.
Experimental Protocols
Synthesis of Allyl Sulfonates
The synthesis of allylic sulfonates can be challenging due to their high reactivity, which can lead to rearrangements, elimination, and other side reactions, particularly in the case of tosylates.[10][11][12]
1. Synthesis of this compound (Mesylation)
This protocol is a general method for the mesylation of an alcohol.[13][14][15]
-
Materials: Allyl alcohol, methanesulfonyl chloride (MsCl), triethylamine (B128534) (or pyridine), and a suitable aprotic solvent (e.g., dichloromethane, toluene).
-
Procedure:
-
In a flame-dried, nitrogen-purged reaction vessel, dissolve allyl alcohol (1.0 eq.) and triethylamine (1.1 eq.) in the chosen anhydrous solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.1 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for a specified time (e.g., 2 hours) and then warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
-
2. Synthesis of Allyl p-Toluenesulfonate (Tosylation)
Due to the high reactivity of allylic tosylates, a modified procedure using p-toluenesulfonic anhydride (B1165640) is often preferred to minimize side reactions that can occur with tosyl chloride.[10][12]
-
Materials: Allyl alcohol, sodium hydride (NaH), p-toluenesulfonic anhydride, and an anhydrous aprotic solvent (e.g., tetrahydrofuran).
-
Procedure:
-
In a flame-dried, nitrogen-purged reaction vessel, suspend sodium hydride (1.1 eq.) in the anhydrous solvent.
-
Cool the suspension to 0 °C and slowly add allyl alcohol (1.0 eq.) dropwise.
-
Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.
-
Cool the mixture back to 0 °C and add p-toluenesulfonic anhydride (1.1 eq.) portion-wise.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Once the reaction is complete, carefully quench by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product quickly, often via flash chromatography, as allylic tosylates can be unstable.[12]
-
Comparative Kinetic Study of Leaving Group Ability
This protocol outlines a general method for comparing the rates of nucleophilic substitution of this compound and allyl tosylate.[1][16]
-
Objective: To determine the relative rates of nucleophilic substitution of this compound and allyl tosylate with a common nucleophile (e.g., sodium iodide in acetone).
-
Procedure:
-
Prepare equimolar solutions of this compound and allyl tosylate in a suitable solvent (e.g., acetone).
-
Prepare a solution of the nucleophile (e.g., sodium iodide) in the same solvent.
-
In separate, thermostated reaction vessels, initiate the reactions by mixing the sulfonate solutions with the nucleophile solution at a constant temperature.
-
At regular time intervals, withdraw aliquots from each reaction mixture.
-
Quench the reaction in the aliquots (e.g., by dilution with a cold solvent).
-
Analyze the composition of each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to determine the concentration of the remaining allyl sulfonate.
-
Plot the natural logarithm of the concentration of the allyl sulfonate versus time for each reaction. The slope of this plot will give the pseudo-first-order rate constant (k).
-
The relative leaving group ability is determined by the ratio of the rate constants (k_mesylate / k_tosylate).
-
Conclusion
Both this compound and allyl tosylate are excellent leaving groups that facilitate a variety of synthetic transformations. The choice between them may depend on several factors:
-
Reactivity: Based on data from alkyl systems, this compound is expected to be slightly more reactive in S_N2 reactions than allyl tosylate.[1]
-
Synthesis and Stability: Allyl tosylate is known to be more challenging to synthesize and isolate due to its higher propensity for rearrangement and elimination reactions.[10][11][12] this compound may offer a more stable and easier-to-handle alternative.
-
Steric Hindrance: The tosylate group is sterically bulkier than the mesylate group, which could influence the rate and regioselectivity of reactions with sterically demanding nucleophiles or substrates.
-
Cost and Availability: The relative cost and availability of the starting materials (methanesulfonyl chloride vs. p-toluenesulfonyl chloride or anhydride) may also be a practical consideration.
Ultimately, the optimal choice will depend on the specific requirements of the synthetic transformation, including the desired reaction rate, the stability of the intermediates, and the steric environment of the reaction center.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [wap.guidechem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Allylic Substitution Reaction: Mechanism, Examples & Tips [vedantu.com]
- 7. Allylic rearrangement - Wikipedia [en.wikipedia.org]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. m.youtube.com [m.youtube.com]
- 10. Toward a method for synthesis of allylic tosylates [morressier.com]
- 11. Research Portal [repository.lib.umassd.edu]
- 12. nesacs.org [nesacs.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. EP2543662A1 - Process for preparation of alkyl methanesulfonate solution - Google Patents [patents.google.com]
- 15. CN102791680B - Process for preparation of alkyl methanesulfonate solution - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
Comparative study of methanesulfonates, tosylates, and brosylates
A Comprehensive Comparison of Methanesulfonates, Tosylates, and Brosylates in Chemical Synthesis
In the landscape of organic synthesis, particularly within pharmaceutical and drug development, the efficient conversion of alcohols to effective leaving groups is a cornerstone of molecular construction. Methanesulfonates (mesylates), tosylates, and brosylates are three of the most widely utilized sulfonate esters for this purpose. Their popularity stems from their ability to transform a poorly leaving hydroxyl group into a highly effective nucleofuge, facilitating a wide range of nucleophilic substitution and elimination reactions. This guide provides an objective, data-driven comparison of these three crucial functional groups, tailored for researchers, scientists, and drug development professionals.
The Chemical Foundation of Sulfonate Leaving Group Efficacy
The exceptional leaving group ability of mesylates, tosylates, and brosylates is rooted in the stability of the corresponding sulfonate anions formed upon their departure. Good leaving groups are weak bases, and the conjugate bases of strong acids.[1][2] The negative charge on the sulfonate anion is extensively delocalized through resonance across the three oxygen atoms, rendering it a very stable and weak base.[3]
The reactivity of the parent alkyl sulfonate is further modulated by the electronic nature of the substituent on the sulfur atom. Electron-withdrawing groups enhance the stability of the departing anion, thereby increasing the reactivity of the alkyl sulfonate towards nucleophilic attack. Conversely, electron-donating groups can slightly decrease this reactivity.[2]
Quantitative Comparison of Leaving Group Ability
The efficacy of a leaving group can be quantitatively assessed by two key parameters: the pKa of its conjugate acid and the relative rate of reaction in a standardized system, such as an SN2 reaction. A lower pKa value indicates a stronger acid, which in turn means its conjugate base (the leaving group) is more stable and a better leaving group.[4]
| Leaving Group | Abbreviation | Structure of Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative SN2 Reaction Rate (k_rel) |
| Methanesulfonate | -OMs | CH₃SO₃⁻ | Methanesulfonic Acid | ~ -1.9 to -2.0[1][4][5] | 1.00[1][4] |
| p-Toluenesulfonate | -OTs | p-CH₃C₆H₄SO₃⁻ | p-Toluenesulfonic Acid | ~ -2.8 to -6.5[1][4][5] | 0.70[1][4] |
| p-Bromobenzenesulfonate | -OBs | p-BrC₆H₄SO₃⁻ | p-Bromobenzenesulfonic Acid | Not widely reported, but expected to be lower than p-toluenesulfonic acid | 2.62[6] |
Key Observations:
-
Brosylate is the most reactive of the three in SN2 reactions, owing to the electron-withdrawing inductive effect of the bromine atom, which further stabilizes the negative charge on the departing anion.[2]
-
Mesylate is slightly more reactive than tosylate in SN2 reactions.[4] This is attributed to the smaller steric profile of the methyl group compared to the tolyl group and the absence of the slightly electron-donating methyl group on the aromatic ring.[3]
-
Tosylate , while slightly less reactive than mesylates and brosylates in SN2 reactions, is still an exceptionally good leaving group and is widely used. The aromatic ring in the tosylate group provides resonance stabilization for the negative charge.[1]
Practical Considerations for Synthesis and Drug Development
| Feature | Methanesulfonate (Mesylate) | p-Toluenesulfonate (Tosylate) | p-Bromobenzenesulfonate (Brosylate) |
| Precursor | Methanesulfonyl chloride (MsCl) | p-Toluenesulfonyl chloride (TsCl) | p-Bromobenzenesulfonyl chloride (BsCl) |
| Reactivity | High | High | Very High |
| Steric Hindrance | Low | Moderate | Moderate |
| Crystallinity | Often oils or low-melting solids | Often crystalline solids, easy to purify | Often crystalline solids |
| Cost & Availability | Generally the most cost-effective | Widely available and cost-effective | Generally more expensive |
| TLC Visualization | Poor (no UV chromophore) | Good (aromatic ring) | Good (aromatic ring) |
| Use with Tertiary Alcohols | Preferred due to less steric hindrance and formation of a reactive sulfene (B1252967) intermediate[3] | Can be sluggish with sterically hindered alcohols[3] | Similar to tosylate |
Mandatory Visualizations
Logical Relationship of Factors Affecting Leaving Group Ability
Caption: Logical flow from substituent electronics to SN2 reaction rate for sulfonate leaving groups.
General Experimental Workflow for Comparing Sulfonate Reactivity
Caption: Experimental workflow for the comparative kinetic analysis of sulfonate leaving groups.
Generalized SN2 Reaction Pathway
Caption: The concerted, single-step mechanism of an SN2 reaction involving a sulfonate leaving group.
Experimental Protocols
Synthesis of Alkyl Sulfonates from an Alcohol
Objective: To convert a primary alcohol into its corresponding mesylate, tosylate, and brosylate esters.
Materials:
-
Methanesulfonyl chloride (MsCl)
-
p-Toluenesulfonyl chloride (TsCl)
-
p-Bromobenzenesulfonyl chloride (BsCl)
-
Triethylamine (B128534) (Et₃N) or Pyridine (B92270)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-butanol (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) or pyridine (2.0 eq) to the solution.
-
Slowly add the respective sulfonyl chloride (MsCl, TsCl, or BsCl, 1.2 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl (if pyridine is used), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alkyl sulfonate.
-
Purify the product by flash column chromatography or recrystallization (tosylates and brosylates are often crystalline).
Kinetic Analysis of SN2 Reaction Rates
Objective: To determine the relative reaction rates for the substitution of different alkyl sulfonates with a common nucleophile.
Materials:
-
1-Butyl mesylate, 1-butyl tosylate, and 1-butyl brosylate (synthesized as above)
-
Sodium azide (B81097) (NaN₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Internal standard (e.g., dodecane)
-
Thermostated oil bath
-
Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)
Procedure:
-
Reaction Setup: For each sulfonate, prepare a solution in anhydrous DMF containing a known concentration of the alkyl sulfonate (e.g., 0.1 M) and the internal standard (e.g., 0.1 M).
-
Equilibration: Place the reaction vials in a thermostated oil bath (e.g., 50 °C) and allow them to equilibrate for 15 minutes with stirring.
-
Initiation: Prepare a stock solution of sodium azide in DMF (e.g., 1.0 M). To initiate each reaction simultaneously, add a specific volume of the NaN₃ solution to each vial to achieve the desired final concentration (e.g., 0.1 M). Start a timer immediately.
-
Monitoring: At regular time intervals (e.g., t = 0, 10, 20, 40, 60, 90 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.
-
Quenching: Immediately quench each aliquot by adding it to a vial containing a mixture of water and diethyl ether. Vortex thoroughly.
-
Sample Preparation: Allow the layers to separate and analyze the organic (ether) layer by GC or HPLC.
-
Analysis:
-
Generate a calibration curve for each starting material relative to the internal standard.
-
For each time point, determine the concentration of the remaining alkyl sulfonate.
-
Plot ln([Alkyl Sulfonate]) versus time. The slope of the resulting straight line is equal to -k_obs.
-
Calculate the relative rates by dividing the rate constant for each sulfonate by the rate constant of the reference sulfonate (e.g., mesylate).
-
Conclusion
The choice between methanesulfonates, tosylates, and brosylates is a nuanced decision that depends on the specific requirements of the synthetic transformation.
-
Brosylates are the most reactive and are ideal for substrates that are sluggish towards nucleophilic substitution.
-
Mesylates offer a good balance of high reactivity and low steric hindrance, making them a versatile choice, especially for sterically demanding substrates.
-
Tosylates are highly reliable and their tendency to form crystalline derivatives facilitates purification and handling.[3]
For drug development professionals, these differences can be leveraged to optimize reaction yields, reduce reaction times, and simplify purification processes, ultimately contributing to more efficient synthetic routes for complex pharmaceutical targets. The provided experimental protocols offer a framework for the rational selection and application of these indispensable leaving groups.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
A Comparative Guide to Analytical Methods for the Validation of Allyl Methanesulfonate Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of reactions involving allyl methanesulfonate (B1217627), a potent alkylating agent of significant interest in pharmaceutical synthesis and toxicology. Given its reactivity and potential genotoxicity, robust and sensitive analytical methods are crucial for monitoring its presence and reaction products at trace levels. This document focuses on Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical technique, while also offering a comparative analysis with alternative methods such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). The information presented is collated from established methods for structurally similar short-chain alkyl methanesulfonates and serves as a practical resource for method development and validation.
Comparison of Analytical Methods
The selection of an appropriate analytical technique for the analysis of allyl methanesulfonate and its reaction products is contingent on factors such as sensitivity, selectivity, sample matrix, and the specific goals of the analysis. While GC-MS is a powerful tool for volatile and semi-volatile compounds, alternative methods offer distinct advantages in certain applications.[1][2]
| Parameter | GC-MS | HPLC-UV (with Derivatization) | LC-MS/MS |
| Principle | Separation of volatile compounds followed by mass-based detection. | Separation of non-volatile compounds with UV detection after chemical modification to add a UV-absorbing chromophore. | Separation of non-volatile compounds followed by highly sensitive and selective mass-based detection. |
| Sensitivity | High, with Limits of Detection (LOD) and Quantitation (LOQ) often in the low ppm to ppb range.[3][4][5] | Moderate, with sensitivity being highly dependent on the derivatization agent.[6][7] | Very High, often the most sensitive technique for non-volatile analytes.[8][9] |
| Selectivity | High, especially when using Selected Ion Monitoring (SIM) or tandem mass spectrometry (MS/MS).[4][10] | Moderate, potential for interference from other UV-absorbing compounds in the matrix.[6] | Very High, due to the specificity of precursor-product ion transitions in Multiple Reaction Monitoring (MRM) mode.[8] |
| Sample Volatility | Requires analytes to be volatile or amenable to derivatization to increase volatility.[1][2] | Suitable for non-volatile and thermally labile compounds.[11] | Suitable for a wide range of non-volatile and thermally labile compounds.[2][11] |
| Derivatization | May be required for polar or non-volatile analytes to improve chromatographic behavior. | Often necessary for analytes lacking a strong chromophore, such as alkyl sulfonates.[6][7][12] | Generally not required, simplifying sample preparation.[8][11] |
| Instrumentation Cost | Moderate to High | Low to Moderate | High |
| Typical Run Time | 10-30 minutes | 15-45 minutes | 10-20 minutes |
| Strengths | Excellent for volatile and semi-volatile compounds, robust, and widely available.[1][11] | Cost-effective, suitable for non-volatile compounds.[6][7][12] | Highest sensitivity and selectivity for non-volatile compounds, suitable for complex matrices.[8][9][11] |
| Limitations | Not suitable for non-volatile or thermally labile compounds without derivatization.[2][11] | Indirect analysis due to derivatization, potentially lower selectivity.[6][7] | Higher instrument cost and complexity.[11] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the analysis of short-chain alkyl methanesulfonates, which can be adapted for this compound.
GC-MS Method for this compound (Adapted from similar compounds)
This method is adapted from validated procedures for methyl, ethyl, and isopropyl methanesulfonates.[3][4][5][10][13]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Accurately weigh approximately 100 mg of the reaction mixture or sample into a centrifuge tube.
-
Add 1 mL of a suitable organic solvent (e.g., Dichloromethane or n-Hexane).
-
Vortex for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge at 5000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic layer to a clean vial for GC-MS analysis.
2. GC-MS Parameters
-
Column: DB-624, 30 m x 0.32 mm, 1.8 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Inlet Temperature: 220 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 150 °C at 10 °C/min.
-
Ramp to 220 °C at 20 °C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor for characteristic ions of this compound.
Alternative Method: HPLC-UV with Derivatization
This method is suitable for instances where GC-MS is not available or for non-volatile reaction products.
1. Derivatization
-
To a known amount of the sample, add a solution of a derivatizing agent that introduces a chromophore (e.g., a substituted aromatic thiol or amine) in an appropriate solvent.
-
The reaction may require heating and/or a catalyst. The specific conditions will depend on the chosen derivatizing agent.
2. HPLC-UV Parameters
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water or a suitable buffer.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: At the wavelength of maximum absorbance of the derivatized analyte.
Mandatory Visualizations
To further elucidate the experimental and logical processes, the following diagrams are provided.
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Logical guide for selecting an analytical method for this compound.
References
- 1. rroij.com [rroij.com]
- 2. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. japsonline.com [japsonline.com]
- 4. rroij.com [rroij.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. mdpi.com [mdpi.com]
- 7. HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers [mdpi.com]
- 10. Determination of genotoxic alkyl methane sulfonates and alkyl paratoluene sulfonates in lamivudine using hyphenated techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Determination of Alkyl Methanesulfonates in Doxazosin Mesylate by Gas Chromatography-mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NMR Spectroscopic Characterization of Allyl Methanesulfonate Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of products resulting from the reaction of allyl methanesulfonate (B1217627) with various nucleophiles. Detailed experimental protocols, quantitative NMR data, and comparisons with alternative analytical techniques are presented to aid in the identification and analysis of these compounds.
Introduction to Allyl Methanesulfonate Reactivity
This compound is a versatile electrophile commonly employed in organic synthesis to introduce the allyl group. Its reactivity stems from the good leaving group ability of the methanesulfonate (mesylate) anion, facilitating nucleophilic substitution reactions. This guide focuses on the characterization of products formed from the reaction of this compound with O-, N-, and S-nucleophiles, specifically phenol (B47542), aniline (B41778), and cysteine, respectively.
Reaction Pathways and Characterization Workflow
The following diagram illustrates the general reaction pathways of this compound with different nucleophiles and the subsequent workflow for product characterization using NMR spectroscopy.
Caption: General reaction of this compound and NMR workflow.
I. O-Alkylation: Synthesis and Characterization of Allyl Phenyl Ether
The reaction of this compound with phenol under basic conditions yields allyl phenyl ether.
Experimental Protocol: Synthesis of Allyl Phenyl Ether
Materials:
-
Phenol
-
This compound
-
Potassium carbonate (anhydrous)
-
Acetone (B3395972) (anhydrous)
-
Diethyl ether
-
10% Sodium hydroxide (B78521) solution
-
Distilled water
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
-
Stir the mixture and add this compound (1.1 eq) dropwise.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with 10% sodium hydroxide solution to remove unreacted phenol, followed by a wash with distilled water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate (B1210297) gradient) to yield pure allyl phenyl ether.[1]
NMR Spectroscopic Data for Allyl Phenyl Ether
| Proton (¹H) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2' | 6.02 - 6.12 | m | |
| H-1' | 4.55 | dt | 5.3, 1.5 |
| H-3' (trans) | 5.42 | dq | 17.3, 1.5 |
| H-3' (cis) | 5.27 | dq | 10.6, 1.5 |
| Ar-H | 6.88 - 7.30 | m |
| Carbon (¹³C) | Chemical Shift (δ, ppm) |
| C-1' | 68.8 |
| C-2' | 132.8 |
| C-3' | 117.8 |
| C-ipso | 158.4 |
| C-ortho | 114.8 |
| C-meta | 129.5 |
| C-para | 121.1 |
Comparison with Other Analytical Techniques
| Technique | Key Findings for Allyl Phenyl Ether |
| FTIR (cm⁻¹) | ~3070 (C-H, sp²), ~2930 (C-H, sp³), ~1645 (C=C), ~1240 (C-O, aryl ether).[2][3] |
| Mass Spec (EI) | m/z (%): 134 (M⁺), 94, 77, 41.[2] |
II. N-Alkylation: Synthesis and Characterization of N-Allylaniline
The reaction between this compound and aniline produces N-allylaniline.
Experimental Protocol: Synthesis of N-Allylaniline
Materials:
-
Aniline
-
This compound
-
Sodium hydroxide
-
Water
Procedure:
-
In a flask equipped with a stirrer, reflux condenser, and thermometer, a mixture of aniline (4.0 eq) and a 25% by mass aqueous solution of sodium hydroxide (2.0 eq) is heated to 80 °C.[4]
-
This compound (1.0 eq) is added dropwise over 2 hours while maintaining the temperature between 75 and 84 °C.[4]
-
The mixture is stirred at this temperature for an additional 2 hours.[4]
-
After cooling to room temperature, the organic layer is separated.[4]
-
The crude product is purified by distillation under reduced pressure to yield N-allylaniline.[4]
NMR Spectroscopic Data for N-Allylaniline
| Proton (¹H) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2' | 5.85 - 6.00 | m | |
| H-1' | 3.78 | dt | 5.4, 1.5 |
| H-3' (trans) | 5.25 | dq | 17.2, 1.5 |
| H-3' (cis) | 5.12 | dq | 10.2, 1.5 |
| N-H | 3.70 | br s | |
| Ar-H | 6.58 - 7.20 | m |
| Carbon (¹³C) | Chemical Shift (δ, ppm) |
| C-1' | 46.5 |
| C-2' | 134.9 |
| C-3' | 116.3 |
| C-ipso | 148.1 |
| C-ortho | 112.9 |
| C-meta | 129.2 |
| C-para | 117.2 |
Comparison with Other Analytical Techniques
| Technique | Key Findings for N-Allylaniline |
| FTIR (cm⁻¹) | ~3410 (N-H), ~3060 (C-H, sp²), ~2920 (C-H, sp³), ~1640 (C=C), ~1600, 1505 (C=C, aromatic).[5][6] |
| Mass Spec (EI) | m/z (%): 133 (M⁺), 132, 106, 77.[7] |
III. S-Alkylation: Synthesis and Characterization of S-Allyl-L-cysteine
Proposed Experimental Protocol: Synthesis of S-Allyl-L-cysteine
Materials:
-
L-cysteine
-
This compound
-
Sodium hydroxide
-
Water or a suitable buffer solution
Procedure:
-
Dissolve L-cysteine (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq) under an inert atmosphere to form the sodium thiolate.
-
Cool the solution in an ice bath and add this compound (1.0 eq) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Acidify the reaction mixture with an appropriate acid (e.g., acetic acid) to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize from a suitable solvent system (e.g., water/ethanol) for further purification if necessary.
NMR Spectroscopic Data for S-Allyl-L-cysteine
| Proton (¹H) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| α-CH | 3.8 - 3.9 | m | |
| β-CH₂ | 2.9 - 3.1 | m | |
| Allyl-CH₂ | 3.2 - 3.3 | d | ~7 |
| Allyl =CH- | 5.7 - 5.9 | m | |
| Allyl =CH₂ | 5.1 - 5.3 | m |
| Carbon (¹³C) | Chemical Shift (δ, ppm) |
| COOH | ~173 |
| α-CH | ~54 |
| β-CH₂ | ~34 |
| Allyl-CH₂ | ~35 |
| Allyl =CH- | ~134 |
| Allyl =CH₂ | ~118 |
Comparison with Other Analytical Techniques
| Technique | Key Findings for S-Allyl-L-cysteine |
| FTIR (cm⁻¹) | Broad O-H and N-H stretches, C=O stretch (~1720), C=C stretch (~1640). |
| Mass Spec (ESI) | m/z: 162.05 [M+H]⁺.[8][9] |
Logical Relationships in NMR Signal Assignment
The following diagram illustrates the logical process of assigning NMR signals to the protons of the allyl group in a generic product.
Caption: NMR signal assignment logic for an allyl group.
Conclusion
NMR spectroscopy is an indispensable tool for the characterization of products arising from reactions of this compound. The distinct chemical shifts and coupling patterns of the allyl protons provide a clear fingerprint for confirming the successful introduction of the allyl group. When combined with ¹³C NMR and other analytical techniques such as FTIR and mass spectrometry, a comprehensive and unambiguous structural elucidation of the reaction products can be achieved. The data and protocols presented in this guide serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.
References
- 1. prepchem.com [prepchem.com]
- 2. Allyl phenyl ether | C9H10O | CID 74458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Allyl phenyl ether(1746-13-0) IR Spectrum [m.chemicalbook.com]
- 4. N-ALLYLANILINE synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. N-Allylaniline [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Comparative Study of LC-MS and FIA-(ESI)MS for Quantitation of S-Allyl-L-Cysteine in Aged Garlic Supplements - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Analysis for Monitoring Allyl Methanesulfonate Reaction Kinetics
For researchers, scientists, and drug development professionals engaged in synthetic chemistry and process development, understanding the reaction kinetics of alkylating agents like allyl methanesulfonate (B1217627) is crucial for ensuring safety, optimizing yield, and maintaining process control. Allyl methanesulfonate, a potent electrophile, readily undergoes nucleophilic substitution reactions, the rates of which are critical to characterize. High-Performance Liquid Chromatography (HPLC) stands out as a primary analytical tool for this purpose, offering robust, sensitive, and quantitative monitoring of reactants and products over time. This guide provides a comparative overview of HPLC methods for the kinetic analysis of this compound reactions, supported by representative experimental data and protocols.
Comparison of Analytical Methodologies
While HPLC is a dominant technique, other methods can also be employed for kinetic studies of sulfonate esters. The choice of method depends on factors such as the required sensitivity, the complexity of the reaction mixture, and the availability of equipment.
| Analytical Method | Principle | Advantages | Disadvantages | Typical Application |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on polarity. | High sensitivity, wide applicability, excellent for aqueous samples, allows for gradient elution to resolve complex mixtures. | May require derivatization for compounds lacking a UV chromophore. | Monitoring the disappearance of this compound and the appearance of products in real-time from reaction aliquots. |
| Gas Chromatography (GC) | Separation based on volatility and polarity. | Excellent for volatile compounds, high resolution. | Not suitable for non-volatile reactants or products; may require derivatization to increase volatility. | Analysis of volatile byproducts or after derivatization of the main components. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides structural information, non-destructive, can monitor multiple species simultaneously without separation. | Lower sensitivity compared to HPLC, requires higher concentrations, more expensive instrumentation. | In situ monitoring of reactions to observe intermediates and final products without sampling. |
| Titration | Measures the concentration of a substance by reacting it with a solution of known concentration. | Simple, inexpensive, does not require sophisticated equipment. | Low sensitivity, not suitable for complex mixtures, requires a quantifiable reaction for the titrant. | Measuring the consumption of an acidic or basic reactant or the formation of an acidic or basic product. |
HPLC Methodologies for Sulfonate Ester Analysis
The analysis of sulfonate esters like this compound by HPLC often utilizes reversed-phase columns, typically C8 or C18.[1] Due to the lack of a strong chromophore in many aliphatic sulfonates, UV detection can be challenging at low concentrations.[2] To overcome this, derivatization is a common strategy to enhance UV absorbance and improve sensitivity.[3][4] Alternatively, for surfactants or ionic sulfonates, ion-pair chromatography with indirect photometric detection can be employed.[1][5]
Representative Experimental Protocol: HPLC Analysis of a Nucleophilic Substitution Reaction
This protocol describes a general method for monitoring the reaction of this compound with a nucleophile (e.g., an amine or a phenoxide) using RP-HPLC with pre-column derivatization for enhanced UV detection.
1. Reaction Setup:
-
In a thermostated reactor vessel, dissolve this compound and the chosen nucleophile in a suitable solvent (e.g., acetonitrile).
-
Initiate the reaction and start a timer.
2. Sampling and Quenching:
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a cold solvent or by adding a reagent that neutralizes one of the reactants.
3. Derivatization (Example using N,N-diethyldithiocarbamate for unreacted this compound):
-
To the quenched sample, add a solution of a derivatizing agent such as N,N-diethyldithiocarbamate.[4]
-
Allow the derivatization reaction to proceed to completion under controlled temperature and time. This step renders the sulfonate ester detectable at higher UV wavelengths.
4. HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
HPLC Parameters:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[6]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Gradient Elution: A time-based gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B is often used to resolve polar reactants from less polar products. A typical gradient might be: 0-20 min, 65-50% A; 20-45 min, 50-15% A.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 40 °C.[6]
-
Detection: UV at a wavelength suitable for the derivatized product (e.g., 277 nm).[4]
-
5. Data Analysis:
-
Integrate the peak areas of the reactant (derivatized this compound) and the product(s) at each time point.
-
Plot the concentration of the reactant versus time to determine the reaction rate and order.
Quantitative Data Presentation
The following table presents simulated data for a pseudo-first-order kinetic experiment where the concentration of the nucleophile is in large excess compared to this compound.
| Time (minutes) | This compound Peak Area | Concentration (mM) | ln([AMS]) |
| 0 | 1,250,000 | 10.00 | 2.303 |
| 10 | 935,000 | 7.48 | 2.012 |
| 20 | 700,000 | 5.60 | 1.723 |
| 30 | 525,000 | 4.20 | 1.435 |
| 60 | 220,000 | 1.76 | 0.565 |
| 90 | 92,000 | 0.74 | -0.301 |
| 120 | 38,000 | 0.30 | -1.204 |
AMS: this compound
Plotting ln([AMS]) versus time would yield a straight line, the slope of which is the negative of the pseudo-first-order rate constant (-k').
Visualizing the Workflow and Reaction
To better illustrate the processes involved, the following diagrams created using Graphviz are provided.
Caption: Workflow for HPLC-based kinetic analysis of this compound.
Caption: SN2 reaction pathway for this compound with a nucleophile.
Conclusion
HPLC is a powerful and versatile tool for the kinetic analysis of this compound reactions. Its high sensitivity and quantitative accuracy make it superior to many other methods, particularly for tracking trace-level components in complex matrices. When direct UV detection is insufficient, derivatization techniques can be readily applied to enhance detectability. By following a structured experimental protocol, researchers can obtain reliable kinetic data essential for the development and optimization of chemical processes involving this reactive intermediate.
References
- 1. HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid by derivatization followed by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pnrjournal.com [pnrjournal.com]
A Comparative Guide to SN1 and SN2 Pathways for Allylic Methanesulfonates
For Researchers, Scientists, and Drug Development Professionals
The nucleophilic substitution of allylic methanesulfonates represents a critical transformation in organic synthesis, offering a versatile route to a wide array of functionalized molecules. The competition between the unimolecular (SN1) and bimolecular (SN2) pathways governs the product distribution and stereochemical outcome of these reactions. Understanding the factors that favor one pathway over the other is paramount for controlling reaction selectivity and achieving desired synthetic targets. This guide provides an objective comparison of the SN1 and SN2 pathways for allylic methanesulfonates, supported by experimental data and detailed methodologies.
Mechanistic Overview
Allylic methanesulfonates are excellent substrates for nucleophilic substitution due to the good leaving group ability of the methanesulfonate (B1217627) (mesylate) group and the ability of the allylic system to stabilize both carbocationic intermediates (favoring SN1) and transition states (favoring SN2).
The SN1 pathway proceeds through a two-step mechanism involving the formation of a resonance-stabilized allylic carbocation. This intermediate can be attacked by a nucleophile at either of the two electrophilic carbon atoms, often leading to a mixture of regioisomeric products.
In contrast, the SN2 pathway is a concerted, one-step process where the nucleophile attacks the substrate at the same time as the leaving group departs. This pathway typically leads to a single product with inversion of stereochemistry at the reaction center. A variation of this mechanism, the SN2' pathway , involves the nucleophile attacking the γ-carbon of the allylic system, resulting in a rearranged product.
Comparative Data
The following tables summarize key experimental data illustrating the competition between SN1 and SN2 pathways for allylic systems. While direct comparisons for a single allylic methanesulfonate under both SN1 and SN2 conditions are scarce in the literature, data from analogous systems with good leaving groups (like tosylates and chlorides) provide valuable insights.
Table 1: Product Distribution in the Solvolysis (SN1) of Allyl p-Toluenesulfonate in 70% Aqueous Acetone (B3395972)
| Product | Percentage |
| Allyl Alcohol | 87% |
| Diallyl Ether | 13% |
Data sourced from Sneen, R. A., & Bradley, W. A. (1972). The mechanism of substitution at a saturated carbon atom. XXXI. The ion-pair mechanism for the solvolysis of allyl and 3-buten-2-yl p-toluenesulfonates. Journal of the American Chemical Society, 94(20), 6975–6982.
Table 2: Second-Order Rate Constants for the Reaction of Allyl Chloride with Various Nucleophiles in Methanol at 25°C (Illustrative of SN2 Reactivity)
| Nucleophile | Rate Constant (k₂), M⁻¹s⁻¹ |
| I⁻ | 1.1 x 10⁻³ |
| Br⁻ | 1.7 x 10⁻⁴ |
| Cl⁻ | 1.0 x 10⁻⁵ |
| N₃⁻ | 4.5 x 10⁻³ |
| CH₃O⁻ | 1.0 x 10⁻⁴ |
Data adapted from Pross, A., & Shaik, S. S. (1982). The SN2 reaction. A comprehensive model. Journal of the American Chemical Society, 104(1), 187–192.
Table 3: Product Distribution from the Reaction of Cinnamyl Chloride with Sodium Azide in Acetone (Illustrative of SN2 vs. SN2' Competition)
| Product | Percentage |
| Cinnamyl Azide (SN2 product) | 92% |
| α-Phenylallyl Azide (SN2' product) | 8% |
Qualitative trend based on the general principles of allylic substitution.
Experimental Protocols
Protocol 1: Solvolysis of an Allylic Sulfonate (SN1 Conditions)
This protocol is a general procedure for the solvolysis of an allylic methanesulfonate, designed to favor the SN1 pathway.
Materials:
-
Allylic methanesulfonate (e.g., cinnamyl methanesulfonate)
-
Solvent: 70% aqueous acetone (v/v)
-
Buffer (e.g., 2,6-lutidine) to neutralize the liberated methanesulfonic acid
-
Standard glassware for reflux and extraction
-
Analytical instruments (GC-MS or NMR) for product analysis
Procedure:
-
A solution of the allylic methanesulfonate (typically 0.05-0.1 M) in 70% aqueous acetone is prepared.
-
An equimolar amount of a non-nucleophilic buffer, such as 2,6-lutidine, is added to the solution.
-
The reaction mixture is maintained at a constant temperature (e.g., 25°C or 50°C) in a thermostated bath.
-
Aliquots of the reaction mixture are withdrawn at various time intervals.
-
The reaction in the aliquots is quenched by dilution with cold ether and water.
-
The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is carefully removed under reduced pressure.
-
The product mixture is analyzed by GC-MS or NMR to determine the relative percentages of the unrearranged and rearranged allylic alcohols and any ether byproducts.
-
The rate of the reaction can be followed by monitoring the disappearance of the starting material or the appearance of products over time.
Protocol 2: Reaction of an Allylic Methanesulfonate with a Strong Nucleophile (SN2 Conditions)
This protocol outlines a general procedure for the reaction of an allylic methanesulfonate with a strong nucleophile in an aprotic solvent to favor the SN2 pathway.
Materials:
-
Allylic methanesulfonate (e.g., allyl methanesulfonate)
-
Strong nucleophile (e.g., sodium azide, sodium cyanide)
-
Polar aprotic solvent (e.g., acetone, DMF, or DMSO)
-
Standard glassware for inert atmosphere reactions
-
Analytical instruments (GC-MS or NMR) for product analysis
Procedure:
-
The allylic methanesulfonate is dissolved in a dry, polar aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
A solution or suspension of the strong nucleophile (typically 1.1-1.5 equivalents) in the same solvent is added to the reaction mixture.
-
The reaction is stirred at a specific temperature (e.g., room temperature or slightly elevated) and monitored by thin-layer chromatography (TLC) or another suitable technique.
-
Upon completion, the reaction mixture is quenched by the addition of water.
-
The product is extracted into an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography, if necessary.
-
The structure and purity of the product(s) are confirmed by NMR, IR, and mass spectrometry to determine the ratio of SN2 and any potential SN2' products.
Visualizing the Pathways
The following diagrams illustrate the key mechanistic steps and logical relationships in the SN1 and SN2 pathways for allylic methanesulfonates.
Caption: The SN1 pathway involves a slow, rate-determining formation of a resonance-stabilized allylic carbocation, which can then be attacked by a nucleophile at two different positions to yield a mixture of products.
Caption: The SN2 pathway is a concerted reaction where the nucleophile attacks the substrate as the leaving group departs, proceeding through a single transition state to form the product with inversion of stereochemistry.
Caption: The SN2' pathway is a concerted reaction variant where the nucleophile attacks the γ-carbon of the allylic system, leading to a rearranged product.
A Comparative Guide to the Reactivity of Allyl Methanesulfonate and Methallyl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug development, the selection of appropriate alkylating agents is paramount for achieving desired reaction outcomes and biological activities. Allylic methanesulfonates are versatile reagents, but subtle structural modifications can significantly alter their reactivity. This guide provides an objective comparison of the reactivity of allyl methanesulfonate (B1217627) and methallyl methanesulfonate, supported by theoretical principles and a proposed experimental framework for direct comparison.
Theoretical Reactivity Comparison
The reactivity of allyl and meththis compound in nucleophilic substitution reactions is primarily governed by a competition between SN1 and SN2 pathways. The additional methyl group on the methallyl structure introduces significant electronic and steric differences that influence which mechanism predominates.
-
This compound: As a primary allylic sulfonate, this compound is more likely to react via an SN2 mechanism, involving a direct backside attack by a nucleophile on the carbon bearing the methanesulfonate leaving group. The transition state is stabilized by the adjacent π-system. While an SN1 pathway is possible due to the formation of a resonance-stabilized primary allylic carbocation, it is generally less favored than for more substituted allylic systems.
-
Meththis compound: The presence of a methyl group on the double bond of meththis compound has two key effects. Electronically, the methyl group is electron-donating, which would further stabilize the formation of a tertiary allylic carbocation intermediate. This significantly increases the propensity for an SN1-type reaction mechanism. Sterically, the methyl group hinders the direct backside attack required for an SN2 reaction. Consequently, meththis compound is expected to have a greater tendency to react through an SN1 pathway compared to this compound.
This theoretical analysis suggests that meththis compound may react faster in solvolysis reactions or with weaker nucleophiles that favor an SN1 pathway, due to the formation of a more stable carbocation. Conversely, with strong, unhindered nucleophiles, the SN2 reaction of this compound might be more facile.
Proposed Experimental Protocol for Reactivity Comparison
To empirically determine the relative reactivity of this compound and meththis compound, a kinetic study is proposed.
Objective: To compare the rates of nucleophilic substitution of this compound and meththis compound with a common nucleophile.
Materials:
-
This compound
-
Meththis compound
-
Sodium azide (B81097) (as nucleophile)
-
Acetone (as solvent)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)
Procedure:
-
Prepare 0.1 M stock solutions of this compound, meththis compound, and sodium azide in acetone.
-
In a thermostated reaction vessel at 25°C, combine 10 mL of the sodium azide solution and 1 mL of the internal standard solution.
-
Initiate the reaction by adding 1 mL of the this compound stock solution.
-
Immediately withdraw a 0.5 mL aliquot (t=0) and quench it in a vial containing a suitable quenching agent (e.g., a large excess of water).
-
Withdraw and quench aliquots at regular time intervals (e.g., 5, 10, 15, 30, 60, 120 minutes).
-
Repeat steps 2-5 using the meththis compound stock solution.
-
Analyze the quenched samples by GC-MS or HPLC to determine the concentration of the respective methanesulfonate ester at each time point relative to the internal standard.
-
Plot the natural logarithm of the concentration of the methanesulfonate ester versus time for each reaction. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k).
Data Presentation
The quantitative data obtained from the proposed experiment can be summarized as follows:
| Compound | Pseudo-First-Order Rate Constant (k) at 25°C (s⁻¹) | Half-life (t₁/₂) (s) |
| This compound | Experimental Value | Calculated Value |
| Meththis compound | Experimental Value | Calculated Value |
Table of hypothetical data presentation. Actual values would be determined experimentally.
Visualizations
Reaction Pathways
Allylation Site Selectivity: A Comparative Analysis of Allyl Methanesulfonate
For researchers, scientists, and drug development professionals, achieving precise control over reaction selectivity is a cornerstone of efficient and successful synthesis. In the realm of allylation reactions, the choice of the allylating agent plays a pivotal role in dictating the outcome, particularly when substrates with multiple nucleophilic sites are involved. This guide provides a comparative analysis of allylation site selectivity, with a focus on validating the performance of allyl methanesulfonate (B1217627) against other common allylating agents. The information presented herein is supported by experimental data and detailed protocols to aid in the rational design of synthetic strategies.
Introduction to Allylation and Site Selectivity
Allylation, the introduction of an allyl group into a molecule, is a fundamental transformation in organic synthesis, providing a versatile handle for further functionalization. However, when a substrate possesses multiple reactive sites, such as the oxygen and carbon atoms of a phenol (B47542) (O- vs. C-allylation) or the nitrogen and oxygen atoms of an aminophenol (N- vs. O-allylation), controlling the site of allylation becomes a critical challenge. The selectivity of this process is influenced by several factors, including the nature of the substrate, the reaction conditions (solvent, temperature, base), and, most importantly, the leaving group of the allylating agent.
Allyl methanesulfonate (MsO-allyl) is an effective allylating agent that often exhibits distinct selectivity profiles compared to more traditional reagents like allyl bromide. The mesylate group is an excellent leaving group, influencing the reaction mechanism and, consequently, the regioselectivity.
Comparative Analysis of Allylating Agents
To objectively evaluate the site selectivity of this compound, a comparative study is essential. Phenol and 4-aminophenol (B1666318) serve as excellent model substrates to investigate O- versus C-allylation and N- versus O-allylation, respectively. The following tables summarize the expected relative performance of this compound in comparison to other common allylating agents based on established principles of organic chemistry.
O- versus C-Allylation of Phenol
The allylation of phenol can yield either the O-allylated product, allyl phenyl ether, or the C-allylated products, 2-allylphenol (B1664045) and 4-allylphenol. The ratio of these products is highly dependent on the reaction conditions and the allylating agent.
| Allylating Agent | Leaving Group | Predominant Product (Typical Conditions) | Rationale |
| This compound | Methanesulfonate (⁻OMs) | O-Allylphenol | The highly effective mesylate leaving group favors an S(_N)2-type reaction at the more accessible oxygen atom, especially under kinetic control. |
| Allyl Bromide | Bromide (Br⁻) | Mixture of O- and C-Allylphenols | The bromide leaving group can facilitate both S(_N)2 and S(_N)2' pathways, and the reaction is sensitive to conditions. Harder nucleophilic character at oxygen favors O-allylation, while the softer carbon nucleophile of the ring can also react. |
| Allyl Carbonate | Carbonate derivative | O-Allylphenol | Often used in palladium-catalyzed reactions (e.g., Tsuji-Trost), which are highly selective for O-allylation of phenols. |
N- versus O-Allylation of 4-Aminophenol
4-Aminophenol presents two nucleophilic centers: the nitrogen of the amino group and the oxygen of the hydroxyl group. The selective allylation of one over the other is a common challenge in the synthesis of pharmaceutical intermediates.
| Allylating Agent | Leaving Group | Predominant Product (Typical Conditions) | Rationale |
| This compound | Methanesulfonate (⁻OMs) | N-Allyl-4-aminophenol | The amino group is generally a softer and more nucleophilic center than the hydroxyl group, leading to preferential N-allylation. The good leaving group on this compound facilitates this reaction. |
| Allyl Bromide | Bromide (Br⁻) | Mixture of N- and O-Allylphenols | Similar to phenol, the outcome is highly dependent on reaction conditions. Basicity and nucleophilicity of the N and O atoms can be modulated by the choice of base and solvent, influencing the product ratio. |
| Allyl Acetate (B1210297) (in presence of Pd catalyst) | Acetate (⁻OAc) | N-Allyl-4-aminophenol | Palladium-catalyzed allylation with allyl acetate typically shows high selectivity for the more nucleophilic nitrogen atom. |
Experimental Protocols
To validate the site selectivity of this compound, the following experimental protocols can be employed.
Experiment 1: Competitive O- vs. C-Allylation of Phenol
Objective: To determine the ratio of O-allylated to C-allylated products in the reaction of phenol with this compound and, for comparison, allyl bromide.
Materials:
-
Phenol
-
This compound
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone (B3395972) (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Internal standard (e.g., naphthalene) for GC-MS analysis
Procedure:
-
To two separate round-bottom flasks, add phenol (1.0 eq) and potassium carbonate (1.5 eq).
-
Add anhydrous acetone to each flask and stir the suspension.
-
To the first flask, add this compound (1.1 eq) dropwise.
-
To the second flask, add allyl bromide (1.1 eq) dropwise.
-
Stir both reactions at room temperature for 24 hours, monitoring the progress by TLC.
-
Upon completion, filter the reaction mixtures to remove K₂CO₃.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Prepare a sample of the crude product for GC-MS analysis by dissolving a known amount in a solvent containing a known concentration of an internal standard.
Experiment 2: Analysis of Product Ratios by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To quantify the ratio of O-allylphenol, 2-allylphenol, and 4-allylphenol.
GC-MS Parameters:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range: 40-400 m/z.
Data Analysis:
-
Identify the peaks corresponding to O-allylphenol, 2-allylphenol, 4-allylphenol, and the internal standard based on their retention times and mass spectra.
-
Integrate the peak areas of the identified products and the internal standard.
-
Calculate the relative response factors for each analyte if not already known.
-
Determine the molar ratio of the products to quantify the site selectivity.
Visualizing Reaction Pathways and Workflows
To better understand the processes involved, diagrams generated using Graphviz (DOT language) can be highly effective.
Logical Workflow for Site Selectivity Validation
Caption: Experimental workflow for validating allylation site selectivity.
Simplified Palladium-Catalyzed O-Allylation Pathway (Tsuji-Trost Type)
Caption: Simplified Tsuji-Trost O-allylation catalytic cycle.
Conclusion
The validation of allylation site selectivity is crucial for the development of robust and predictable synthetic methodologies. This compound often provides a valuable alternative to traditional allylating agents, potentially offering improved selectivity under specific conditions. By employing the comparative experimental protocols and analytical methods outlined in this guide, researchers can make informed decisions about the most suitable allylating agent for their specific synthetic targets, ultimately leading to more efficient and successful drug discovery and development programs.
A Comparative Analysis of the Alkylating Potential of Allyl Methanesulfonate and Other Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative and qualitative comparison of the alkylating potential of allyl methanesulfonate (B1217627) against other commonly used alkylating agents. The information presented is supported by experimental data from peer-reviewed literature to assist researchers in making informed decisions regarding the selection and application of these compounds in their work.
Introduction to Alkylating Agents
Alkylating agents are a class of reactive compounds that introduce alkyl groups into nucleophilic sites on organic molecules. In a biological context, their primary mode of action involves the alkylation of DNA, proteins, and other macromolecules. This activity underlies their use as chemotherapeutic agents for treating cancer, as well as their mutagenic and carcinogenic properties. The reactivity of an alkylating agent is a critical determinant of its biological effects and is largely governed by its chemical structure and reaction mechanism.
Alkylating agents are broadly classified based on their reaction kinetics as either S(_N)1 (substitution nucleophilic unimolecular) or S(_N)2 (substitution nucleophilic bimolecular) type agents.
-
S(_N)1 Agents: These compounds first undergo a slow, rate-determining step to form a reactive carbocation intermediate. This intermediate then rapidly reacts with a nucleophile. The reaction rate is primarily dependent on the concentration of the alkylating agent itself.
-
S(_N)2 Agents: These agents react in a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. The reaction rate is dependent on the concentrations of both the alkylating agent and the nucleophile.
Allyl methanesulfonate is known to be a potent S(_N)2 alkylating agent, exhibiting high reactivity towards nucleophiles. This guide will compare its alkylating potential with other agents, providing a framework for understanding its relative reactivity and potential applications.
Quantitative Comparison of Alkylating Potential
The alkylating potential of these agents can be quantitatively assessed using various methods, with the 4-(p-nitrobenzyl)pyridine (NBP) assay being a widely accepted standard.[1][2] This colorimetric assay measures the rate at which an alkylating agent reacts with the nucleophile NBP. The resulting data, often expressed as a second-order rate constant (k(_2)), provides a direct measure of alkylating reactivity.
While a specific second-order rate constant for this compound with NBP was not found in the reviewed literature, its high S(_N)2 reactivity is well-documented.[3] One study that correlated the alkylating and mutagenic activities of various allylic compounds using the NBP assay reported a high relative alkylating potential for a compound strongly suggested to be this compound, though not explicitly named.[3] For a direct quantitative comparison, the table below presents the reaction rate constants for several common alkylating agents with NBP.
| Alkylating Agent | Reaction Mechanism | Rate Constant (k(_2)) with NBP (M
| Reference |
| This compound | S(_N)2 | High (Specific value not available in cited literature) | [3] |
| Methyl Methanesulfonate (MMS) | S(_N)2 | 0.0018 | [4] |
| Ethyl Methanesulfonate (EMS) | S(_N)2 | 0.00045 | [4] |
| Isopropyl Methanesulfonate (iPMS) | S(_N)1/S(_N)2 | 0.00012 | [4] |
| N-methyl-N-nitrosourea (MNU) | S(_N)1 | 0.00028 | [4] |
| N-ethyl-N-nitrosourea (ENU) | S(_N)1 | 0.00006 | [4] |
Experimental Protocols
4-(p-Nitrobenzyl)pyridine (NBP) Colorimetric Assay for Alkylating Potential
This protocol outlines the general procedure for determining the alkylating potential of a compound using the NBP assay.[1][2]
Materials:
-
Alkylating agent to be tested
-
4-(p-nitrobenzyl)pyridine (NBP)
-
Methanol (or other suitable solvent)
-
Triethylamine or another suitable base
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the alkylating agent in methanol at a known concentration.
-
Prepare a stock solution of NBP in methanol (e.g., 5% w/v).
-
-
Reaction Mixture:
-
In a reaction vessel, combine a specific volume of the alkylating agent solution with the NBP solution. The final concentrations should be carefully controlled and recorded.
-
Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a defined period. The incubation time will vary depending on the expected reactivity of the agent.
-
-
Color Development:
-
After incubation, add a specific volume of a base (e.g., triethylamine) to the reaction mixture. This step develops the characteristic blue color of the alkylated NBP product.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for the colored product (typically around 600 nm).
-
A blank sample containing all components except the alkylating agent should be used to zero the spectrophotometer.
-
-
Quantification:
-
The concentration of the alkylated NBP can be determined using a standard curve prepared with a known concentration of the colored product or by using the molar extinction coefficient.
-
The second-order rate constant (k(_2)) can be calculated from the reaction rate, the initial concentrations of the alkylating agent, and NBP.
-
Signaling Pathways and Logical Relationships
DNA Damage Response to Alkylating Agents
Alkylating agents induce a complex cellular response primarily initiated by the recognition of DNA adducts. This triggers a cascade of signaling events collectively known as the DNA Damage Response (DDR). The specific pathways activated depend on the nature of the DNA lesion and the cell cycle phase. The following diagram illustrates a simplified overview of the DDR pathway initiated by DNA alkylation.
Caption: Overview of the DNA Damage Response pathway initiated by alkylating agents.
Experimental Workflow for NBP Assay
The following diagram outlines the key steps involved in performing the NBP assay for the quantitative analysis of an alkylating agent's potential.
Caption: Experimental workflow for the NBP assay.
Logical Relationship of S(_N)1 vs. S(_N)2 Alkylating Agents
The reaction mechanism of an alkylating agent dictates its reactivity and selectivity. The following diagram illustrates the key differences between S(_N)1 and S(_N)2 pathways.
Caption: Comparison of SN1 and SN2 reaction mechanisms for alkylating agents.
References
- 1. Improving the spectrophotometric determination of the alkylating activity of anticancer agents: a new insight into the mechanism of the NBP method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential of the NBP method for the study of alkylation mechanisms: NBP as a DNA-model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Correlation of alkylating and mutagenic activities of allyl and allylic compounds: standard alkylation test vs. kinetic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of reaction rate constants for alkylation of 4-(p-nitrobenzyl) pyridine by different alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Allyl Methanesulfonate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Allyl Methanesulfonate (B1217627)
Allyl methanesulfonate is a chemical compound utilized in various research and development applications.[1] It is imperative for laboratory personnel to recognize that this substance is classified as hazardous, with suspicions of it being both a mutagen and a carcinogen.[1] Consequently, meticulous adherence to proper disposal procedures is not only a matter of regulatory compliance but also a critical component of laboratory safety and environmental responsibility.
Core Hazard Data
A summary of the key hazards associated with this compound is provided in the table below. This information should be clearly communicated to all personnel handling the substance.
| Hazard Category | Description | Primary Precaution |
| Acute Oral Toxicity | Harmful if ingested.[1] | Avoid ingestion. Do not eat, drink, or smoke in the laboratory. |
| Skin Corrosion | Causes severe burns to the skin.[1] | Wear appropriate chemical-resistant gloves and a lab coat. |
| Eye Damage | Can cause serious and potentially permanent eye damage.[1] | Use safety goggles or a face shield. |
| Mutagenicity | Suspected of causing genetic defects.[1] | Handle with extreme care, using engineering controls like fume hoods. |
| Carcinogenicity | Suspected of causing cancer.[1] | Minimize exposure through all routes (inhalation, dermal, ingestion). |
Detailed Operational and Disposal Protocols
The following step-by-step guidance outlines the mandatory procedures for the safe disposal of this compound from a laboratory setting.
Step 1: Waste Identification and Segregation
All materials contaminated with this compound, including the pure substance, solutions, and any contaminated labware (e.g., pipette tips, gloves, absorbent paper), must be designated as hazardous waste. It is crucial to segregate this waste stream from all other non-hazardous materials to prevent cross-contamination and to ensure that it is managed appropriately.
Step 2: In-Lab Waste Accumulation and Storage
-
Containerization: Collect all this compound waste in a clearly labeled, leak-proof, and chemically compatible container. The container must be kept securely closed except when adding waste.
-
Labeling: The waste container must be marked with the words "Hazardous Waste" and a precise identification of its contents, such as "this compound Waste." The date when the first piece of waste is placed in the container (the accumulation start date) should also be clearly visible.
-
Satellite Accumulation Area (SAA): Store the waste container in a designated Satellite Accumulation Area (SAA).[2] This area should be located at or near the point of generation and under the control of the personnel who are producing the waste. The SAA must be in a secondary containment system to prevent the release of the substance in case of a container failure.
Step 3: Professional Waste Disposal
The final disposal of this compound must be conducted by a licensed and reputable hazardous waste management company. Laboratory personnel should never attempt to dispose of this chemical through standard waste streams or down the drain. Contact your institution's Environmental Health and Safety (EHS) department to coordinate a pickup. The EHS office will ensure that the disposal process is in full compliance with all federal, state, and local regulations, including the Resource Conservation and Recovery Act (RCRA).[3]
Experimental Protocols: Spill Management
In the event of an accidental release of this compound, the following protocol must be initiated immediately:
-
Evacuate and Alert: Immediately clear the affected area of all personnel and alert colleagues and the laboratory supervisor.
-
Ventilate: If it is safe to do so, increase ventilation in the area, for instance, by ensuring the chemical fume hood is operating correctly.
-
Personal Protective Equipment (PPE): Before attempting any cleanup, don the appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and, if necessary, respiratory protection.
-
Containment: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain the spill.
-
Collection: Carefully collect the absorbent material and any contaminated debris, and place it into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, and collect all cleaning materials as hazardous waste.
-
Reporting: Report the incident to your institution's EHS department as soon as possible.
Disposal Workflow Diagram
The logical flow for the proper management and disposal of this compound is illustrated in the diagram below. Adherence to this workflow is essential for ensuring a safe and compliant disposal process.
Caption: A logical workflow for the safe and compliant disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
